molecular formula C111H175N35O21 B12372446 ACTH (6-24) (human)

ACTH (6-24) (human)

Cat. No.: B12372446
M. Wt: 2335.8 g/mol
InChI Key: HKPDVIIXOMCOOI-MKHNBAFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Acth (6-24) (preferred).

Properties

Molecular Formula

C111H175N35O21

Molecular Weight

2335.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C111H175N35O21/c1-63(2)89(142-100(158)84-37-23-51-144(84)105(163)79(33-15-19-47-115)132-88(149)60-128-93(151)82(56-68-58-127-73-29-11-10-28-71(68)73)139-97(155)78(35-21-49-125-110(119)120)135-99(157)81(54-66-26-8-7-9-27-66)138-92(150)72(116)57-69-59-123-62-130-69)102(160)129-61-87(148)131-74(30-12-16-44-112)94(152)133-75(31-13-17-45-113)95(153)134-77(34-20-48-124-109(117)118)96(154)137-80(36-22-50-126-111(121)122)106(164)145-52-24-38-85(145)101(159)143-91(65(5)6)103(161)136-76(32-14-18-46-114)98(156)141-90(64(3)4)104(162)140-83(55-67-40-42-70(147)43-41-67)107(165)146-53-25-39-86(146)108(166)167/h7-11,26-29,40-43,58-59,62-65,72,74-86,89-91,127,147H,12-25,30-39,44-57,60-61,112-116H2,1-6H3,(H,123,130)(H,128,151)(H,129,160)(H,131,148)(H,132,149)(H,133,152)(H,134,153)(H,135,157)(H,136,161)(H,137,154)(H,138,150)(H,139,155)(H,140,162)(H,141,156)(H,142,158)(H,143,159)(H,166,167)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-/m0/s1

InChI Key

HKPDVIIXOMCOOI-MKHNBAFWSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)N

Origin of Product

United States

Foundational & Exploratory

The Function of ACTH (6-24) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release corticosteroids. The biological activity of the full 39-amino acid ACTH peptide is largely attributed to its N-terminal region. This technical guide focuses on the function of a specific fragment, ACTH (6-24), a peptide that, while lacking the N-terminal sequence required for receptor activation, plays a significant role as a competitive antagonist of ACTH action. This guide will provide an in-depth analysis of the inhibitory function of ACTH (6-24), its mechanism of action, and detailed experimental protocols for its study, supported by quantitative data and visual representations of relevant pathways and workflows.

Introduction to ACTH and its Fragments

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is synthesized and secreted by the anterior pituitary gland. Its primary physiological role is to stimulate the adrenal cortex, leading to the synthesis and secretion of glucocorticoids, such as cortisol. The N-terminal 24 amino acids of ACTH, often referred to as ACTH (1-24) or cosyntropin, are essential for its full biological activity. Various fragments of the ACTH molecule have been studied to understand the structure-function relationship of this important hormone. Among these, ACTH (6-24) has emerged as a key tool for investigating the mechanisms of ACTH receptor interaction and signaling.

Core Function of ACTH (6-24): Competitive Antagonism

The primary and most well-documented function of the ACTH (6-24) peptide is its role as a competitive inhibitor of ACTH-induced steroidogenesis. By lacking the initial five amino acids of the full-length active peptide, ACTH (6-24) can bind to the ACTH receptor (melanocortin-2 receptor, MC2R) but fails to initiate the downstream signaling cascade required for steroid hormone production.

Inhibition of Steroidogenesis

ACTH (6-24) competitively antagonizes the steroidogenic effects of both the full-length ACTH (1-39) and the active fragment ACTH (5-24) in isolated adrenal cells.[1][2] This inhibition directly translates to a reduction in the production of corticosteroids, such as corticosterone.

Attenuation of cAMP Accumulation

The binding of ACTH to the MC2R, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger is crucial for the subsequent activation of protein kinase A (PKA) and the initiation of the steroidogenic pathway. ACTH (6-24) has been shown to inhibit the ACTH-induced accumulation of cAMP, further confirming its role as a receptor-level antagonist.[1][2]

Quantitative Data on ACTH (6-24) Inhibition

The inhibitory potency of ACTH (6-24) has been quantified in several studies. The dissociation constant (Kd) provides a measure of the affinity of the inhibitor for the receptor.

InhibitorAgonistMean Inhibitor Constant (Kd) (nM)Cell SystemReference
ACTH (6-24)ACTH (1-39)13.4 ± 3.1Isolated rat adrenal cells[3]
ACTH (6-24)ACTH (5-24)3.4 ± 1.0Isolated rat adrenal cells[3]

Table 1: Inhibitor constants (Kd) for ACTH (6-24) against ACTH (1-39) and ACTH (5-24) induced steroidogenesis.

Mechanism of Action: Signaling Pathway

The mechanism of action of ACTH (6-24) is centered on its interaction with the MC2R. By binding to the receptor, it physically blocks the binding of the endogenous agonist, ACTH, thereby preventing the conformational changes in the receptor necessary for G-protein activation and subsequent downstream signaling.

ACTH_Signaling_and_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds and Activates ACTH_6_24 ACTH (6-24) ACTH_6_24->MC2R Binds and Blocks G_protein G-protein (Gs) MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Initiates

Figure 1: ACTH Signaling Pathway and Competitive Inhibition by ACTH (6-24).

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of ACTH (6-24) as a competitive antagonist. These protocols are synthesized from established methods in the field.

Preparation of Isolated Rat Adrenal Cells

This protocol is based on the method for preparing dispersed adrenal cells responsive to ACTH.

Materials:

  • Male Wistar rats (200-250g)

  • Krebs-Ringer bicarbonate buffer with 0.2% glucose and 0.5% bovine serum albumin (KRBGA)

  • Collagenase (Type I)

  • Trypsin inhibitor

  • DNase I

Procedure:

  • Humanely euthanize rats and excise adrenal glands, removing surrounding fat.

  • Mince the adrenal glands into fine pieces.

  • Incubate the minced tissue in KRBGA containing collagenase (2 mg/ml) and DNase I (0.1 mg/ml) at 37°C for 60 minutes with gentle shaking.

  • Disperse the cells by gentle pipetting every 15 minutes.

  • Filter the cell suspension through nylon gauze to remove undigested tissue.

  • Centrifuge the cell suspension at 100 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with KRBGA containing 0.1% trypsin inhibitor.

  • Resuspend the final cell pellet in KRBGA and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to 1 x 10^5 cells/ml for subsequent assays.

Steroidogenesis Assay

This assay measures the production of corticosterone in response to ACTH and its inhibition by ACTH (6-24).

Materials:

  • Isolated rat adrenal cells (from Protocol 5.1)

  • ACTH (1-39) or ACTH (5-24) stock solution

  • ACTH (6-24) stock solution

  • 96-well cell culture plates

  • Corticosterone ELISA kit or HPLC system for steroid measurement

Procedure:

  • Pipette 100 µl of the adrenal cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

  • Pre-incubate the cells for 1 hour at 37°C in a humidified atmosphere of 5% CO2 / 95% air.

  • Add varying concentrations of ACTH (6-24) to the appropriate wells. For control wells, add buffer.

  • Incubate for 30 minutes.

  • Add varying concentrations of ACTH (1-39) or ACTH (5-24) to the wells.

  • Incubate for 2 hours at 37°C.

  • Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

  • Collect the supernatant for corticosterone measurement.

  • Measure corticosterone concentration using a commercially available ELISA kit or by HPLC, following the manufacturer's instructions.

  • Construct dose-response curves and calculate inhibitory constants (Kd) or IC50 values.

cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP in response to ACTH and its inhibition by ACTH (6-24).

Materials:

  • Isolated rat adrenal cells (from Protocol 5.1)

  • ACTH (1-39) stock solution

  • ACTH (6-24) stock solution

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • cAMP immunoassay kit (e.g., ELISA or TR-FRET based)

  • Cell lysis buffer

Procedure:

  • Follow steps 1-4 of the Steroidogenesis Assay protocol (5.2).

  • Add IBMX to all wells to a final concentration of 0.5 mM to prevent cAMP degradation.

  • Add varying concentrations of ACTH (1-39) to the wells.

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction by adding cell lysis buffer.

  • Measure the intracellular cAMP concentration using a competitive immunoassay kit according to the manufacturer's protocol.

  • Normalize cAMP levels to the protein content of each well.

Mandatory Visualizations

Experimental Workflow for Studying a Competitive Antagonist

The following diagram illustrates a typical experimental workflow for characterizing the inhibitory effects of ACTH (6-24).

Experimental_Workflow cluster_assays 7. Endpoint Assays A 1. Prepare Isolated Adrenal Cells B 2. Cell Plating and Pre-incubation A->B C 3. Addition of ACTH (6-24) (Antagonist) B->C D 4. Addition of ACTH (1-39) (Agonist) C->D E 5. Incubation D->E F 6. Sample Collection (Supernatant/Cell Lysate) E->F G Steroidogenesis Assay (Corticosterone Measurement) F->G H cAMP Accumulation Assay F->H I 8. Data Analysis (Dose-Response Curves, Kd/IC50) G->I H->I

Figure 2: Experimental workflow for investigating ACTH (6-24) antagonism.

Conclusion

The ACTH (6-24) peptide serves as an invaluable tool for researchers in endocrinology and drug development. Its function as a specific competitive antagonist of the MC2R allows for the detailed investigation of ACTH signaling and the screening of potential therapeutic agents targeting the HPA axis. The data and protocols presented in this guide provide a comprehensive resource for professionals seeking to utilize ACTH (6-24) in their research endeavors. Understanding the inhibitory properties of this peptide fragment not only enhances our fundamental knowledge of adrenal physiology but also opens avenues for the development of novel treatments for disorders associated with excessive ACTH activity.

References

Unveiling the Antagonist: A Technical Guide to ACTH (6-24) as a Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release glucocorticoids. The biological activity of ACTH is mediated through its interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors. The N-terminal region of ACTH is crucial for its agonist activity. Truncated fragments of ACTH, such as ACTH (6-24), which lack the N-terminal residues essential for receptor activation, have been identified as competitive antagonists. This technical guide provides an in-depth exploration of ACTH (6-24) as a competitive inhibitor, focusing on its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.

Mechanism of Competitive Inhibition

ACTH (6-24) exerts its inhibitory effect by competing with full-length ACTH (1-39) and other agonist fragments for binding to the ACTH receptor, specifically the melanocortin-2 receptor (MC2R), which is predominantly expressed in the adrenal cortex. By binding to the receptor without eliciting a downstream signaling cascade, ACTH (6-24) effectively blocks the steroidogenic and cyclic AMP (cAMP) accumulating effects of the native hormone. This competitive antagonism is reversible and dependent on the relative concentrations of the agonist and the antagonist.

Signaling Pathways

The binding of ACTH to MC2R activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the synthesis and secretion of corticosteroids, such as cortisol and corticosterone. ACTH (6-24) binds to MC2R but fails to induce this conformational change necessary for G protein activation, thus inhibiting the entire downstream signaling pathway.

cluster_HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH (+) Adrenal_Cortex Adrenal_Cortex Pituitary->Adrenal_Cortex ACTH (+) Adrenal_Cortex->Hypothalamus Cortisol (-) Adrenal_Cortex->Pituitary Cortisol (-)

Figure 1: The Hypothalamic-Pituitary-Adrenal (HPA) Axis.

cluster_Cell Adrenal Cortex Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm MC2R MC2R G_Protein G Protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates ACTH ACTH (1-39) ACTH->MC2R Binds & Activates ACTH_6_24 ACTH (6-24) ACTH_6_24->MC2R Binds & Inhibits

Figure 2: ACTH Receptor (MC2R) Signaling and Inhibition by ACTH (6-24).

Quantitative Data

The inhibitory potency of ACTH (6-24) has been quantified in various studies, primarily through the determination of its dissociation constant (Kd) or inhibitory constant (Ki) in competitive binding assays and its effective concentration (IC50) in functional assays. The following table summarizes key quantitative data for ACTH (6-24) and related peptides.

PeptideReceptor/SystemParameterValue (nM)Reference
ACTH (6-24) Rat Adrenal Cells (vs. ACTH 1-39)Kd13.4[1][2]
ACTH (6-24) Rat Adrenal Cells (vs. ACTH 5-24)Kd3.4[1][2]
ACTH (6-24) Human MC1RKi>1000[3]
ACTH (6-24) Human MC3RKi>1000[3]
ACTH (6-24) Human MC4RKi>1000[3]
ACTH (6-24) Human MC5RKi>1000[3]
ACTH (1-39) Human MC1RKi2.95[3]
ACTH (1-39) Human MC3RKi38.3[3]
ACTH (1-39) Human MC4RKi455[3]
ACTH (1-39) Human MC5RKi17.5[3]

Experimental Protocols

Preparation of Isolated Rat Adrenal Cells

This protocol is adapted from foundational methods and has been a cornerstone for studying adrenal steroidogenesis.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Krebs-Ringer bicarbonate buffer with glucose (KRBG)

  • Collagenase (Type I)

  • Trypsin inhibitor

  • Bovine serum albumin (BSA)

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Euthanize rats and excise adrenal glands, removing any adhering fat.

  • Mince the adrenal glands into fine pieces.

  • Incubate the minced tissue in KRBG buffer containing collagenase and BSA at 37°C with constant gassing (95% O2 / 5% CO2) and gentle agitation for 20-30 minutes.

  • Mechanically disperse the cells by gently drawing the tissue suspension up and down with a plastic pipette.

  • Filter the cell suspension through nylon gauze to remove undigested tissue.

  • Centrifuge the filtrate at a low speed (e.g., 100 x g) for 10 minutes at room temperature.

  • Wash the cell pellet twice with fresh KRBG buffer containing trypsin inhibitor and BSA.

  • Resuspend the final cell pellet in KRBG buffer with BSA and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Competitive Inhibition of Steroidogenesis Assay

This assay measures the ability of ACTH (6-24) to inhibit ACTH-induced corticosterone production.

Materials:

  • Isolated rat adrenal cells

  • ACTH (1-39) (agonist)

  • ACTH (6-24) (antagonist)

  • KRBG buffer with BSA

  • Corticosterone standard

  • Corticosterone ELISA kit or HPLC system

Procedure:

  • Aliquot the isolated adrenal cell suspension into microcentrifuge tubes or a 96-well plate.

  • Prepare a range of concentrations of the antagonist, ACTH (6-24).

  • Add the different concentrations of ACTH (6-24) to the cells and pre-incubate for 15-30 minutes at 37°C.

  • Add a fixed, submaximal concentration of the agonist, ACTH (1-39), to all wells except the basal control.

  • Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a shaking water bath or incubator.

  • Terminate the reaction by transferring the tubes to an ice bath or by adding a stop solution.

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant for corticosterone measurement using a validated method such as ELISA or HPLC.

  • Calculate the percentage of inhibition of ACTH-induced corticosterone production for each concentration of ACTH (6-24) and determine the IC50 value.

start Start prep_cells Prepare Isolated Adrenal Cells start->prep_cells pre_incubate Pre-incubate cells with varying [ACTH (6-24)] prep_cells->pre_incubate add_agonist Add fixed [ACTH (1-39)] pre_incubate->add_agonist incubate Incubate at 37°C add_agonist->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge measure Measure Corticosterone in Supernatant centrifuge->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Figure 3: Experimental Workflow for Competitive Inhibition of Steroidogenesis Assay.
Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of ACTH (6-24) for melanocortin receptors. This example focuses on MC2R expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cell membranes expressing the melanocortin receptor of interest (e.g., MC2R)

  • Radiolabeled ligand (e.g., [125I]-ACTH (1-39))

  • Unlabeled ACTH (6-24)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor, ACTH (6-24).

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the varying concentrations of ACTH (6-24).

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM ACTH (1-39)).

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP in response to receptor activation and its inhibition by ACTH (6-24).

Materials:

  • Isolated rat adrenal cells or a cell line expressing MC2R

  • ACTH (1-39)

  • ACTH (6-24)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP ELISA kit or FRET-based cAMP biosensor system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.

  • Add varying concentrations of ACTH (6-24) to the cells and pre-incubate.

  • Stimulate the cells with a fixed concentration of ACTH (1-39).

  • Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

  • Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using a competitive ELISA or a FRET-based assay.

  • Generate a dose-response curve for the inhibition of cAMP production by ACTH (6-24) and determine the IC50 value.

Conclusion

ACTH (6-24) serves as a valuable research tool for investigating the mechanisms of melanocortin receptor activation and signaling. Its ability to competitively antagonize the effects of full-length ACTH provides a clear model for studying receptor-ligand interactions and the subsequent physiological responses. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to characterize the inhibitory properties of ACTH (6-24) and to screen for novel modulators of the HPA axis. A thorough understanding of the competitive inhibitory action of such peptide fragments is essential for the rational design of new therapeutic agents targeting melanocortin receptors.

References

The Inhibitory Role of ACTH (6-24) in Steroidogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH), a primary regulator of steroidogenesis, can be modulated by its own fragments. This technical guide provides an in-depth analysis of ACTH (6-24), a peptide fragment of ACTH, and its inhibitory effects on the production of steroid hormones. Through competitive antagonism at the melanocortin 2 receptor (MC2R), ACTH (6-24) effectively curtails the downstream signaling cascade that leads to the synthesis of corticosteroids such as corticosterone and cortisol. This document consolidates quantitative data on its inhibitory actions, details the experimental protocols used to elucidate its function, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

The synthesis of steroid hormones, a vital physiological process, is predominantly regulated by the pituitary polypeptide hormone, ACTH. ACTH initiates a signaling cascade by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenocortical cells.[1][2] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA).[1][2][3] This pathway ultimately stimulates the conversion of cholesterol into various steroid hormones.[2][4]

Certain fragments of the full-length ACTH (1-39) peptide have been shown to interact with the MC2R without eliciting a stimulatory response. One such fragment, ACTH (6-24), has been identified as a competitive inhibitor of ACTH-induced steroidogenesis.[5][6][7] This guide explores the mechanism of this inhibition, presents the quantitative evidence of its efficacy, and outlines the methodologies employed in its study.

Mechanism of Action: Competitive Antagonism

ACTH (6-24) exerts its inhibitory effect by acting as a competitive antagonist at the MC2R.[5][7] It binds to the receptor, thereby preventing the binding of full-length, biologically active ACTH (1-39) and other agonistic fragments like ACTH (5-24). This competition for the same binding site effectively blocks the initiation of the intracellular signaling cascade responsible for steroidogenesis. Consequently, the downstream effects, including the accumulation of cAMP and the production of corticosteroids, are significantly attenuated.[5][6]

Signaling Pathway of ACTH-Induced Steroidogenesis and its Inhibition

The following diagram illustrates the signaling pathway of ACTH and the point of inhibition by ACTH (6-24).

ACTH_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R Binds and Activates ACTH (6-24) ACTH (6-24) ACTH (6-24)->MC2R Binds and Blocks G_Protein G Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cholesterol Cholesterol PKA_active->Cholesterol Stimulates Conversion Steroid_Hormones Steroid Hormones (e.g., Corticosterone) Cholesterol->Steroid_Hormones Inhibition->G_Protein Inhibition

Figure 1: ACTH signaling pathway and inhibition by ACTH (6-24).

Quantitative Data on Inhibitory Activity

The inhibitory potency of ACTH (6-24) has been quantified through the determination of its inhibitor constants (Kd) against different ACTH agonists. These values provide a measure of the concentration of the inhibitor required to occupy 50% of the receptors.

InhibitorAgonistMean Inhibitor Constant (Kd) (nM)Cell TypeReference
ACTH (6-24)ACTH (1-39)13.4 ± 3.1Isolated Rat Adrenal Cells[7][8]
ACTH (6-24)ACTH (5-24)3.4 ± 1.0Isolated Rat Adrenal Cells[7][8]

Table 1: Inhibitor Constants of ACTH (6-24) against ACTH Agonists.

Experimental Protocols

The following section details the key experimental methodologies used to characterize the inhibitory effects of ACTH (6-24) on steroidogenesis.

Isolation of Adrenal Cells

A common method for studying the direct effects of ACTH and its analogues on steroidogenesis involves the use of isolated adrenal cells.

Adrenal_Cell_Isolation Start Adrenal Glands from Rat Mincing Mechanical Mincing Start->Mincing Digestion Enzymatic Digestion (e.g., Collagenase, Trypsin) Mincing->Digestion Dispersion Mechanical Dispersion (Pipetting) Digestion->Dispersion Filtration Filtration (e.g., Nylon Mesh) Dispersion->Filtration Centrifugation Centrifugation and Washing Filtration->Centrifugation Resuspension Resuspension in Incubation Buffer Centrifugation->Resuspension Cell_Suspension Isolated Adrenal Cell Suspension Resuspension->Cell_Suspension

Figure 2: Experimental workflow for the isolation of adrenal cells.
In Vitro Steroidogenesis Assay

This assay is used to quantify the production of steroid hormones in response to ACTH and the inhibitory effect of ACTH (6-24).

  • Cell Preparation: Isolated adrenal cells are pre-incubated in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin).

  • Incubation: Cells are incubated at 37°C in a shaking water bath.

  • Treatment:

    • Control group: No treatment.

    • Agonist group: Addition of a known concentration of ACTH (1-39) or ACTH (5-24).

    • Inhibitor group: Addition of varying concentrations of ACTH (6-24) prior to or concurrently with the ACTH agonist.

  • Termination: The reaction is stopped after a defined period (e.g., 2 hours) by rapid cooling or addition of an acid.

  • Steroid Measurement: The concentration of the steroid of interest (e.g., corticosterone) in the supernatant is determined using a suitable method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the intracellular levels of cAMP, a key second messenger in the ACTH signaling pathway.

  • Cell Preparation and Incubation: Similar to the steroidogenesis assay.

  • Phosphodiesterase Inhibition: A phosphodiesterase inhibitor (e.g., theophylline) is often included to prevent the degradation of cAMP.

  • Treatment: Cells are treated with the agonist (ACTH) and/or inhibitor (ACTH (6-24)) as described above.

  • Extraction: The reaction is stopped, and intracellular cAMP is extracted (e.g., using ethanol or trichloroacetic acid).

  • cAMP Measurement: The amount of cAMP in the extract is quantified using a competitive protein binding assay or an enzyme immunoassay (EIA).

Logical Relationship for Determining Competitive Antagonism

The determination of competitive antagonism relies on analyzing the dose-response curves of the agonist in the absence and presence of the antagonist.

Competitive_Antagonism_Logic Experiment Perform Dose-Response Experiment with Agonist (e.g., ACTH 1-39) Add_Antagonist Repeat Experiment with Fixed Concentrations of Antagonist (ACTH 6-24) Experiment->Add_Antagonist Plot_Curves Plot Dose-Response Curves (Response vs. [Agonist]) Add_Antagonist->Plot_Curves Analyze_Shift Analyze Curves for a Parallel Rightward Shift Plot_Curves->Analyze_Shift Analyze_Max Check if Maximal Response is Unchanged Analyze_Shift->Analyze_Max Yes Non_Competitive Conclusion: Non-Competitive or Other Antagonism Analyze_Shift->Non_Competitive No Competitive Conclusion: Competitive Antagonism Analyze_Max->Competitive Yes Analyze_Max->Non_Competitive No

Figure 3: Logical workflow for identifying competitive antagonism.

Conclusion

ACTH (6-24) serves as a valuable tool for studying the mechanisms of steroidogenesis and represents a potential lead structure for the development of therapeutic agents aimed at modulating adrenal steroid production. Its action as a competitive antagonist of the MC2R is well-supported by quantitative data and detailed experimental evidence. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

References

The Biological Activity of ACTH Fragment 6-24: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a crucial polypeptide hormone of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for regulating cortisol and androgen production.[1][2][3] Derived from the precursor molecule pro-opiomelanocortin (POMC), ACTH is composed of 39 amino acids.[1][2][4] Its biological activity is primarily located in the N-terminal 24 amino acids.[1] Various fragments of ACTH have been studied to understand the specific roles of different domains of the peptide. This guide focuses on the biological activity of ACTH fragment 6-24, a truncated form of the hormone that has been shown to act as a competitive antagonist of ACTH-induced steroidogenesis.[5][6][7][8][9] This document will provide an in-depth analysis of its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its function.

Mechanism of Action of ACTH(6-24)

The primary biological role of ACTH is to stimulate the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.[2][3] This action is mediated by the binding of ACTH to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenocortical cells.[1][10] The activation of MC2R initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the synthesis and release of steroid hormones.[1][11][12]

ACTH fragment 6-24, which lacks the initial five amino acids of the N-terminus, exhibits a distinct biological profile. It acts as a competitive inhibitor of the steroidogenesis induced by full-length ACTH(1-39) and the potent fragment ACTH(5-24).[5][6][7][8][9] This inhibitory action is a result of its ability to bind to the ACTH receptor without eliciting the full downstream signaling cascade, thereby blocking the binding of the agonist forms of ACTH. Studies have shown that the N-terminus of ACTH is critical for receptor activation, and as a result, ACTH(6-24) has been found to have completely lost its agonist activity at the MC2R.[13]

Furthermore, research indicates that ACTH(6-24) demonstrates significantly lower affinity for other melanocortin receptors (MC1, MC3, MC4, and MC5) compared to α-MSH and full-length ACTH.[14] This suggests a degree of selectivity in its antagonistic properties towards the pathways stimulated by ACTH in the adrenal cortex.

In addition to its effects on ACTH-induced steroidogenesis, ACTH(6-24) has also been shown to inhibit corticosterone production and cAMP accumulation that is induced by the human parathyroid hormone fragment (1-34).[5][6]

Quantitative Data

The antagonistic properties of ACTH(6-24) have been quantified through competitive binding assays. The key data points are summarized in the table below.

Ligand Competing Agonist Inhibitor Constant (Kd) Reference
ACTH(6-24)ACTH(1-39)13.4 ± 3.1 nM[8]
ACTH(6-24)ACTH(5-24)3.4 ± 1.0 nM[8]

Table 1: Inhibitor constants of ACTH(6-24) against ACTH(1-39) and ACTH(5-24) in isolated rat adrenal cells.

Signaling Pathways and Experimental Workflows

The signaling pathway of ACTH and the inhibitory action of ACTH(6-24) can be visualized as follows:

ACTH_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ACTH ACTH(1-39) / ACTH(5-24) MC2R MC2R ACTH->MC2R Binds and Activates ACTH_6_24 ACTH(6-24) ACTH_6_24->MC2R Competitively Binds and Inhibits G_Protein G Protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis (e.g., Corticosterone production) PKA->Steroidogenesis Stimulates

Caption: ACTH signaling pathway and competitive inhibition by ACTH(6-24).

The general workflow for assessing the inhibitory activity of ACTH(6-24) is depicted below:

Experimental_Workflow start Isolated Adrenal Cortex Cells incubation Incubate with: - ACTH Agonist (e.g., ACTH(1-39)) - Varying concentrations of ACTH(6-24) start->incubation separation Separate Cells from Supernatant incubation->separation cell_lysis Cell Lysis separation->cell_lysis supernatant_analysis Analyze Supernatant for Corticosterone Levels (e.g., RIA) separation->supernatant_analysis lysate_analysis Analyze Cell Lysate for cAMP Levels (e.g., EIA) cell_lysis->lysate_analysis data_analysis Data Analysis: - Determine IC50 - Calculate Kd supernatant_analysis->data_analysis lysate_analysis->data_analysis

Caption: Experimental workflow for determining the inhibitory effects of ACTH(6-24).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the biological activity of ACTH(6-24).

4.1. Isolated Adrenal Cell Preparation

This protocol is based on methods used to study the effects of ACTH analogues on rat adrenocortical cells.

  • Objective: To obtain a suspension of isolated adrenal cells for in vitro assays.

  • Materials:

    • Male Wistar rats (200-250g)

    • Krebs-Ringer bicarbonate buffer with glucose (KRBG), pH 7.4

    • Collagenase (Type I)

    • Trypsin inhibitor

    • Bovine serum albumin (BSA)

    • Nylon gauze

  • Procedure:

    • Adrenal glands are removed from euthanized rats, trimmed of fat, and quartered.

    • The adrenal quarters are incubated in KRBG buffer containing collagenase and BSA at 37°C with gentle shaking for a specified period (e.g., 60 minutes).

    • The tissue is mechanically dispersed by gentle pipetting.

    • The resulting cell suspension is filtered through nylon gauze to remove undigested tissue.

    • The cells are washed by centrifugation and resuspension in fresh KRBG buffer containing a trypsin inhibitor and BSA.

    • Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.

    • The final cell suspension is diluted to the desired concentration for subsequent assays.

4.2. Steroidogenesis Assay

  • Objective: To measure the amount of corticosterone produced by isolated adrenal cells in response to ACTH agonists and inhibitors.

  • Materials:

    • Isolated adrenal cell suspension

    • ACTH(1-39) or ACTH(5-24) stock solutions

    • ACTH(6-24) stock solutions

    • Incubation tubes

    • Radioimmunoassay (RIA) or ELISA kit for corticosterone

  • Procedure:

    • Aliquots of the isolated adrenal cell suspension are placed in incubation tubes.

    • Cells are incubated with a fixed concentration of the ACTH agonist (e.g., ACTH(1-39)) and varying concentrations of the antagonist, ACTH(6-24). Control tubes contain only the agonist or buffer.

    • The tubes are incubated at 37°C in a shaking water bath for a set time (e.g., 2 hours).

    • Following incubation, the tubes are centrifuged to pellet the cells.

    • The supernatant is collected for the measurement of corticosterone using a commercially available RIA or ELISA kit, following the manufacturer's instructions.

    • The results are used to generate dose-response curves and calculate the inhibitor constant (Kd).

4.3. cAMP Accumulation Assay

  • Objective: To measure the intracellular accumulation of cAMP in response to hormonal stimulation.

  • Materials:

    • Isolated adrenal cell suspension

    • Stimulating agent (e.g., ACTH, hPTH(1-34))

    • Inhibitor (ACTH(6-24))

    • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

    • Reagents for cell lysis

    • Enzyme immunoassay (EIA) or RIA kit for cAMP

  • Procedure:

    • Isolated adrenal cells are pre-incubated with a phosphodiesterase inhibitor.

    • The cells are then incubated with the stimulating agent and/or the inhibitor (ACTH(6-24)) for a short period (e.g., 15-30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed to release intracellular cAMP.

    • The cAMP concentration in the cell lysate is measured using a competitive EIA or RIA kit according to the manufacturer's protocol.

    • Data are typically normalized to the protein concentration of the cell lysate.

Conclusion

ACTH fragment 6-24 serves as a valuable research tool for investigating the structure-function relationships of the adrenocorticotropic hormone and its receptor. Its well-characterized role as a competitive antagonist of ACTH-induced steroidogenesis, with a complete loss of agonist activity at the MC2R, makes it a specific inhibitor for probing the downstream effects of ACTH signaling.[5][6][7][8][9][13] The quantitative data on its binding affinity provide a clear basis for its use in in vitro studies. The experimental protocols detailed herein offer a foundation for the continued exploration of the intricate mechanisms governing adrenal steroidogenesis and the development of novel therapeutics targeting the HPA axis.

References

An In-depth Technical Guide to the Receptor Binding Affinity of ACTH (6-24) (human)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). While the full-length ACTH (1-39) is the primary endogenous ligand for the melanocortin-2 receptor (MC2R) and a potent agonist at other melanocortin receptors, various fragments of ACTH exhibit distinct biological activities and receptor binding profiles. This technical guide focuses on the human ACTH fragment (6-24), providing a comprehensive overview of its receptor binding affinity, the experimental protocols used to determine these properties, and the relevant signaling pathways.

Receptor Binding Affinity of ACTH (6-24)

ACTH (6-24) is recognized as a competitive inhibitor of ACTH-induced steroidogenesis. Its binding affinity has been characterized primarily through competitive inhibition assays. The available quantitative data is summarized in the table below.

LigandCompetitorAssay SystemParameterValue (nM)
ACTH (6-24) (human)ACTH (1-39)Steroidogenesis in adrenocortical cellsKd13.4[1]
ACTH (6-24) (human)ACTH (5-24)Steroidogenesis in adrenocortical cellsKd3.4[1]

Studies have also shown that N-terminal truncation of ACTH, as seen in the (6-24) fragment, leads to a significant reduction in affinity for several melanocortin receptor subtypes, including MC1R, MC3R, MC4R, and MC5R. Despite this reduced affinity, the fragment appears to maintain the same receptor preference order as the full-length hormone (MC1R > MC3R > MC4R > MC5R).

Experimental Protocols

The determination of the receptor binding affinity of ACTH (6-24) involves sophisticated experimental procedures. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is employed to determine the affinity of an unlabeled ligand (the competitor, e.g., ACTH (6-24)) by measuring its ability to displace a radiolabeled ligand from a receptor.

a. Cell Culture and Membrane Preparation:

  • Cells expressing the melanocortin receptor of interest (e.g., HEK293 cells transfected with the human MC2R gene) are cultured to near confluence.

  • The cells are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

b. Binding Assay Protocol:

  • In a 96-well plate, add the cell membrane preparation.

  • Add increasing concentrations of the unlabeled competitor, ACTH (6-24).

  • Add a fixed concentration of a radiolabeled ACTH analog (e.g., [125I]-ACTH).

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

c. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Inhibition of ACTH-Induced Steroidogenesis Assay

This functional assay measures the ability of ACTH (6-24) to inhibit the biological response to ACTH, such as the production of corticosteroids in adrenal cells.

a. Adrenal Cell Culture:

  • Primary adrenal cells or a suitable adrenal cell line (e.g., Y-1 mouse adrenal tumor cells) are cultured in appropriate media.

b. Steroidogenesis Assay Protocol:

  • Plate the adrenal cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with increasing concentrations of ACTH (6-24) for a specific duration.

  • Add a fixed, submaximal concentration of ACTH (1-39) or another ACTH agonist to stimulate steroidogenesis.

  • Incubate for a period sufficient to allow for steroid production (e.g., 2-4 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of a specific steroid (e.g., corticosterone or cortisol) in the supernatant using a suitable method, such as ELISA or radioimmunoassay.

c. Data Analysis:

  • Plot the steroid concentration as a function of the ACTH (6-24) concentration.

  • Determine the IC50 value, which is the concentration of ACTH (6-24) that causes a 50% reduction in the ACTH-stimulated steroid production.

  • The dissociation constant (Kd) for the competitive inhibition can be estimated from this functional assay data.

Signaling Pathways

ACTH and its fragments exert their effects by binding to melanocortin receptors (MCRs), which are G protein-coupled receptors (GPCRs). The primary signaling pathway for MCRs involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Gs_Signaling_Pathway cluster_membrane Cell Membrane ACTH ACTH / ACTH (6-24) MCR Melanocortin Receptor (MCR) ACTH->MCR Binds G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylates Targets

Canonical Gs-coupled signaling pathway for Melanocortin Receptors.

Upon binding of an agonist like ACTH, the receptor undergoes a conformational change, activating the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response, such as steroidogenesis in adrenal cells. ACTH (6-24), acting as a competitive antagonist, would bind to the receptor but fail to induce this signaling cascade, thereby blocking the action of the full agonist.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Competitor, and Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Gamma Counting) Washing->Counting Data_Plotting Plot % Specific Binding vs. Competitor Concentration Counting->Data_Plotting Curve_Fitting Non-linear Regression to Determine IC50 Data_Plotting->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Workflow for a competitive radioligand binding assay.

Conclusion

ACTH (6-24) serves as a valuable tool for studying the structure-activity relationships of melanocortin receptors. Its characterization as a competitive antagonist of ACTH action, particularly in steroidogenesis, highlights the critical role of the N-terminal region of ACTH for receptor activation. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in the field of endocrinology and pharmacology. Further investigation into the binding kinetics and selectivity of ACTH (6-24) across all melanocortin receptor subtypes will continue to refine our understanding of this important peptide fragment.

References

Structure-Activity Relationship of Adrenocorticotropic Hormone (ACTH) Fragment (6-24): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that plays a central role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce and release corticosteroids. Structure-activity relationship (SAR) studies of ACTH fragments have been pivotal in elucidating the specific roles of different amino acid sequences within the parent hormone. This document provides a detailed examination of the ACTH(6-24) fragment, a key peptide that has been instrumental in understanding the molecular requirements for receptor binding versus signal transduction. Notably, ACTH(6-24) lacks the N-terminal sequence essential for agonistic activity but retains the ability to bind to the melanocortin 2 receptor (MC2R), establishing it as a competitive antagonist of ACTH-induced steroidogenesis. This guide summarizes the quantitative data on its biological activity, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and workflows.

Structure-Activity Relationship of ACTH Fragments

The biological activity of ACTH is not distributed uniformly along its 39-amino acid chain. Research has identified distinct domains responsible for receptor recognition ("address") and signal transduction ("message").

  • The "Message" Sequence (N-Terminus): The N-terminal region, particularly the sequence His-Phe-Arg-Trp (residues 6-9), is considered the core "message" sequence required to activate the MC2R and initiate the intracellular signaling cascade. Fragments lacking this core sequence are generally devoid of steroidogenic activity[1].

  • The "Address" and Binding Sequences: The central region of ACTH, including the sequence Lys-Lys-Arg-Arg (residues 15-18), is crucial for the binding affinity to the MC2R[1][2]. The fragment ACTH(11-24) has been identified as a functionally important site for manifesting the steroidogenic action of ACTH, suggesting it contains a second active site or a critical binding domain[3].

The fragment ACTH(6-24) (Sequence: His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro) is of particular interest because it contains the "message" sequence (6-9) and key binding domains. However, the absence of the first five N-terminal amino acids renders it incapable of effectively activating the receptor. Instead, it occupies the receptor binding site, thereby preventing the full-length ACTH from binding and initiating a response. This makes ACTH(6-24) a valuable tool as a competitive antagonist[4][5][6].

Quantitative Data: Biological Activity of ACTH Fragments

The antagonistic properties of ACTH(6-24) have been quantified through various in vitro bioassays. The following table summarizes key data, comparing its activity with other relevant ACTH fragments.

Peptide FragmentBiological ActivityAssay SystemQuantitative ValueReference(s)
ACTH(6-24) Competitive AntagonistInhibition of ACTH(1-39)-induced steroidogenesis in isolated rat adrenal cellsKᵢ = 13.4 ± 3.1 nM [4][5][6]
ACTH(6-24) Competitive AntagonistInhibition of ACTH(5-24)-induced steroidogenesis in isolated rat adrenal cellsKᵢ = 3.4 ± 1.0 nM [4][5][6]
ACTH(11-24) Weak AgonistSteroidogenesis in isolated rat adrenal cellsEC₅₀ = 0.5 - 2.0 µg/ml [3]
ACTH(11-24) AntagonistDecreased ACTH-induced corticosterone and aldosterone release in frog adrenal slices~62-63% inhibition at 10⁻⁶ M [7]
ACTH(1-24) Full AgonistSteroidogenesis in adrenal cellsPotency similar to ACTH(1-39) [1]
ACTH(1-16) InactiveSteroidogenesis in adrenal cellsNo activity [1]

Experimental Protocols

The characterization of ACTH(6-24) and its analogs relies on standardized in vitro assays that measure specific biological responses in adrenal cells.

Steroidogenesis Assay in Isolated Adrenal Cells

This assay directly measures the primary biological function of ACTH: the stimulation of corticosteroid production.

  • Cell Preparation: Adrenal glands are harvested from rats. The adrenal cortex is separated, minced, and subjected to enzymatic digestion (e.g., with collagenase and DNase) to obtain a suspension of isolated adrenocortical cells. The cells are then purified, counted, and resuspended in an appropriate incubation buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin).

  • Incubation: A fixed number of cells are incubated at 37°C in a controlled atmosphere (95% O₂, 5% CO₂).

  • Treatment:

    • For Agonist Activity: Cells are treated with varying concentrations of the ACTH fragment being tested.

    • For Antagonist Activity (e.g., ACTH(6-24)): Cells are pre-incubated with the antagonist for a short period. Then, a fixed, submaximal concentration of a known agonist (e.g., ACTH(1-39) or ACTH(1-24)) is added, and the incubation continues.

  • Steroid Measurement: After the incubation period (typically 1-2 hours), the reaction is stopped (e.g., by rapid cooling or addition of acid). The cell suspension is centrifuged, and the supernatant is collected. The concentration of a key corticosteroid (e.g., corticosterone for rat cells, cortisol for human cells) in the supernatant is quantified using methods such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8][9].

  • Data Analysis: Dose-response curves are generated to determine parameters like EC₅₀ for agonists or inhibitor constants (Kᵢ) for antagonists[4].

Cyclic AMP (cAMP) Production Assay

This assay measures the production of the key second messenger in the ACTH signaling pathway.

  • Cell Culture and Preparation: Adrenocortical cells (either primary cells as described above or a cell line like H295R) are cultured and prepared. A phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) is typically added to prevent the degradation of newly synthesized cAMP.

  • Incubation and Treatment: Cells are incubated with the test peptides (agonists or antagonists followed by an agonist) for a short period (e.g., 15-30 minutes) at 37°C.

  • cAMP Extraction: The incubation is terminated, and intracellular cAMP is extracted, often by lysing the cells with an acidic solution (e.g., trichloroacetic acid or ethanol).

  • Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as an ELISA or RIA kit[4][5].

  • Data Analysis: The results are typically normalized to the total protein content of the cell lysate. Dose-response curves are plotted to quantify the effects of the tested peptides on cAMP accumulation.

Visualizations: Signaling Pathways and Workflows

ACTH Signaling Pathway

The binding of ACTH to its receptor, MC2R, initiates a well-defined signaling cascade leading to steroidogenesis.

ACTH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion ACTH ACTH (1-39) MC2R MC2R/MRAP Complex ACTH->MC2R Binds G_Protein Gαs MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR Steroidogenic Proteins (e.g., StAR) PKA->StAR Phosphorylates/ Activates Cholesterol Cholesterol StAR->Cholesterol Transports Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Cortisol Cortisol (Secretion) Pregnenolone->Cortisol Steroidogenesis Pathway

Caption: Canonical ACTH signaling pathway via the MC2R, leading to cortisol synthesis.

Antagonistic Action of ACTH(6-24)

ACTH(6-24) competitively inhibits the canonical pathway by occupying the MC2R binding site without causing activation.

Antagonist_Action ACTH_full ACTH (1-39) (Agonist) MC2R MC2R/MRAP Complex ACTH_full->MC2R Binds ACTH_frag ACTH (6-24) (Antagonist) ACTH_frag->MC2R Binds & Blocks Activation Receptor Activation & Signal Transduction MC2R->Activation No_Activation No Receptor Activation MC2R->No_Activation Response Steroidogenesis Activation->Response No_Response Inhibition of Steroidogenesis No_Activation->No_Response

Caption: Competitive antagonism of the MC2R by ACTH(6-24), blocking agonist action.

Experimental Workflow for SAR Studies

The investigation of ACTH fragments follows a logical progression from chemical synthesis to biological characterization.

SAR_Workflow cluster_synthesis Peptide Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Synthesis Peptide Synthesis (e.g., Solid-Phase) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., Mass Spec) Purification->Characterization Binding_Assay Receptor Binding Assay (Determine Affinity, Ki) Characterization->Binding_Assay Functional_Assay Functional Assays (Steroidogenesis, cAMP) Characterization->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Conclusion Identify Key Residues for Binding & Activity SAR_Analysis->Conclusion

Caption: General experimental workflow for the SAR analysis of ACTH fragments.

Conclusion

The ACTH(6-24) fragment serves as a classic example of how specific peptide sequences govern biological function. By retaining the necessary domains for receptor binding but lacking the complete N-terminal structure for activation, it functions as a specific competitive antagonist at the MC2 receptor. The quantitative data clearly define its inhibitory potency, and the established experimental protocols provide a robust framework for its study. This understanding is not merely academic; it provides a foundational tool for probing the mechanism of ACTH action and serves as a blueprint for the rational design of novel peptide-based therapeutics targeting the melanocortin system for conditions involving ACTH excess.

References

The Discovery and History of ACTH (6-24): A Competitive Antagonist in Steroidogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone produced by the anterior pituitary gland, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release cortisol.[1] The biological activity of ACTH resides in its N-terminal region. Over the years, synthetic fragments of ACTH have been instrumental in elucidating the structure-activity relationships of the hormone and in the development of potential therapeutic agents. This technical guide focuses on the discovery, history, and core methodologies associated with a key fragment, ACTH (6-24), a competitive antagonist of ACTH-induced steroidogenesis.

1. Discovery and Early History

The journey to understanding ACTH and its fragments began with the isolation and synthesis of the full-length hormone. The complete amino acid sequence of porcine ACTH was first reported in 1954, and the first synthesis of the full 39-amino acid peptide was achieved in the early 1960s. These achievements paved the way for the synthesis and biological evaluation of various ACTH fragments to identify the minimal sequence required for biological activity and to develop analogues with modified functions.

The synthesis and biological activity of ACTH (6-24) were first described in a 1978 paper by J.-L. Fauchère and C. Petermann published in Helvetica Chimica Acta.[2] This study was part of a broader investigation into adrenocorticotropin analogues with N-terminal deletions. The researchers systematically synthesized a series of ACTH fragments to pinpoint the essential residues for receptor binding and activation. Their work demonstrated that while shorter N-terminal fragments of ACTH could still bind to the adrenal receptors, they failed to elicit a full steroidogenic response and, in some cases, could inhibit the action of the full-length hormone.

A seminal 1980 study by Bristow, Gleed, Fauchère, Schwyzer, and Schulster in The Biochemical Journal further characterized ACTH (6-24) as a competitive antagonist.[3] This research provided quantitative evidence of its inhibitory properties and proposed a more complex model for ACTH action, suggesting the existence of two different types of steroidogenically responsive receptors or two different mechanisms of action, only one of which is strictly dependent on cyclic AMP (cAMP) production.[3]

2. Mechanism of Action: Competitive Antagonism

ACTH exerts its effects on the adrenal cortex by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR).[4][5] This binding activates adenylyl cyclase, leading to an increase in intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately stimulating the synthesis and release of corticosteroids, primarily cortisol.[6]

ACTH (6-24) acts as a competitive antagonist at the MC2R.[2][3] This means that it binds to the same receptor as the native ACTH but fails to trigger the conformational changes necessary for receptor activation and subsequent downstream signaling. By occupying the receptor's binding site, ACTH (6-24) prevents the binding of full-length ACTH, thereby inhibiting its steroidogenic effects.

The study by Bristow et al. (1980) revealed that ACTH (6-24) competitively inhibits the steroidogenesis induced by both ACTH (1-39) and another active fragment, ACTH (5-24).[3] Interestingly, the inhibitory constant (Kd) for ACTH (5-24) was found to be lower than that for ACTH (1-39), suggesting a higher affinity of the antagonist for the receptor when stimulated by this shorter agonist. This finding led to the hypothesis of multiple receptor subtypes or different modes of receptor activation.[3]

3. Quantitative Data

The following table summarizes the key quantitative data for the inhibitory activity of ACTH (6-24) as reported by Bristow et al. (1980).[3]

AgonistAntagonistMean Inhibitor Constant (Kd) (nM)
ACTH (1-39)ACTH (6-24)13.4 ± 3.1
ACTH (5-24)ACTH (6-24)3.4 ± 1.0

4. Experimental Protocols

This section provides a detailed overview of the key experimental methodologies that were likely employed in the initial synthesis and characterization of ACTH (6-24), based on the available literature and standard practices of the time.

4.1. Peptide Synthesis: Solid-Phase Synthesis

The synthesis of ACTH (6-24) was likely achieved using the solid-phase peptide synthesis (SPPS) method developed by R.B. Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

  • Resin and Linker: A suitable resin, such as a chloromethylated polystyrene-divinylbenzene copolymer (Merrifield resin), would have been used. The C-terminal amino acid, proline in the case of ACTH (6-24), would be attached to the resin via an ester linkage.

  • Protecting Groups: The α-amino group of each incoming amino acid would be protected with a temporary protecting group, most likely the tert-butyloxycarbonyl (Boc) group, which is removable by acid treatment (e.g., with trifluoroacetic acid, TFA). The side chains of reactive amino acids (e.g., lysine, arginine, tyrosine) would be protected with more stable protecting groups that are only removed at the final cleavage step.

  • Coupling Reactions: The carboxyl group of the incoming protected amino acid would be activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve coupling efficiency.

  • Deprotection: After each coupling step, the N-terminal Boc group would be removed with TFA to allow for the next coupling reaction.

  • Cleavage and Deprotection: Once the entire peptide chain was assembled, the peptide would be cleaved from the resin, and all side-chain protecting groups would be removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).

  • Purification: The crude synthetic peptide would then be purified, likely using techniques such as gel filtration chromatography or ion-exchange chromatography.[7]

4.2. Biological Assays

4.2.1. Preparation of Isolated Adrenal Cells

The biological activity of ACTH (6-24) was assessed using isolated rat adrenocortical cells.

  • Source: Adrenal glands would be obtained from male rats (e.g., Wistar strain).

  • Dispersion: The adrenal glands would be decapsulated, and the cortical tissue minced and dispersed into a single-cell suspension using a combination of mechanical agitation and enzymatic digestion with enzymes like collagenase and DNase.

  • Purification: The dispersed cells would be filtered to remove undigested tissue and then washed by centrifugation to remove enzymes and cell debris.

  • Cell Viability: The viability of the isolated cells would be assessed using a method such as trypan blue exclusion.

4.2.2. Corticosterone Production Assay

This assay measures the amount of corticosterone, the primary glucocorticoid in rodents, produced by the adrenal cells in response to stimulation.

  • Incubation: A known number of isolated adrenal cells would be incubated in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin) at 37°C in a shaking water bath under an atmosphere of 95% O2 / 5% CO2.

  • Stimulation: The cells would be incubated with various concentrations of the agonist (ACTH (1-39) or ACTH (5-24)) in the presence or absence of different concentrations of the antagonist (ACTH (6-24)).

  • Extraction: After the incubation period (e.g., 2 hours), the incubation would be stopped, and the corticosterone produced would be extracted from the incubation medium using an organic solvent like dichloromethane or ethyl acetate.

  • Quantification (Radioimmunoassay - RIA): The amount of corticosterone in the extracts would be quantified using a specific radioimmunoassay (RIA). This competitive binding assay involves incubating the sample extract with a known amount of radiolabeled corticosterone (e.g., with ³H or ¹²⁵I) and a limited amount of a specific anti-corticosterone antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled corticosterone in the sample. A standard curve would be generated using known concentrations of corticosterone to determine the amount in the samples.[1][8]

4.2.3. Cyclic AMP (cAMP) Accumulation Assay

This assay measures the intracellular accumulation of cAMP, the second messenger in the ACTH signaling pathway.

  • Incubation: Similar to the corticosterone assay, isolated adrenal cells would be incubated with the agonist and antagonist under defined conditions. To prevent the degradation of cAMP, a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), would be included in the incubation medium.

  • Extraction: At the end of the incubation period, the reaction would be stopped, and intracellular cAMP would be extracted from the cells, typically by lysing the cells with an acidic solution (e.g., trichloroacetic acid or perchloric acid).

  • Quantification (Radioimmunoassay - RIA): The concentration of cAMP in the cell extracts would be determined by a specific RIA. Similar to the corticosterone RIA, this assay would involve a competitive binding reaction between the sample cAMP, a known amount of radiolabeled cAMP, and a specific anti-cAMP antibody.[9][10]

5. Signaling Pathways and Experimental Workflows

5.1. ACTH Signaling Pathway and Inhibition by ACTH (6-24)

The following diagram illustrates the canonical ACTH signaling pathway in an adrenal cortical cell and the point of inhibition by ACTH (6-24).

ACTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R Binds and Activates ACTH (6-24) ACTH (6-24) ACTH (6-24)->MC2R Binds and Inhibits G_protein G Protein (Gs) MC2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Phosphorylates Enzymes Cortisol Cortisol Release Steroidogenesis->Cortisol

Caption: ACTH signaling pathway and competitive inhibition by ACTH (6-24).

5.2. Experimental Workflow for Characterizing ACTH (6-24)

The following diagram outlines the general workflow for the synthesis, purification, and biological characterization of ACTH (6-24).

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_bioassay Biological Assays SPPS Solid-Phase Peptide Synthesis of ACTH (6-24) Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Purification Purification (e.g., Chromatography) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry, HPLC) Purification->Characterization Corticosterone_Assay Corticosterone Production Assay Characterization->Corticosterone_Assay Cell_Isolation Isolation of Rat Adrenal Cells Cell_Isolation->Corticosterone_Assay cAMP_Assay cAMP Accumulation Assay Cell_Isolation->cAMP_Assay Data_Analysis Data Analysis (e.g., Kd determination) Corticosterone_Assay->Data_Analysis cAMP_Assay->Data_Analysis

Caption: Experimental workflow for ACTH (6-24) synthesis and characterization.

The discovery and characterization of ACTH (6-24) represent a significant milestone in our understanding of the structure-function relationships of adrenocorticotropic hormone. The pioneering work of Fauchère, Petermann, Bristow, and their colleagues not only established this peptide fragment as a valuable research tool for studying the ACTH receptor but also laid the groundwork for the development of future MC2R antagonists. The detailed methodologies, from solid-phase synthesis to intricate biological assays, highlight the rigorous experimental approach required to dissect complex endocrine signaling pathways. The legacy of this research continues to inform the design and development of novel therapeutics targeting the HPA axis for a variety of clinical applications.

References

In-Depth Technical Guide: ACTH (6-24) in Adrenal Gland Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the adrenocorticotropic hormone fragment ACTH (6-24), a critical tool in the study of adrenal gland physiology and the development of novel therapeutics. This document details its mechanism of action as a competitive antagonist of the melanocortin 2 receptor (MC2R), presents quantitative data on its inhibitory effects, and provides detailed protocols for key in vitro experiments.

Introduction: ACTH and its Fragments

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone synthesized by the anterior pituitary gland, is the primary regulator of glucocorticoid production in the adrenal cortex. Its biological activity resides primarily within the N-terminal region. Various fragments of ACTH have been synthesized to probe the structure-function relationships of the hormone and its receptor. Among these, ACTH (6-24) has emerged as a valuable research tool due to its specific antagonistic properties.

Mechanism of Action: Competitive Antagonism at the MC2R

ACTH exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) exclusively expressed in the adrenal cortex. This interaction initiates a signaling cascade that is central to steroidogenesis.

The ACTH Signaling Pathway

Upon binding of full-length ACTH (1-39) to the MC2R, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors and steroidogenic enzymes, ultimately leading to the synthesis and secretion of corticosteroids such as cortisol and aldosterone.

Signaling Pathway of ACTH and Inhibition by ACTH (6-24)

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R Binds and Activates ACTH (6-24) ACTH (6-24) ACTH (6-24)->MC2R Competitively Binds and Inhibits Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol, Aldosterone) PKA->Steroidogenesis Promotes

Caption: ACTH (1-39) activates the MC2R, leading to steroidogenesis, while ACTH (6-24) competitively inhibits this process.

The Inhibitory Role of ACTH (6-24)

ACTH (6-24) acts as a competitive antagonist at the MC2R. It binds to the receptor but fails to induce the conformational change necessary for Gs protein activation. By occupying the binding site, ACTH (6-24) prevents the binding of endogenous ACTH, thereby blocking the downstream signaling cascade and inhibiting ACTH-induced steroidogenesis. This makes ACTH (6-24) an invaluable tool for studying the physiological consequences of MC2R blockade.

Quantitative Data on ACTH (6-24) Activity

The inhibitory potency of ACTH (6-24) has been quantified in various in vitro systems. The following table summarizes key binding affinity and inhibitory concentration data.

ParameterAgonistValueCell SystemReference
Binding Affinity (Kd) ACTH (1-39)13.4 nMRat Adrenal Cells[1]
ACTH (5-24)3.4 nMRat Adrenal Cells[1]
Inhibition of Steroidogenesis
Corticosterone ProductionACTH (1-39)Inhibition demonstratedRat Adrenal Cells[1]
Inhibition of cAMP Accumulation hPTH (1-34)Inhibition demonstratedRat Adrenal Cells[1]

Note: Further research is needed to establish a more comprehensive profile of IC50 values for cortisol and aldosterone inhibition in various cell models.

Experimental Protocols

Detailed methodologies are crucial for the successful application of ACTH (6-24) in research. The following are representative protocols for key experiments.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of ACTH (6-24) for the MC2R.

Materials:

  • Adrenal cortical cell membranes (from primary culture or cell lines like NCI-H295R)

  • Radiolabeled ACTH (e.g., [125I]-ACTH)

  • Unlabeled ACTH (1-39) (for standard curve)

  • ACTH (6-24)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgSO4, 0.2% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare adrenal cortical cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension (typically 10-50 µg of protein).

    • 50 µL of radiolabeled ACTH at a concentration near its Kd.

    • 50 µL of either:

      • Binding buffer (for total binding).

      • A high concentration of unlabeled ACTH (1-39) (e.g., 1 µM) (for non-specific binding).

      • Varying concentrations of ACTH (6-24) (for competition curve).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of ACTH (6-24). Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Inhibition of Steroidogenesis Assay

This protocol measures the ability of ACTH (6-24) to inhibit ACTH-induced cortisol and aldosterone production in adrenal cells.

Materials:

  • Adrenal cells (e.g., primary human or bovine adrenal cells, or NCI-H295R cell line)

  • Cell culture medium (e.g., DMEM/F12 with appropriate supplements)

  • ACTH (1-39)

  • ACTH (6-24)

  • ELISA or LC-MS/MS for cortisol and aldosterone measurement

Procedure:

  • Cell Culture: Plate adrenal cells in 24- or 48-well plates and culture until they reach approximately 80% confluency.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with varying concentrations of ACTH (6-24) for 30-60 minutes.

  • Stimulation: Add a fixed concentration of ACTH (1-39) (typically at its EC50 or a submaximal concentration) to the wells and incubate for a defined period (e.g., 2-24 hours). Include control wells with no treatment, ACTH (1-39) alone, and ACTH (6-24) alone.

  • Sample Collection: Collect the cell culture supernatant for steroid measurement.

  • Quantification: Measure the concentration of cortisol and aldosterone in the supernatant using a validated ELISA kit or by LC-MS/MS.

  • Data Analysis: Normalize steroid production to the amount of protein per well. Plot the percentage of ACTH-stimulated steroid production against the log concentration of ACTH (6-24) to determine the IC50 value.

cAMP Measurement Assay

This protocol assesses the effect of ACTH (6-24) on ACTH-induced intracellular cAMP accumulation.

Materials:

  • Adrenal cells

  • Cell culture medium

  • ACTH (1-39)

  • ACTH (6-24)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA, HTRF, or FRET-based biosensor)

Procedure:

  • Cell Culture: Plate adrenal cells in a suitable format for the chosen cAMP assay (e.g., 96-well plate).

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

  • Antagonist Addition: Add varying concentrations of ACTH (6-24) to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of ACTH (1-39) and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of ACTH (6-24) to determine the IC50 for the inhibition of cAMP production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of an MC2R antagonist like ACTH (6-24).

Experimental Workflow for MC2R Antagonist Characterization

Experimental_Workflow cluster_setup Experimental Setup cluster_primary_screen Primary Screening cluster_secondary_assays Secondary Assays & Characterization cluster_analysis Data Analysis CellCulture Adrenal Cell Culture (e.g., NCI-H295R) cAMPAssay cAMP Accumulation Assay (Functional Screen) CellCulture->cAMPAssay Seed Cells BindingAssay Competitive Binding Assay (Determine Ki) cAMPAssay->BindingAssay Confirm Direct Binding SteroidAssay Steroidogenesis Assay (Measure Cortisol/Aldosterone Inhibition) cAMPAssay->SteroidAssay Assess Functional Inhibition DataAnalysis IC50/Ki Determination Schild Analysis BindingAssay->DataAnalysis SteroidAssay->DataAnalysis

Caption: A typical workflow for characterizing an MC2R antagonist, from initial functional screening to detailed binding and steroidogenesis assays.

Conclusion

ACTH (6-24) is a potent and specific competitive antagonist of the MC2R, making it an indispensable tool for researchers in adrenal physiology and pharmacology. Its ability to block ACTH-induced signaling and steroidogenesis allows for the detailed investigation of the roles of the MC2R in health and disease. The protocols and data presented in this guide provide a solid foundation for the effective use of ACTH (6-24) in the laboratory, paving the way for new discoveries and the development of targeted therapies for adrenal disorders.

References

Methodological & Application

Application Notes and Protocols for ACTH (6-24) (human) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (6-24) is a peptide fragment of the full-length human ACTH (1-39). Unlike the native hormone, which stimulates steroidogenesis in the adrenal gland, ACTH (6-24) has been identified as a competitive inhibitor of this process.[1][2] This characteristic makes it a valuable tool for studying the structure-function relationships of ACTH and for investigating the mechanisms of melanocortin receptor signaling. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of ACTH (6-24).

Data Presentation

Table 1: Competitive Inhibition of Steroidogenesis by ACTH (6-24)

InhibitorAgonistParameterValue (nM)Cell TypeReference
ACTH (6-24)ACTH (1-39)Kd13.4Rat Adrenocortical Cells[1][2]
ACTH (6-24)ACTH (5-24)Kd3.4Rat Adrenocortical Cells[1][2]

Table 2: Binding Affinity of ACTH Fragments to Melanocortin Receptors

PeptideReceptorParameterValueAssay TypeReference
ACTH (6-24)MC1, MC3, MC4, MC5AffinityMuch lower than ACTH (1-39)Competitive Radioligand Binding[3]
ACTH (11-24)MC ReceptorsBindingNo displacement at 100 µMCompetitive Radioligand Binding[3]

Experimental Protocols

Competitive Steroidogenesis Inhibition Assay

This assay determines the ability of ACTH (6-24) to inhibit ACTH-induced corticosterone production in primary rat adrenocortical cells.

Materials:

  • ACTH (6-24) (human)

  • ACTH (1-39) (human) or ACTH (1-24) (Cosyntropin)

  • Primary rat adrenocortical cells

  • DMEM/F12 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type I

  • DNase I

  • Percoll

  • Corticosterone ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Protocol:

  • Isolation and Culture of Rat Adrenocortical Cells:

    • Isolate adrenal glands from rats and decapsulate them.

    • Digest the adrenal cortex with Collagenase Type I and DNase I to obtain a single-cell suspension.

    • Purify the adrenocortical cells using a Percoll density gradient.

    • Seed the purified cells in 96-well plates at a density of 5 x 10^4 cells/well in DMEM/F12 with 10% FBS and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Inhibition Assay:

    • The following day, wash the cells with serum-free DMEM/F12.

    • Prepare a stock solution of ACTH (6-24) and create a serial dilution to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • Prepare a solution of ACTH (1-39) or ACTH (1-24) at a concentration that elicits a submaximal steroidogenic response (e.g., EC80, to be determined in a preliminary dose-response experiment).

    • Add the different concentrations of ACTH (6-24) to the wells and incubate for 30 minutes at 37°C.

    • Add the ACTH (1-39) or ACTH (1-24) solution to the wells (except for the negative control) and incubate for 2 hours at 37°C.

    • Collect the cell culture supernatant.

  • Corticosterone Measurement:

    • Measure the concentration of corticosterone in the supernatant using a commercially available corticosterone ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the corticosterone concentration against the log concentration of ACTH (6-24).

    • Calculate the IC50 value, which is the concentration of ACTH (6-24) that inhibits 50% of the ACTH-induced corticosterone production.

    • The dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation if the Kd of the agonist is known.

cAMP Accumulation Inhibition Assay

This assay measures the ability of ACTH (6-24) to inhibit ACTH-induced cyclic AMP (cAMP) production, a key second messenger in the steroidogenic pathway.

Materials:

  • ACTH (6-24) (human)

  • ACTH (1-39) (human) or ACTH (1-24)

  • HEK293 cells stably expressing the human melanocortin-2 receptor (MC2R) and its accessory protein, MRAP.

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418) for selection

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP competition immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well or 384-well white opaque plates

Protocol:

  • Cell Culture:

    • Culture the HEK293-hMC2R/MRAP cells in DMEM with 10% FBS and G418 at 37°C in a 5% CO2 atmosphere.

    • Seed the cells into 96-well or 384-well plates and grow to confluence.

  • Inhibition Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 15-30 minutes to prevent cAMP degradation.

    • Add serial dilutions of ACTH (6-24) to the cells and incubate for 30 minutes.

    • Add a fixed, submaximal concentration (e.g., EC80) of ACTH (1-39) or ACTH (1-24).

    • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP competition immunoassay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of ACTH (6-24).

    • Determine the IC50 value for the inhibition of ACTH-induced cAMP accumulation.

Visualizations

G cluster_workflow In Vitro Assay Workflow for ACTH (6-24) cluster_endpoints Endpoints start Start cell_prep Cell Preparation (e.g., Primary Adrenocortical Cells or MC2R-expressing cell line) start->cell_prep treatment Treatment with ACTH (6-24) (Dose-Response) cell_prep->treatment stimulation Stimulation with ACTH Agonist (e.g., ACTH 1-39) treatment->stimulation incubation Incubation stimulation->incubation endpoint Endpoint Measurement incubation->endpoint data_analysis Data Analysis (IC50/Kd Calculation) endpoint->data_analysis steroidogenesis Steroidogenesis Assay (Corticosterone ELISA) endpoint->steroidogenesis cAMP cAMP Accumulation Assay (HTRF, AlphaScreen, ELISA) endpoint->cAMP end End data_analysis->end

Caption: Workflow for in vitro characterization of ACTH (6-24).

G cluster_pathway ACTH Signaling and Inhibition by ACTH (6-24) ACTH ACTH (1-39) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds and Activates ACTH_6_24 ACTH (6-24) ACTH_6_24->MC2R Competitively Binds and Inhibits AC Adenylate Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Corticosterone Production) PKA->Steroidogenesis Phosphorylates key enzymes

Caption: Signaling pathway of ACTH and its inhibition by ACTH (6-24).

References

Application Notes and Protocols for the Use of ACTH (6-24) in Cultured Adrenal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the adrenocorticotropic hormone fragment ACTH (6-24) in studies involving cultured adrenal cells. This document outlines the mechanism of action, experimental protocols, and data presentation for researchers investigating the modulation of steroidogenesis.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide produced by the anterior pituitary gland, is the primary regulator of glucocorticoid and adrenal androgen synthesis in the adrenal cortex.[1][2][3] The biological activity of ACTH resides in its N-terminal 24 amino acids.[1] ACTH exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor, on the surface of adrenocortical cells.[4][5][6] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the steroidogenic pathway.[4][5][7] The peptide fragment ACTH (6-24) acts as a competitive antagonist at the ACTH receptor, inhibiting the steroidogenic effects of full-length ACTH.[8][9][10] This makes it a valuable tool for studying the mechanisms of adrenal steroidogenesis and for the development of potential therapeutic agents for conditions involving ACTH excess.[11][12][13]

Mechanism of Action of ACTH (6-24)

ACTH (6-24) is a fragment of the full ACTH molecule and functions as a competitive inhibitor of steroidogenesis initiated by ACTH (1-39) and ACTH (5-24).[9][10] It competitively binds to the ACTH receptor (MC2R) on adrenal cells, thereby preventing the binding of the endogenous agonist, ACTH.[11] This blockade inhibits the downstream signaling cascade, including the activation of adenylyl cyclase and the subsequent production of cAMP.[11] As cAMP is a critical second messenger in the stimulation of steroid hormone synthesis, the inhibition of its production by ACTH (6-24) leads to a reduction in the synthesis and secretion of corticosteroids, such as cortisol and corticosterone.[9][10]

Quantitative Data Summary

The following table summarizes the inhibitory constants of ACTH (6-24) against different ACTH analogues in rat adrenocortical cells. This data is crucial for designing experiments to effectively block ACTH-induced steroidogenesis.

AntagonistAgonistMean Inhibitor Constant (Kd) (nM)Cell TypeReference
ACTH (6-24)ACTH (1-39)13.4 ± 3.1Isolated rat adrenal cells[8]
ACTH (6-24)ACTH (5-24)3.4 ± 1.0Isolated rat adrenal cells[8]

Experimental Protocols

I. Cell Culture of Adrenal Cells

This protocol describes the general procedure for culturing primary adrenal cells or adrenal cell lines (e.g., H295R, Y1).

Materials:

  • Adrenal tissue or cryopreserved adrenal cells

  • Collagenase type II

  • DNase I

  • Complete growth medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

  • Culture flasks/plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • For primary cells: Mince adrenal tissue into small pieces and digest with collagenase and DNase I to obtain a single-cell suspension.

  • For cell lines: Thaw cryopreserved cells rapidly and seed them in a culture flask with a complete growth medium.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency.

II. Treatment of Adrenal Cells with ACTH and ACTH (6-24)

This protocol outlines the steps for treating cultured adrenal cells to study the antagonistic effects of ACTH (6-24).

Materials:

  • Cultured adrenal cells (in 24- or 48-well plates)

  • ACTH (1-39) or other agonist

  • ACTH (6-24)

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the adrenal cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Wash the cells with PBS and then incubate in a serum-free medium for a period to reduce basal steroidogenesis.

  • Prepare working solutions of ACTH and ACTH (6-24) in a serum-free medium.

  • To test the antagonistic effect, pre-incubate the cells with varying concentrations of ACTH (6-24) for a specified time (e.g., 30-60 minutes).

  • Following pre-incubation, add the ACTH agonist at a fixed concentration to the wells containing ACTH (6-24). Include control wells with only the agonist and vehicle.

  • Incubate the cells for a defined period (e.g., 2-24 hours) to allow for steroid production.

  • Collect the cell culture supernatant for steroid and/or cAMP measurement.

III. Measurement of Steroidogenesis and cAMP Production

This section describes the methods to quantify the output of the adrenal cells following treatment.

A. Steroid Measurement (e.g., Cortisol, Corticosterone)

Materials:

  • Collected cell culture supernatant

  • Steroid-specific ELISA kit or

  • Liquid chromatography-mass spectrometry (LC-MS/MS) equipment

Procedure (ELISA):

  • Follow the manufacturer's instructions for the specific steroid ELISA kit.

  • Typically, this involves adding the collected supernatant and standards to antibody-coated wells.

  • After incubation and washing steps, a substrate is added to produce a colorimetric signal.

  • Read the absorbance using a microplate reader and calculate the steroid concentration based on the standard curve.

B. cAMP Measurement

Materials:

  • Collected cell culture supernatant or cell lysates

  • cAMP immunoassay kit (e.g., ELISA or TR-FRET based)

Procedure (ELISA):

  • Follow the manufacturer's protocol for the cAMP assay kit.

  • This usually involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

  • Measure the resulting signal and determine the cAMP concentration from a standard curve.

Visualizations

Signaling Pathway of ACTH and its Antagonism by ACTH (6-24)

ACTH_Signaling_Pathway cluster_cell Adrenocortical Cell cluster_extracellular Extracellular Space MC2R MC2R G_protein Gs Protein MC2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Steroidogenesis Steroidogenesis (Cortisol/Corticosterone) PKA->Steroidogenesis stimulates ACTH ACTH (1-39) ACTH->MC2R binds ACTH_6_24 ACTH (6-24) (Antagonist) ACTH_6_24->MC2R binds & blocks

Caption: ACTH signaling and competitive antagonism by ACTH (6-24).

Experimental Workflow for Studying ACTH (6-24) Effects

Experimental_Workflow start Start: Culture Adrenal Cells wash Wash & Starve Cells (Serum-free medium) start->wash pre_incubate Pre-incubate with ACTH (6-24) wash->pre_incubate stimulate Stimulate with ACTH Agonist pre_incubate->stimulate incubate Incubate (e.g., 2-24h) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Steroids (ELISA/LC-MS) &/or cAMP (ELISA) collect->measure analyze Data Analysis measure->analyze end End: Determine IC50/Kd analyze->end

Caption: Workflow for assessing ACTH (6-24) antagonism.

References

Application Notes and Protocols for ACTH (6-24) (human) in Blocking MC2R Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids, such as cortisol, through its interaction with the melanocortin-2 receptor (MC2R).[1][2][3] The MC2R is a G protein-coupled receptor (GPCR) that, upon activation by ACTH, couples to Gαs to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade is crucial for steroidogenesis.[5] Dysregulation of ACTH signaling is implicated in various pathological conditions, including Cushing's disease and congenital adrenal hyperplasia, making the MC2R a prime target for therapeutic intervention.[2][6]

ACTH(6-24) is a fragment of the full-length human ACTH peptide. While full-length ACTH(1-39) and its potent synthetic analog ACTH(1-24) are agonists of MC2R, specific fragments of ACTH have been investigated for their potential as antagonists.[1] The development of selective MC2R antagonists is a significant area of research for managing conditions of ACTH excess.[1][2] These antagonists are designed to competitively block the binding of endogenous ACTH to MC2R, thereby inhibiting the downstream signaling cascade that leads to steroid production. This document provides detailed application notes and protocols for the use of human ACTH(6-24) and related peptide fragments as tools to study and block MC2R signaling.

Mechanism of Action

The primary mechanism of MC2R signaling and its inhibition by an antagonist like ACTH(6-24) is depicted in the following pathway diagram.

MC2R MC2R G_protein Gαs MC2R->G_protein MRAP MRAP AC Adenylyl Cyclase ATP ATP cAMP cAMP G_protein->AC Activates ACTH ACTH ACTH->MC2R Binds & Activates ACTH_6_24 ACTH(6-24) (Antagonist) ACTH_6_24->MC2R Binds & Blocks PKA Protein Kinase A (PKA) Steroidogenesis Steroidogenesis (e.g., Cortisol production)

Figure 1: MC2R Signaling Pathway and Antagonism.

Data Presentation

While specific binding affinity (Ki) and inhibitory concentration (IC50) values for ACTH(6-24) are not extensively documented, the following tables summarize the antagonist potency of related and well-characterized peptide antagonists of human MC2R. This data provides a valuable reference for designing experiments with ACTH(6-24).

Table 1: In Vitro Antagonist Potency of Selected Peptides at Human MC2R

CompoundDescriptionIC50 (cAMP Assay)Reference
GPS1573ACTH(7-18) variant66 ± 23 nM[1]
GPS1574Cyclized variant of GPS1573260 ± 1 nM[1]
IRC-274ACTH-related peptide38 nM[1][2]

Table 2: Binding Affinity of a Selected Peptide Antagonist at Human MC2R

CompoundDescriptionIC50 (Binding Assay)Reference
IRC-274ACTH-related peptide3 nM[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antagonistic properties of ACTH(6-24) on MC2R signaling.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of ACTH(6-24) for the human MC2R.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing hMC2R and MRAP Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [125I]-ACTH(1-39) and varying concentrations of ACTH(6-24) Membrane_Prep->Incubation Separation Separate bound and free radioligand Incubation->Separation Measurement Measure radioactivity of bound fraction Separation->Measurement Competition_Curve Generate competition curve Measurement->Competition_Curve Ki_Calculation Calculate IC50 and Ki Competition_Curve->Ki_Calculation

Figure 2: Workflow for Competitive Binding Assay.

Materials:

  • HEK293 cells stably co-expressing human MC2R and MRAP

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)

  • [125I]-ACTH(1-39) (radioligand)

  • Unlabeled ACTH(1-39) (for determining non-specific binding)

  • ACTH(6-24) (test compound)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-hMC2R/MRAP cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

    • Add a fixed concentration of [125I]-ACTH(1-39) (e.g., at its Kd concentration).

    • Add varying concentrations of ACTH(6-24) (e.g., from 10^-12 M to 10^-5 M).

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add a high concentration of unlabeled ACTH(1-39) (e.g., 1 µM) in addition to the radioligand and membranes.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Separation and Measurement:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the ACTH(6-24) concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of ACTH(6-24) that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Accumulation Assay

This protocol measures the ability of ACTH(6-24) to inhibit ACTH-induced cAMP production in cells expressing MC2R.

Materials:

  • HEK293 or CHO cells stably co-expressing human MC2R and MRAP

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • ACTH(1-24) or ACTH(1-39) (agonist)

  • ACTH(6-24) (test antagonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Seeding:

    • Seed the MC2R/MRAP expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Antagonist Pre-incubation:

    • Remove the culture medium and wash the cells with stimulation buffer.

    • Add varying concentrations of ACTH(6-24) to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of ACTH(1-24) (typically the EC80 concentration to achieve a robust signal) to the wells containing the antagonist.

    • For a control (100% stimulation), add only the agonist. For a baseline control, add only buffer.

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP response (e.g., as a percentage of the maximal ACTH response) against the logarithm of the ACTH(6-24) concentration.

    • Determine the IC50 value, which is the concentration of ACTH(6-24) that inhibits 50% of the ACTH-induced cAMP production.

Protocol 3: In Vitro Cortisol Secretion Assay (using primary human adrenal cells)

This protocol assesses the functional effect of ACTH(6-24) on the primary physiological response to MC2R activation: cortisol production.

Materials:

  • Primary human adrenal cortical cells

  • Adrenal cell culture medium

  • ACTH(1-24)

  • ACTH(6-24)

  • Cortisol ELISA kit or LC-MS/MS for cortisol measurement

Procedure:

  • Cell Culture:

    • Culture primary human adrenal cortical cells in appropriate multi-well plates.

  • Treatment:

    • Wash the cells and replace the medium with fresh medium containing varying concentrations of ACTH(6-24).

    • After a pre-incubation period (e.g., 30 minutes), add a fixed concentration of ACTH(1-24) (e.g., 10 nM).

    • Include control wells with no treatment (basal), ACTH(1-24) alone, and ACTH(6-24) alone (to check for any agonist activity).

    • Incubate the cells for an extended period (e.g., 24-48 hours) to allow for cortisol accumulation in the medium.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit or by LC-MS/MS.

  • Data Analysis:

    • Plot the cortisol concentration against the logarithm of the ACTH(6-24) concentration.

    • Determine the IC50 value for the inhibition of ACTH-induced cortisol secretion.

Logical Relationships and Experimental Design

The relationship between the different experimental outcomes can be visualized to guide the research process.

Binding_Affinity High Binding Affinity (Low Ki) (Protocol 1) cAMP_Inhibition Inhibition of cAMP Production (Low IC50) (Protocol 2) Binding_Affinity->cAMP_Inhibition Leads to Cortisol_Inhibition Inhibition of Cortisol Secretion (Low IC50) (Protocol 3) cAMP_Inhibition->Cortisol_Inhibition Results in Potent_Antagonist Potent & Efficacious MC2R Antagonist Cortisol_Inhibition->Potent_Antagonist Confirms

Figure 3: Logical Flow of Antagonist Characterization.

Conclusion

ACTH(6-24) and related peptide fragments are valuable tools for investigating the pharmacology of the MC2R and for the development of novel therapeutics for ACTH-dependent disorders. The protocols provided herein offer a comprehensive framework for characterizing the antagonist properties of these compounds, from receptor binding to functional cellular responses. By systematically applying these methodologies, researchers can elucidate the potential of ACTH(6-24) and other candidates as selective blockers of MC2R signaling.

References

Application Notes and Protocols: Dose-Response Curve for ACTH (6-24) (human)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the adrenal cortex to produce and release corticosteroids. The ACTH fragment (6-24) is known to act as a competitive antagonist at the ACTH receptor (MC2R), thereby inhibiting ACTH-induced steroidogenesis. While preclinical studies have established its inhibitory action, to date, there is a lack of publicly available data on the dose-response curve of ACTH (6-24) in humans. These application notes provide a comprehensive overview of the known mechanisms of ACTH (6-24) and present a detailed, hypothetical experimental protocol for researchers to establish a dose-response curve for this peptide in a human study. The proposed study design is a competitive inhibition assay, adapting established ACTH stimulation test protocols. This document is intended to serve as a foundational resource for researchers aiming to investigate the in vivo antagonistic properties of ACTH (6-24) in humans.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary physiological stimulator of the adrenal cortex.[1][2] Its biological activity resides primarily in the N-terminal (1-24) sequence.[3] The ACTH fragment (6-24) has been identified as a competitive inhibitor of steroidogenesis induced by full-length ACTH (1-39) and the active fragment ACTH (5-24).[4][5][6] Preclinical data from studies on rat adrenocortical cells have demonstrated its ability to inhibit corticosterone production and cAMP accumulation.[4][5]

Despite the potential therapeutic implications of an ACTH antagonist, particularly in conditions of ACTH excess such as Cushing's disease or congenital adrenal hyperplasia, there is a notable absence of clinical trial data defining the dose-response relationship of ACTH (6-24) in humans. This document outlines the theoretical basis for the action of ACTH (6-24) and provides a robust, albeit hypothetical, framework for a clinical study designed to elucidate its dose-dependent inhibitory effects on cortisol production in healthy human subjects.

Signaling Pathway of ACTH

ACTH mediates its effects by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenocortical cells.[1][2] This interaction initiates a signaling cascade that leads to the synthesis and secretion of corticosteroids, primarily cortisol. As a competitive antagonist, ACTH (6-24) is presumed to bind to MC2R without eliciting a downstream signal, thereby blocking the binding of endogenous or exogenously administered ACTH.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) or ACTH (1-24) MC2R MC2R ACTH->MC2R Binds and Activates ACTH_6_24 ACTH (6-24) (Antagonist) ACTH_6_24->MC2R Competitively Binds and Inhibits Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Activation of Steroidogenic Enzymes (e.g., P450scc) PKA->Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Rate-limiting step Cortisol Cortisol Pregnenolone->Cortisol Multiple Steps

Figure 1: Simplified ACTH Signaling Pathway and the inhibitory action of ACTH (6-24).

Proposed Experimental Protocol: Determination of ACTH (6-24) Dose-Response Curve in Humans

The following is a proposed protocol for a Phase I clinical study to determine the dose-response relationship of ACTH (6-24) on ACTH (1-24)-stimulated cortisol production in healthy human volunteers.

Study Objective

To characterize the dose-dependent inhibitory effect of intravenously administered ACTH (6-24) on cortisol secretion stimulated by a standard dose of synthetic ACTH (1-24) (cosyntropin) in healthy adult subjects.

Study Design

A randomized, placebo-controlled, single-blind, dose-escalation study. Each subject will receive a single dose of ACTH (6-24) or placebo, followed by a standard ACTH stimulation test.

Subject Population
  • Healthy adult male and non-pregnant, non-lactating female volunteers, aged 18-55 years.

  • Subjects should have a body mass index (BMI) between 18 and 30 kg/m ².

  • Exclusion criteria include a history of endocrine, hepatic, or renal disease, use of medications known to affect the HPA axis (e.g., corticosteroids), and known allergies to peptides.

Materials
  • ACTH (6-24) (human), sterile solution for intravenous administration.

  • Placebo (0.9% saline) for intravenous administration.

  • Cosyntropin (synthetic ACTH (1-24)), 250 µg for intravenous injection.

  • Heparinized blood collection tubes.

  • Centrifuge.

  • Equipment for serum/plasma separation and storage at -80°C.

  • Validated assay for serum cortisol determination (e.g., LC-MS/MS).

Experimental Procedure

The experimental workflow is depicted in Figure 2.

Experimental_Workflow cluster_preparation Preparation Phase cluster_procedure Experimental Day cluster_analysis Analysis Phase Screening Subject Screening and Consent Fasting Overnight Fast (10-12 hours) Screening->Fasting IV_Placement Placement of two intravenous catheters (one for infusion, one for sampling) Fasting->IV_Placement Baseline_Sample Baseline Blood Sample (T = -30 min) for cortisol IV_Placement->Baseline_Sample Infusion Start continuous IV infusion of ACTH (6-24) or Placebo Baseline_Sample->Infusion Stimulation_Sample Blood Sample (T = 0 min) pre-ACTH (1-24) Infusion->Stimulation_Sample ACTH_Stim Administer 250 µg ACTH (1-24) IV bolus Stimulation_Sample->ACTH_Stim Post_Stim_Samples Collect blood samples at T = 30, 60, and 90 min ACTH_Stim->Post_Stim_Samples Processing Centrifuge samples, separate plasma/serum Post_Stim_Samples->Processing Storage Store samples at -80°C Processing->Storage Analysis Measure cortisol concentrations Storage->Analysis Data_Analysis Perform pharmacokinetic and pharmacodynamic analysis Analysis->Data_Analysis

Figure 2: Experimental workflow for determining the dose-response curve of ACTH (6-24).

Step-by-Step Protocol:

  • Subject Preparation: Subjects will undergo a screening visit to ensure they meet all inclusion and exclusion criteria. They will be instructed to fast for at least 8 hours prior to the study day.

  • Catheter Placement: On the morning of the study, two intravenous catheters will be placed, one in each arm. One catheter will be used for the infusion of ACTH (6-24) or placebo, and the other for blood sampling.

  • Baseline Sampling: A baseline blood sample will be collected 30 minutes before the start of the infusion (T=-30 min) to determine baseline cortisol levels.

  • Infusion of Investigational Product: A continuous intravenous infusion of a predetermined dose of ACTH (6-24) or placebo will be initiated and will run for the duration of the experiment.

  • Pre-Stimulation Sample: A blood sample will be taken immediately before the administration of ACTH (1-24) (T=0 min).

  • ACTH Stimulation: A 250 µg bolus of cosyntropin (ACTH 1-24) will be administered intravenously.[7][8]

  • Post-Stimulation Sampling: Blood samples for cortisol measurement will be collected at 30, 60, and 90 minutes post-cosyntropin administration.[7][8]

  • Sample Processing: All blood samples will be collected in heparinized tubes, centrifuged within 30 minutes of collection, and the plasma will be separated and stored at -80°C until analysis.

  • Dose Escalation: The study will proceed through several cohorts of subjects, with each cohort receiving an escalating dose of ACTH (6-24). The starting dose will be determined based on preclinical data and safety considerations. Subsequent doses will be escalated based on the safety and pharmacokinetic/pharmacodynamic data from the preceding cohort.

Data Presentation

The primary endpoint will be the peak cortisol concentration and the area under the curve (AUC) for cortisol following ACTH (1-24) stimulation. The data should be summarized in a clear, tabular format to facilitate comparison across different doses of ACTH (6-24).

Table 1: Hypothetical Dose-Response Data for ACTH (6-24) on ACTH (1-24) Stimulated Cortisol Levels

Dose of ACTH (6-24) (µg/kg/hr)NMean Peak Cortisol (µg/dL) ± SD% Inhibition of Peak Cortisol vs. PlaceboMean Cortisol AUC (µg·h/dL) ± SD% Inhibition of Cortisol AUC vs. Placebo
Placebo825.4 ± 4.20%30.1 ± 5.50%
0.1822.1 ± 3.813%26.3 ± 4.912.6%
0.5818.5 ± 3.127%21.9 ± 4.127.2%
1.0814.2 ± 2.544%16.8 ± 3.344.2%
2.589.8 ± 1.961%11.5 ± 2.461.8%
5.087.1 ± 1.572%8.4 ± 1.972.1%

Conclusion

The ACTH (6-24) fragment represents a potential therapeutic agent for disorders characterized by excessive ACTH stimulation. The lack of human dose-response data is a significant gap in its clinical development. The proposed experimental protocol provides a comprehensive framework for researchers to safely and effectively determine the in vivo antagonistic potency of ACTH (6-24) in humans. The resulting data will be crucial for establishing proof-of-concept and guiding the design of future clinical trials to evaluate its therapeutic efficacy. Researchers should adhere to all regulatory and ethical guidelines for conducting clinical research in humans.

References

Application Notes and Protocols: ACTH (6-24) (Human)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (6-24) is a fragment of the full-length human ACTH peptide. It is a competitive inhibitor of steroidogenesis induced by ACTH (1-39) and ACTH (5-24)[1]. This document provides detailed protocols for the reconstitution and storage of lyophilized ACTH (6-24) (human) to ensure its stability and efficacy for research applications. Proper handling is crucial to prevent degradation and maintain the biological activity of the peptide.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the reconstitution and storage of ACTH (6-24).

Table 1: Reconstitution of Lyophilized ACTH (6-24)

ParameterRecommendationSource
Recommended Solvent Sterile Water[2]
Solubility in Water 1 mg/mL[2]
Initial Concentration 1 mg/mL[2]
Solvent Purity High-purity, sterile water (e.g., Milli-Q or equivalent)General Peptide Handling Guidelines

Table 2: Storage of ACTH (6-24)

FormTemperatureDurationRecommendationsSource
Lyophilized Powder -20°C or -80°CSeveral yearsStore in a desiccator, protected from light.General Peptide Handling Guidelines
4°CShort-term (days to weeks)For immediate use.General Peptide Handling Guidelines
Reconstituted Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.General Peptide Handling Guidelines
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.General Peptide Handling Guidelines
4°CShort-term (a few days)For immediate use.General Peptide Handling Guidelines

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ACTH (6-24)

This protocol describes the procedure for reconstituting lyophilized ACTH (6-24) to a stock solution.

Materials:

  • Vial of lyophilized ACTH (6-24) (human)

  • Sterile, high-purity water (e.g., Milli-Q, water for injection)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.

  • Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 x g for 1-2 minutes) to ensure all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the required volume of sterile water to achieve the desired concentration (e.g., for 1 mg of peptide, add 1 mL of water to get a 1 mg/mL stock solution).

  • Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide. If necessary, vortex for a few seconds. Avoid vigorous shaking, as this can cause peptide aggregation.

  • Complete Solubilization: Visually inspect the solution to ensure that the peptide has completely dissolved and the solution is clear.

Protocol 2: Storage of Reconstituted ACTH (6-24)

This protocol outlines the best practices for storing the reconstituted ACTH (6-24) solution to maintain its integrity.

Materials:

  • Reconstituted ACTH (6-24) stock solution

  • Sterile, low-protein binding microcentrifuge tubes (e.g., polypropylene)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is highly recommended to aliquot the reconstituted stock solution into smaller, single-use volumes. The volume of each aliquot should be based on the amount needed for a single experiment.

  • Short-Term Storage: For use within a few days, aliquots can be stored at 4°C.

  • Long-Term Storage: For longer-term storage, aliquots should be frozen at -20°C (for up to 1 month) or -80°C (for up to 6 months).

  • Labeling: Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.

  • Thawing: When ready to use, thaw a single aliquot at room temperature or on ice. Do not refreeze any unused portion of the thawed aliquot.

Diagrams

Reconstitution_Workflow start Start: Lyophilized ACTH (6-24) equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge add_solvent Add sterile water (1 mg/mL) centrifuge->add_solvent dissolve Gently swirl or vortex to dissolve add_solvent->dissolve check_solubility Visually confirm complete dissolution dissolve->check_solubility aliquot Aliquot into single-use tubes check_solubility->aliquot Clear Solution store Store aliquots aliquot->store end_short Short-term storage at 4°C store->end_short end_long Long-term storage at -20°C or -80°C store->end_long

Caption: Workflow for the reconstitution of lyophilized ACTH (6-24).

Storage_Decision_Tree start Reconstituted ACTH (6-24) Solution decision Intended Use? start->decision short_term Immediate use (within a few days) decision->short_term Short-term long_term Future use decision->long_term Long-term store_4c Store at 4°C short_term->store_4c aliquot Aliquot into single-use tubes long_term->aliquot store_frozen Store at -20°C (≤1 month) or -80°C (≤6 months) aliquot->store_frozen

Caption: Decision tree for the storage of reconstituted ACTH (6-24).

References

Application Notes: Determining the Working Concentration of ACTH (6-24)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH) is a crucial polypeptide hormone in the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to release cortisol.[1][2] ACTH (6-24) is a synthetic fragment of ACTH that acts as a competitive inhibitor of steroidogenesis induced by full-length ACTH.[3] Establishing the optimal working concentration of ACTH (6-24) is a critical preliminary step for any in vitro or in vivo experiment to ensure reproducible and meaningful results. These application notes provide a comprehensive protocol for determining the effective concentration range of ACTH (6-24) using a cell-based cyclic AMP (cAMP) assay.

Mechanism of Action and Signaling Pathway

ACTH and its analogs mediate their effects by binding to melanocortin receptors (MCRs), specifically the MC2R on adrenocortical cells.[1][4] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP into the second messenger cAMP.[4][7] An increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP responsive element-binding protein), leading to the transcriptional regulation of steroidogenic genes.[8] ACTH (6-24) is reported to inhibit cAMP accumulation, suggesting it acts as an antagonist at the MC2R.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm acth_full ACTH (1-39) mc2r MC2R (GPCR) acth_full->mc2r Activates acth_frag ACTH (6-24) acth_frag->mc2r Inhibits ac Adenylyl Cyclase mc2r->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response (Steroidogenesis) pka->response Leads to

Caption: Simplified ACTH signaling pathway and the inhibitory role of ACTH (6-24).

Experimental Design and Protocols

To determine the working concentration of ACTH (6-24), a dose-response experiment is required. Since it acts as an inhibitor, its potency is typically determined by its ability to block the effect of a known agonist, such as full-length ACTH (1-39). The half-maximal inhibitory concentration (IC50) is the key parameter to be determined.

Experimental Workflow

The general workflow involves stimulating cells with a fixed concentration of an agonist (ACTH) in the presence of varying concentrations of the antagonist (ACTH 6-24) and measuring the resulting cAMP levels.

Experimental_Workflow A 1. Seed Cells (e.g., Y-1, OS3) C 3. Cell Treatment Add ACTH (6-24) dilutions, then ACTH (1-39) A->C B 2. Prepare Reagents - ACTH (1-39) Agonist (Fixed EC80 Conc.) - ACTH (6-24) Antagonist (Serial Dilutions) B->C D 4. Incubate (e.g., 30 min at 37°C) C->D E 5. Perform cAMP Assay (e.g., HTRF, ELISA) D->E F 6. Data Analysis - Plot Dose-Response Curve - Calculate IC50 E->F

Caption: Workflow for determining the IC50 of ACTH (6-24).

Detailed Protocol: Antagonist Dose-Response cAMP Assay

This protocol describes the measurement of intracellular cAMP in response to agonist stimulation in the presence of the antagonist ACTH (6-24).

Materials:

  • Adrenocortical cell line (e.g., mouse Y-1 or human OS3) expressing MC2R.

  • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).

  • ACTH (1-39) (agonist).

  • ACTH (6-24) (antagonist).

  • Assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterases).

  • Commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).[7]

  • 96-well or 384-well white tissue culture plates.

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Culture: Seed Y-1 cells in a 96-well plate at a density of 20,000-40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Agonist (ACTH 1-39) Preparation: Prepare a stock solution of ACTH (1-39). First, determine the EC80 concentration (the concentration giving 80% of the maximal response) by performing a separate agonist dose-response curve (e.g., from 1 pM to 100 nM). This EC80 concentration will be used for stimulation in the antagonist assay.

  • Antagonist (ACTH 6-24) Preparation:

    • Prepare a high-concentration stock solution of ACTH (6-24) in an appropriate solvent (e.g., sterile water or PBS). Note that lyophilized peptides may contain salts and water, so the net peptide content should be considered for accurate concentration calculations.[9]

    • Perform a serial dilution (e.g., 1:10 or 1:5) in assay buffer to create a range of concentrations to test (e.g., from 1 nM to 10 µM).

  • Cell Treatment:

    • Aspirate the culture medium from the wells.

    • Wash cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the various ACTH (6-24) dilutions to the appropriate wells. Include "agonist only" and "vehicle only" control wells.

    • Pre-incubate the plate with the antagonist for 15-20 minutes at 37°C.

    • Add 50 µL of the pre-determined EC80 concentration of ACTH (1-39) to all wells except the "vehicle only" control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Follow the manufacturer's protocol for the chosen cAMP assay kit to lyse the cells and measure cAMP levels.[10][11]

  • Data Analysis:

    • Normalize the data by setting the "agonist only" response as 100% and the "vehicle only" response as 0%.

    • Plot the percent inhibition against the logarithm of the ACTH (6-24) concentration.

    • Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and calculate the IC50 value.

Data Presentation

The results of the dose-response experiment should be tabulated to clearly present the relationship between the concentration of ACTH (6-24) and the inhibition of the cAMP response.

Table 1: Representative Data for ACTH (6-24) IC50 Determination

ACTH (6-24) Conc. (M)Log [ACTH (6-24)]cAMP Response (RFU)% Inhibition
0 (Vehicle Control)-5,2100
0 (Agonist Control)-45,850(100% Response)
1.00E-09-9.0044,9802.1
1.00E-08-8.0038,54018.0
3.16E-08-7.5028,32043.1
1.00E-07 -7.00 24,960 51.4
3.16E-07-6.5015,11075.6
1.00E-06-6.008,93090.8
1.00E-05-5.006,15097.6
RFU: Relative Fluorescence Units. Data are hypothetical.

From this data, the calculated IC50 would be approximately 1.00E-07 M (100 nM) . The working concentration for subsequent experiments would typically be chosen in the range of 1x to 10x the IC50, depending on the desired level of inhibition.

References

Application Notes and Protocols for Determining the Stability of ACTH (6-24) (human) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the adrenal cortex to produce and release corticosteroids. The fragment ACTH (6-24) is a synthetic peptide that acts as a competitive antagonist of the ACTH receptor (melanocortin-2 receptor, MC2R), thereby inhibiting ACTH-induced steroidogenesis. This property makes ACTH (6-24) a valuable tool in research and a potential therapeutic agent for conditions characterized by excessive cortisol production.

Understanding the stability of ACTH (6-24) in cell culture media is critical for the accurate design and interpretation of in vitro experiments. Peptides are susceptible to degradation by proteases and peptidases present in serum-containing media or secreted by cells, which can affect their effective concentration and biological activity over time. These application notes provide a detailed protocol for assessing the stability of ACTH (6-24) in various cell culture media.

Factors Influencing Peptide Stability in Cell Culture

Several factors can influence the stability of peptides like ACTH (6-24) in a cell culture environment:

  • Proteases and Peptidases: The primary cause of peptide degradation is enzymatic activity. Serum, a common supplement in cell culture media, is a rich source of proteases. Additionally, cells themselves can secrete proteases into the medium.

  • Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the rate of enzymatic degradation and chemical modifications.

  • pH: The pH of the cell culture medium can influence both enzymatic activity and the chemical stability of the peptide.

  • Adsorption: Peptides can adsorb to the surface of cell culture vessels, reducing their effective concentration in the medium.

Quantitative Data Summary

Currently, there is limited published data specifically quantifying the stability of the ACTH (6-24) fragment in cell culture media. However, a study on the stability of ACTH precursors in RPMI 1640 medium supplemented with HITES showed that these larger, related peptides are relatively stable, with 62% to 74% of the initial concentration remaining after 72 hours of incubation at 37°C[1]. While this provides an initial estimate, it is crucial to experimentally determine the stability of the specific ACTH (6-24) fragment under the conditions of your experiment. The following table can be used to summarize experimental findings.

Cell Culture MediumSerum ConcentrationCell LineTime Point% Remaining ACTH (6-24)Half-life (t½)
Example: DMEM10% FBSAdrenal Cortex Cells24h[Experimental Data][Calculated Value]
Example: RPMI-16405% FBSPituitary Cells48h[Experimental Data][Calculated Value]
[Your Medium][Your Concentration][Your Cell Line][Your Time Point][Your Data][Your Calculation]

Experimental Protocols

This section provides a detailed protocol for determining the stability of ACTH (6-24) in cell culture media using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Stability Assessment of ACTH (6-24) in Cell Culture Media

1. Materials and Reagents:

  • ACTH (6-24) (human) peptide standard

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) or other serum supplement

  • Cell line of interest (optional, for assessing cell-secreted protease activity)

  • Sterile, nuclease-free water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade

  • Sterile microcentrifuge tubes

  • RP-HPLC system with UV detector or LC-MS system

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_peptide Prepare ACTH (6-24) Stock Solution spike Spike ACTH (6-24) into Media prep_peptide->spike prep_media Prepare Cell Culture Media (with/without serum/cells) prep_media->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24, 48h) incubate->sample precipitate Protein Precipitation (e.g., with Acetonitrile) sample->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge analyze Analyze by RP-HPLC or LC-MS centrifuge->analyze quantify Quantify Peak Area of Intact Peptide analyze->quantify calculate Calculate % Remaining and Half-life quantify->calculate

Caption: Experimental workflow for assessing the stability of ACTH (6-24).

3. Detailed Methodology:

  • Step 1: Preparation of ACTH (6-24) Stock Solution

    • Reconstitute lyophilized ACTH (6-24) in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier) to a final concentration of 1 mg/mL.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Step 2: Preparation of Cell Culture Media

    • Prepare the desired cell culture medium with the appropriate concentration of serum (e.g., 10% FBS).

    • For experiments assessing the impact of cellular proteases, seed the chosen cell line in a culture plate and allow the cells to reach the desired confluency. The medium containing the cells will be used for the stability assay.

    • As a control, prepare the same medium without cells.

  • Step 3: Incubation and Sampling

    • Spike the prepared cell culture medium (with or without cells) with the ACTH (6-24) stock solution to a final concentration relevant to your planned experiments (e.g., 1-10 µM).

    • Immediately after spiking, collect the "time zero" (T=0) aliquot.

    • Incubate the remaining medium at 37°C in a humidified incubator with 5% CO₂.

    • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Step 4: Sample Processing

    • For each aliquot, precipitate the proteins to stop enzymatic degradation. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant containing the peptide to a new tube for analysis.

  • Step 5: RP-HPLC or LC-MS Analysis

    • Analyze the supernatant using a suitable RP-HPLC or LC-MS method. A C18 column is typically used for peptide separation.

    • RP-HPLC Example Method:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.

      • Detection: UV absorbance at 214 nm or 280 nm.

    • LC-MS: Provides higher specificity and allows for the identification of degradation products.

  • Step 6: Data Analysis

    • Integrate the peak area corresponding to the intact ACTH (6-24) peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½) of the peptide in the specific medium.

Signaling Pathway of ACTH and Inhibition by ACTH (6-24)

ACTH mediates its effects by binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) located on the surface of adrenocortical cells. This binding initiates a signaling cascade that leads to the synthesis of corticosteroids. ACTH (6-24) acts as a competitive antagonist, binding to the MC2R without activating it, thereby blocking the downstream signaling of endogenous ACTH.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds and Activates ACTH_6_24 ACTH (6-24) (Antagonist) ACTH_6_24->MC2R Binds and Inhibits Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates

Caption: Signaling pathway of ACTH and its inhibition by ACTH (6-24).

Conclusion

The stability of ACTH (6-24) in cell culture media is a crucial parameter for ensuring the validity of in vitro studies. Due to the lack of specific published stability data for this fragment, it is highly recommended that researchers perform their own stability assessments using the detailed protocols provided in these application notes. By understanding the degradation kinetics of ACTH (6-24) in their specific experimental setup, researchers can more accurately interpret their results and make informed decisions in their drug development and scientific research endeavors.

References

Application Notes and Protocols for ACTH (6-24) Treatment of Y1 Mouse Adrenal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is the primary regulator of glucocorticoid synthesis and secretion from the adrenal cortex. The Y1 mouse adrenal cell line is a widely used in vitro model for studying ACTH action and steroidogenesis. Full-length ACTH (ACTH 1-39) binds to the melanocortin 2 receptor (MC2R) on Y1 cells, activating a Gs-protein-coupled signaling cascade that leads to increased intracellular cyclic AMP (cAMP) and subsequent stimulation of steroid hormone production.

ACTH fragments can act as antagonists to this pathway. Specifically, ACTH (6-24) is a competitive inhibitor of ACTH-induced steroidogenesis. It competes with full-length ACTH for binding to the MC2R but does not activate the downstream signaling cascade, thereby blocking the steroidogenic and cAMP-elevating effects of the full-length hormone. These application notes provide detailed protocols for the use of ACTH (6-24) in studying the inhibition of ACTH-mediated signaling in Y1 mouse adrenal cells.

Data Presentation

The following tables summarize the quantitative data regarding the effects of ACTH and its fragment, ACTH (6-24), on adrenal cells.

Table 1: Inhibitory Activity of ACTH (6-24) on ACTH-induced Steroidogenesis in Rat Adrenal Cells

AgonistAntagonistInhibitor Constant (Ki)Cell Type
ACTH (1-39)ACTH (6-24)13.4 ± 3.1 nMIsolated Rat Adrenal Cells
ACTH (5-24)ACTH (6-24)3.4 ± 1.0 nMIsolated Rat Adrenal Cells
Data from Bristow et al., 1980.

Table 2: Effects of ACTH on Y1 Mouse Adrenal Cells

TreatmentEffectQuantitative Data
10⁻⁸ M ACTH (19-24h)Increased ACTH receptor mRNA6-fold increase over basal levels
Brief pulse of ACTH (up to 2h)Stimulation of cell cycle progressioncAMP-independent
Continuous ACTH (14h)Inhibition of cell cycle progressioncAMP-dependent
This data highlights the dual effect of ACTH on Y1 cell proliferation.

Signaling Pathways and Experimental Workflow

ACTH Signaling Pathway in Y1 Adrenal Cells

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_proliferation Proliferation Pathway ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds & Activates ACTH_6_24 ACTH (6-24) ACTH_6_24->MC2R Competitively Binds & Inhibits G_protein Gs Protein MC2R->G_protein Activates PKC PKC MC2R->PKC Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates Proliferation_Inhibition Cell Cycle Inhibition (Continuous Treatment) PKA->Proliferation_Inhibition Mediates ERK_MAPK ERK/MAPK PKC->ERK_MAPK Activates Proliferation_Stimulation Cell Cycle Stimulation (Brief Pulse) ERK_MAPK->Proliferation_Stimulation Mediates

Caption: ACTH signaling in Y1 cells, showing competitive inhibition by ACTH (6-24).

Experimental Workflow for Studying ACTH (6-24) Inhibition

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Culture Y1 Cells seed Seed Cells in Plates start->seed pre_incubate Pre-incubate with ACTH (6-24) seed->pre_incubate stimulate Stimulate with ACTH (1-39) pre_incubate->stimulate collect Collect Supernatant/Lysate steroid_assay Steroidogenesis Assay (e.g., ELISA) collect->steroid_assay cAMP_assay cAMP Assay (e.g., EIA) collect->cAMP_assay analyze Analyze Data (e.g., IC50 calculation) steroid_assay->analyze cAMP_assay->analyze

Caption: Workflow for assessing ACTH (6-24) inhibition in Y1 cells.

Dual Effects of ACTH on Y1 Cell Proliferation

Application Notes and Protocols: Experimental Use of ACTH Analogues in H295R Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human adrenocortical carcinoma cell line, H295R, is a widely utilized in vitro model for studying the regulation of steroidogenesis. These cells retain the ability to produce key adrenal steroids, including cortisol, aldosterone, and androgens, making them a valuable tool for investigating the effects of various stimuli on adrenal function. Adrenocorticotropic hormone (ACTH) is the primary physiological stimulator of glucocorticoid and adrenal androgen synthesis. The H295R cell line expresses the ACTH receptor (MC2R) and its accessory protein (MRAP), though responsiveness to ACTH can be modest compared to primary adrenal cells. Consequently, forskolin, a direct activator of adenylyl cyclase, is often used to mimic the downstream effects of ACTH signaling.

This document provides detailed protocols and application notes for the experimental use of ACTH and its analogues, such as the hypothetical fragment ACTH(6-24), in H295R cells. While specific data for the ACTH(6-24) fragment is not extensively available in published literature, the methodologies presented here are based on established protocols for full-length ACTH and can be adapted for the investigation of novel ACTH-derived peptides. The provided data tables are illustrative examples of expected outcomes based on known ACTH effects.

Signaling Pathways of ACTH in H295R Cells

ACTH binding to its G protein-coupled receptor, MC2R, primarily activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling cascade. This pathway is central to both the acute and chronic effects of ACTH on steroidogenesis. The acute response involves the PKA-mediated phosphorylation and activation of Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis. The chronic response involves the PKA-dependent regulation of gene expression for steroidogenic enzymes.

In addition to the canonical cAMP/PKA pathway, ACTH has been shown to activate other signaling cascades in H295R cells, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) pathway.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH Analogue MC2R MC2R/MRAP ACTH->MC2R G_Protein Gαs MC2R->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA ERK1_2 ERK1/2 PKA->ERK1_2 StAR StAR PKA->StAR CREB CREB PKA->CREB p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 p_StAR p-StAR StAR->p_StAR Mitochondrion Mitochondrion (Steroidogenesis) p_StAR->Mitochondrion p_CREB p-CREB CREB->p_CREB Gene_Expression Steroidogenic Gene Expression p_CREB->Gene_Expression SF1 SF-1 SF1->Gene_Expression

Diagram 1: ACTH Signaling in H295R Cells.

Data Presentation

The following tables present hypothetical quantitative data for the effects of a 24-hour treatment with ACTH(6-24) on H295R cells. This data is for illustrative purposes to demonstrate expected trends based on full-length ACTH activity.

Table 1: Effect of ACTH(6-24) on Steroid Hormone Production

TreatmentCortisol (ng/mL)Aldosterone (pg/mL)DHEA (ng/mL)
Vehicle Control50 ± 5100 ± 1220 ± 3
ACTH(6-24) 1 nM75 ± 8120 ± 1530 ± 4
ACTH(6-24) 10 nM150 ± 15180 ± 2060 ± 7
ACTH(6-24) 100 nM250 ± 25250 ± 30100 ± 12
Forskolin 10 µM300 ± 30300 ± 35120 ± 15

Table 2: Effect of ACTH(6-24) on Steroidogenic Gene Expression (Fold Change vs. Vehicle)

GeneACTH(6-24) 10 nMForskolin 10 µM
MC2R2.5 ± 0.33.0 ± 0.4
StAR4.0 ± 0.55.0 ± 0.6
CYP11A13.5 ± 0.44.5 ± 0.5
CYP17A13.0 ± 0.34.0 ± 0.4
CYP21A22.8 ± 0.33.5 ± 0.4
CYP11B13.2 ± 0.44.2 ± 0.5

Table 3: Effect of ACTH(6-24) on Signaling Protein Phosphorylation (Fold Change vs. Vehicle at 15 min)

ProteinACTH(6-24) 10 nM
p-ERK1/22.5 ± 0.3
p-CREB3.0 ± 0.4

Experimental Protocols

Experimental_Workflow Start Start Cell_Culture H295R Cell Culture Start->Cell_Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Starvation Serum Starvation (24h) Seeding->Starvation Treatment Treat with ACTH(6-24) / Controls Starvation->Treatment Incubation Incubate (Time Course) Treatment->Incubation Harvest Harvest Supernatant and/or Cell Lysate Incubation->Harvest Analysis Analysis Harvest->Analysis Steroid_Assay Steroid Measurement (ELISA/LC-MS) Analysis->Steroid_Assay qPCR Gene Expression (qPCR) Analysis->qPCR Western_Blot Protein Phosphorylation (Western Blot) Analysis->Western_Blot End End Steroid_Assay->End qPCR->End Western_Blot->End

Diagram 2: General Experimental Workflow.
Protocol 1: H295R Cell Culture and Maintenance

  • Cell Line: H295R (ATCC® CRL-2128™).

  • Culture Medium: DMEM/F12 supplemented with 10% Cosmic Calf Serum, 1% ITS+ (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for cell detachment.

Protocol 2: Treatment with ACTH Analogue
  • Cell Seeding: Seed H295R cells into appropriate multi-well plates (e.g., 24-well for steroid analysis, 6-well for RNA/protein extraction) at a density of 2 x 10^5 cells/well in a 24-well plate (adjust for other plate sizes). Allow cells to adhere for 48 hours.

  • Serum Starvation: One day before treatment, replace the growth medium with a low serum experimental medium (DMEM/F12 with 0.1% Cosmic Calf Serum and antibiotics).

  • Preparation of ACTH(6-24): Reconstitute lyophilized ACTH(6-24) in sterile water or an appropriate buffer to create a stock solution. Further dilute the stock solution in the low serum experimental medium to achieve the desired final concentrations.

  • Treatment: Remove the starvation medium and add the medium containing the different concentrations of ACTH(6-24), vehicle control, and positive control (e.g., 10 µM Forskolin).

Troubleshooting & Optimization

troubleshooting inconsistent results with ACTH (6-24)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACTH (6-24). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Inconsistent Results

Q1: My ACTH (6-24) is showing variable or no inhibition of steroidogenesis. What are the possible causes and solutions?

Inconsistent inhibitory effects of ACTH (6-24) on steroidogenesis can arise from several factors, from peptide integrity to experimental setup. Here's a systematic approach to troubleshooting:

Possible Cause 1: Peptide Quality and Handling

  • Peptide Integrity: Synthetic peptides can contain impurities from the synthesis process, such as truncated or modified sequences, which can affect bioactivity. Ensure you are using a high-purity (>95%) peptide.

  • Solubility Issues: ACTH (6-24) is soluble in water. However, improper dissolution can lead to an inaccurate concentration. Ensure the peptide is fully dissolved before adding it to your cell culture medium. Vortexing and brief sonication can aid in dissolution.

  • Storage and Stability: Lyophilized ACTH (6-24) should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The stability of ACTH fragments in cell culture media can be limited, so it is advisable to prepare fresh dilutions for each experiment.

Possible Cause 2: Experimental Conditions

  • Cell Line Responsiveness: The expression of the melanocortin 2 receptor (MC2R), the target of ACTH, can vary between cell lines and even with passage number. The human adrenocortical carcinoma cell line NCI-H295R and the mouse adrenal tumor cell line Y1 are commonly used models. However, H295R cells have been reported to have low responsiveness to ACTH, and forskolin is often used as a substitute to stimulate cAMP and steroidogenesis.[1][2][3] If you are using H295R cells, consider using a potent stimulator of adenylyl cyclase like forskolin in conjunction with ACTH (6-24) to assess its inhibitory effect.

  • Stimulant Concentration: The concentration of the stimulating agent (e.g., ACTH (1-39) or forskolin) will influence the apparent inhibitory potency of ACTH (6-24). Ensure you are using a concentration of the stimulant that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition.

  • Incubation Time: The optimal incubation time for observing inhibition of steroidogenesis can vary. A time-course experiment (e.g., 6, 24, 48 hours) is recommended to determine the ideal endpoint for your specific cell line and experimental conditions.

Possible Cause 3: Assay-Related Issues

  • Steroidogenesis Assay Sensitivity: Ensure your method for measuring steroid hormones (e.g., cortisol, corticosterone) is sensitive and validated. ELISA, radioimmunoassay (RIA), or LC-MS/MS are common methods.

  • Cell Viability: High concentrations of ACTH (6-24) or other components in your experiment could be cytotoxic, leading to a decrease in steroid production that is not due to specific receptor antagonism. Always perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your steroidogenesis assay.

Logical Troubleshooting Workflow

Troubleshooting ACTH (6-24) Inconsistent Results start Inconsistent Inhibition peptide_quality Check Peptide Quality & Handling start->peptide_quality experimental_conditions Review Experimental Conditions start->experimental_conditions assay_issues Evaluate Assay Performance start->assay_issues purity Verify Purity (>95%) peptide_quality->purity solubility Ensure Complete Dissolution peptide_quality->solubility storage Aliquot & Avoid Freeze-Thaw peptide_quality->storage cell_line Confirm MC2R Expression & Responsiveness experimental_conditions->cell_line stimulant_conc Optimize Stimulant Concentration (EC80) experimental_conditions->stimulant_conc incubation_time Perform Time-Course Experiment experimental_conditions->incubation_time assay_sensitivity Validate Steroid Measurement Method assay_issues->assay_sensitivity cell_viability Perform Parallel Viability Assay assay_issues->cell_viability solution Consistent Results

Troubleshooting workflow for inconsistent ACTH (6-24) results.

Q2: I'm observing a weaker than expected inhibition of cAMP accumulation with ACTH (6-24). What could be the reason?

Similar to steroidogenesis assays, several factors can contribute to lower-than-expected inhibition in cAMP assays.

  • Cell Density: The density of your cells can affect the magnitude of the cAMP response. Ensure you are seeding a consistent number of cells for each experiment.

  • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. High PDE activity in your cells can mask the inhibitory effect of ACTH (6-24). Consider including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to increase the cAMP signal.

  • Assay Sensitivity: Ensure your cAMP assay (e.g., ELISA, HTRF) is sensitive enough to detect the changes in your experimental system.

  • Stimulant Choice: As with steroidogenesis assays, the choice and concentration of the adenylyl cyclase stimulant are critical. If using ACTH (1-39), ensure it is bioactive. Using a direct adenylyl cyclase activator like forskolin can help bypass receptor-level issues with the stimulant.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ACTH (6-24)?

ACTH (6-24) is a peptide fragment of the full-length adrenocorticotropic hormone (ACTH). It acts as a competitive antagonist of the melanocortin 2 receptor (MC2R).[4] By binding to the MC2R, it prevents the binding of endogenous or exogenously added ACTH, thereby inhibiting the downstream signaling cascade. This includes the inhibition of adenylyl cyclase activation, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of steroidogenesis.[4]

Q2: What is the recommended solvent and storage for ACTH (6-24)?

ACTH (6-24) is typically soluble in sterile water. It is recommended to reconstitute the lyophilized peptide in water to a stock concentration of 1 mg/mL. For long-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the typical concentrations of ACTH (6-24) to use in cell-based assays?

The optimal concentration of ACTH (6-24) will depend on the specific cell line, the concentration of the stimulating agent, and the experimental endpoint. Based on its reported inhibitor constants (Kd) of 13.4 nM against ACTH (1-39) and 3.4 nM against ACTH (5-24), a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.[4]

Q4: Can ACTH (6-24) have off-target effects?

While ACTH (6-24) is designed to be a specific antagonist for the MC2R, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. Some ACTH fragments have shown variable specificity across species.[5] It is always good practice to include appropriate controls in your experiments to assess for non-specific effects.

Quantitative Data Summary

The following table summarizes the known quantitative data for ACTH (6-24).

ParameterValueAgonistCell Type/SystemReference
Inhibitor Constant (Kd) 13.4 ± 3.1 nMACTH (1-39)Isolated rat adrenal cells[4]
Inhibitor Constant (Kd) 3.4 ± 1.0 nMACTH (5-24)Isolated rat adrenal cells[4]

Experimental Protocols

Protocol 1: Inhibition of Steroidogenesis in NCI-H295R Cells

This protocol provides a general framework for assessing the inhibitory effect of ACTH (6-24) on steroid production in the H295R human adrenocortical cell line.

Materials:

  • NCI-H295R cells (ATCC CRL-2128)

  • Complete growth medium (e.g., DMEM/F12 supplemented with serum and supplements)

  • 24-well cell culture plates

  • Forskolin (or ACTH 1-39)

  • ACTH (6-24)

  • Assay buffer (e.g., serum-free medium)

  • Steroid measurement kit (e.g., Cortisol ELISA kit)

  • Cell viability assay reagent (e.g., MTT)

Procedure:

  • Cell Seeding: Seed H295R cells in a 24-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Acclimation: Allow the cells to acclimate for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment:

    • Wash the cells with assay buffer.

    • Prepare treatment solutions in assay buffer containing a fixed concentration of forskolin (e.g., 10 µM) and varying concentrations of ACTH (6-24) (e.g., 0, 10 nM, 100 nM, 1 µM).

    • Include a vehicle control (assay buffer with forskolin and no ACTH (6-24)) and a negative control (assay buffer only).

    • Add the treatment solutions to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well for steroid measurement.

  • Steroid Measurement: Measure the concentration of the steroid of interest (e.g., cortisol) in the collected supernatants according to the manufacturer's instructions of your chosen assay kit.

  • Cell Viability: Perform a cell viability assay on the remaining cells in the plate.

Experimental Workflow for Steroidogenesis Inhibition Assay

Steroidogenesis Inhibition Assay Workflow start Start seed_cells Seed H295R Cells in 24-well Plate start->seed_cells acclimate Acclimate for 24h seed_cells->acclimate prepare_treatments Prepare Treatment Solutions (Forskolin ± ACTH (6-24)) acclimate->prepare_treatments add_treatments Add Treatments to Cells prepare_treatments->add_treatments incubate Incubate for 24-48h add_treatments->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cell_viability Perform Cell Viability Assay incubate->cell_viability measure_steroids Measure Steroid Levels (e.g., Cortisol) collect_supernatant->measure_steroids analyze_data Analyze and Interpret Data measure_steroids->analyze_data cell_viability->analyze_data end End analyze_data->end

Workflow for steroidogenesis inhibition assay.

Protocol 2: Inhibition of cAMP Accumulation in Y1 Cells

This protocol outlines a method to measure the inhibition of ACTH-stimulated cAMP production by ACTH (6-24) in the Y1 mouse adrenal tumor cell line.

Materials:

  • Y1 cells (ATCC CCL-79)

  • Complete growth medium

  • 96-well cell culture plates

  • ACTH (1-39)

  • ACTH (6-24)

  • Assay buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Seeding: Seed Y1 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of ACTH (6-24) for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of ACTH (1-39) (e.g., EC80 concentration) to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the protocol of your chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels.

Signaling Pathway

ACTH (6-24) acts as a competitive antagonist at the Melanocortin 2 Receptor (MC2R), thereby inhibiting the canonical ACTH signaling pathway.

ACTH Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds & Activates ACTH (6-24) ACTH (6-24) ACTH (6-24)->MC2R Binds & Inhibits G_protein Gαs MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Promotes Gene Transcription for

Inhibition of ACTH signaling by ACTH (6-24).

References

Technical Support Center: Optimizing ACTH (6-24) (human) Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving the human ACTH (6-24) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (6-24) and what is its primary mechanism of action?

A1: ACTH (6-24) is a fragment of the full-length human adrenocorticotropic hormone (ACTH (1-39)). It acts as a competitive antagonist at the melanocortin 2 receptor (MC2R).[1][2] By binding to MC2R, it blocks the binding of native ACTH, thereby inhibiting the downstream signaling cascade that leads to steroidogenesis (the production of steroid hormones like cortisol and corticosterone) and cyclic AMP (cAMP) accumulation.[1][2]

Q2: What are the key structural features of ACTH for receptor binding and activation?

A2: The biological activity of ACTH is primarily determined by two key regions:

  • "Message" sequence (H6F7R8W9): This N-terminal sequence is crucial for activating the melanocortin receptors.[3][4][5][6]

  • "Address" sequence (K15K16R17R18P19): This basic residue cluster is essential for the specific binding of ACTH to its cognate receptor, MC2R.[3][4][5][6]

Truncations or modifications within these regions can convert the peptide from an agonist to an antagonist.[3][4]

Q3: What is the role of MRAP in ACTH (6-24) antagonist studies?

A3: The melanocortin receptor-associated protein (MRAP) is essential for the proper cell surface expression and function of the MC2R.[5][7] For in vitro experiments using cell lines that do not endogenously express MC2R (like HEK293 or CHO cells), it is critical to co-express MRAP with MC2R to obtain a functional receptor that can be targeted by ACTH (6-24).[3]

Q4: What are typical binding affinities for ACTH (6-24)?

A4: ACTH (6-24) is a competitive inhibitor of steroidogenesis induced by ACTH (1-39) and ACTH (5-24).[1][2] Its inhibitory constants (Kd) are approximately 13.4 nM against ACTH (1-39) and 3.4 nM against ACTH (5-24).[1][2]

Data Presentation

Table 1: Antagonist Activity of ACTH Analogs

CompoundDescriptionInhibitory Constant (Kd/IC50)TargetReference
ACTH (6-24)Competitive inhibitorKd: 13.4 nMACTH (1-39) induced steroidogenesis[1][2]
ACTH (6-24)Competitive inhibitorKd: 3.4 nMACTH (5-24) induced steroidogenesis[1][2]
ACTH (11-24)Can act as an antagonist at high concentrationsNot specifiedACTH (1-39) induced glucocorticoid production[3][4]
Dimeric ACTH (7-24)Potent antagonistNot specifiedACTH-evoked corticosterone and aldosterone release[3][4]
Dimeric ACTH (11-24)Potent antagonistNot specifiedACTH-evoked corticosterone and aldosterone release[4]
IRC-274Peptide antagonistIC50: 3 nM (binding), 38 nM (cAMP generation)Human MC2R[8]
CRN04894Oral nonpeptide antagonistKb: 0.34 nMHuman MC2R[9]

Experimental Protocols & Methodologies

In Vitro Steroidogenesis Assay

This assay measures the ability of ACTH (6-24) to inhibit ACTH-induced steroid hormone production in adrenal cells. The human adrenocortical carcinoma cell line H295R is commonly used as it expresses all the key enzymes for steroidogenesis.[10][11]

Methodology:

  • Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • Plating: Seed the cells in 24- or 96-well plates and allow them to acclimate for 24 hours.[12]

  • Treatment:

    • Replace the medium with fresh medium containing the desired concentrations of ACTH (6-24).

    • Incubate for a predetermined time (e.g., 30 minutes).

    • Add a stimulating concentration of ACTH (1-39) or another agonist (e.g., forskolin at 10 µM to directly activate adenylyl cyclase).[13]

    • Include appropriate controls: vehicle control, ACTH agonist only, and a known inhibitor as a positive control.

  • Incubation: Incubate the cells for 48 hours.[12]

  • Hormone Quantification: Collect the cell culture supernatant. Measure the concentration of cortisol or corticosterone using commercially available ELISA kits or by LC-MS/MS.[11][12]

  • Data Analysis: Normalize the hormone production to the vehicle control and calculate the IC50 value for ACTH (6-24).

cAMP Accumulation Assay

This assay determines the effect of ACTH (6-24) on the intracellular cAMP levels in response to MC2R activation.

Methodology:

  • Cell Culture: Use cells expressing MC2R and MRAP (e.g., transiently or stably transfected CHO or HEK293 cells).

  • Plating: Plate the cells in a 96- or 384-well plate.

  • Treatment:

    • Pre-incubate the cells with various concentrations of ACTH (6-24) for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a known concentration of ACTH (1-39) (typically the EC80 concentration).

  • Lysis and Detection: After incubation (e.g., 30-60 minutes), lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14][15]

  • Data Analysis: Generate a dose-response curve and calculate the IC50 for the antagonist.

Competitive Binding Assay

This assay measures the ability of ACTH (6-24) to compete with a labeled ligand for binding to MC2R.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing MC2R and MRAP.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled or fluorescently labeled ACTH analog (e.g., [¹²⁵I]-ACTH), and varying concentrations of unlabeled ACTH (6-24).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound from the free labeled ligand by filtration or centrifugation.

  • Quantification: Measure the amount of bound labeled ligand.

  • Data Analysis: Determine the concentration of ACTH (6-24) that inhibits 50% of the specific binding of the labeled ligand (IC50) and calculate the inhibitory constant (Ki).

Mandatory Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (Agonist) MC2R MC2R ACTH->MC2R Binds & Activates ACTH_6_24 ACTH (6-24) (Antagonist) ACTH_6_24->MC2R Binds & Blocks MRAP MRAP MC2R->MRAP Requires for function G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Stimulates

Caption: ACTH signaling pathway and antagonist inhibition.

Antagonist_Screening_Workflow start Start: Candidate Antagonist (e.g., ACTH (6-24)) cell_culture 1. Cell Culture (e.g., H295R or MC2R/MRAP expressing cells) start->cell_culture binding_assay 2. Primary Screen: Competitive Binding Assay cell_culture->binding_assay functional_assay 3. Secondary Screen: Functional Assays binding_assay->functional_assay cAMP_assay cAMP Accumulation Assay functional_assay->cAMP_assay steroid_assay Steroidogenesis Assay functional_assay->steroid_assay data_analysis 4. Data Analysis (IC50 / Kd Determination) cAMP_assay->data_analysis steroid_assay->data_analysis hit_validation 5. Hit Validation & Optimization data_analysis->hit_validation end Lead Compound hit_validation->end

Caption: Experimental workflow for screening ACTH antagonists.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no antagonist activity Peptide Degradation: Peptide was improperly stored or handled. Peptides with residues like Cys, Met, Trp, Asn, and Gln are prone to degradation.[16]- Store lyophilized peptide at -20°C or -80°C.[16]- Allow vial to reach room temperature before opening to avoid condensation.[16]- Reconstitute in sterile buffer and store aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[16]
Incorrect Peptide Concentration: Weighing errors due to the hygroscopic nature of peptides or inaccurate solubilization.[17][18]- Use a microbalance in a controlled environment (25-35% humidity).[18]- Equilibrate peptide in a desiccator before weighing.[18]- Ensure complete dissolution of the peptide; sonication may help.[16]
Suboptimal Assay Conditions: Incorrect cell density, incubation times, or agonist concentration.- Optimize cell seeding density.- Perform a time-course experiment to determine optimal incubation times.- Use an agonist concentration at or near the EC80 for antagonist assays.
High variability between replicates Peptide Aggregation/Solubility Issues: Hydrophobic peptides can aggregate, leading to inconsistent concentrations.[19][20]- Inspect the solution for precipitates.[16]- Test different solvents (e.g., DMSO, DMF) for initial stock solution before diluting in aqueous buffer.[16]- Adjust the pH of the buffer, as peptide solubility is often pH-dependent.[16]
Inconsistent Cell Health/Passage Number: Cells may respond differently at very high or low passage numbers.- Use cells within a consistent and validated passage number range.[21]- Regularly monitor cell morphology and viability.
Pipetting Errors: Inaccurate dispensing of small volumes of concentrated peptide solutions.- Use calibrated pipettes and proper pipetting techniques.- Perform serial dilutions to work with larger, more manageable volumes.
Unexpected agonist activity Peptide Sequence: The specific fragment may retain partial agonist activity, especially at high concentrations.- Test a wide concentration range of the peptide to characterize its full activity profile.- Compare with other known ACTH antagonists.
Contamination: The peptide sample may be contaminated with an agonist.- Verify the purity of the peptide using HPLC and Mass Spectrometry.
Assay signal is too low (in agonist-stimulated wells) Poor MC2R/MRAP Expression: In transfected cell lines, expression levels may be insufficient.- Verify receptor and accessory protein expression via Western blot, qPCR, or functional assays with a potent agonist.- Optimize transfection conditions.
Cell Viability Issues: Cells may be unhealthy or dying due to treatment conditions.- Perform a cell viability assay (e.g., MTT, Live/Dead stain) in parallel with the functional assay.[21]

References

Technical Support Center: ACTH (6-24) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACTH (6-24) peptide. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the ACTH (6-24) peptide?

The amino acid sequence for the human ACTH (6-24) peptide is His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro.

Q2: What are the general physicochemical properties of ACTH (6-24)?

Understanding the physicochemical properties of ACTH (6-24) is crucial for predicting its behavior in different experimental conditions. Key properties are summarized in the table below.

PropertyValueAnalysis
Molecular Formula C₁₁₁H₁₇₅N₃₅O₂₁Indicates a relatively large and complex peptide structure.
Molecular Weight 2335.80 g/mol
Amino Acid Composition His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-ProThe sequence contains a high proportion of basic (positively charged) and hydrophobic amino acids.
Net Charge at Neutral pH (7.0) +6Calculated based on the number of basic (Arg, Lys, His) and acidic (Asp, Glu) residues, and the terminal groups. The high positive charge suggests good solubility in acidic aqueous solutions.[1][2][3][4]
Estimated Isoelectric Point (pI) ~11.5 - 12.5The pH at which the net charge is zero. The high pI indicates the peptide is basic.[1]
Hydrophobicity ModerateWhile containing several hydrophobic residues (Phe, Trp, Pro, Val), the high number of charged residues (Arg, Lys, His) mitigates overall hydrophobicity.

Q3: What is the recommended solvent for initially dissolving ACTH (6-24)?

Given its high positive net charge at neutral pH, the recommended starting solvent is sterile, distilled water.[5][6] If solubility in water is limited, using a slightly acidic buffer (e.g., 10% acetic acid) should improve dissolution.[5][6]

Q4: The peptide won't dissolve in water. What should I do?

If you encounter solubility issues with ACTH (6-24) in water, please refer to the troubleshooting guide below. The primary reason for poor solubility, despite its charged nature, could be aggregation.

Troubleshooting Guide: ACTH (6-24) Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems with the ACTH (6-24) peptide.

Problem: The lyophilized ACTH (6-24) powder does not dissolve in water.

Workflow for Troubleshooting Insolubility:

Troubleshooting_Insolubility cluster_details Detailed Actions start Start: Lyophilized ACTH (6-24) is insoluble in water step1 Step 1: Confirm Proper Reconstitution Technique start->step1 step2 Step 2: Introduce Gentle Physical Agitation step1->step2 If technique is correct step1_details Vortex the vial gently. Ensure the peptide has warmed to room temperature before adding solvent. step1->step1_details step3 Step 3: Adjust the pH of the Solvent step2->step3 If still insoluble step2_details Sonicate the solution in a water bath for short intervals (e.g., 10-20 seconds). Avoid excessive heating. step2->step2_details step4 Step 4: Use an Organic Co-solvent (Last Resort) step3->step4 If still insoluble step3_details Add a small amount of 10% acetic acid to lower the pH. ACTH (6-24) is basic and should be more soluble in acidic conditions. step3->step3_details step5 Step 5: Contact Technical Support step4->step5 If precipitation occurs or is incompatible with assay step4_details Dissolve in a minimal amount of DMSO first, then slowly add the aqueous buffer while vortexing. Ensure final DMSO concentration is compatible with your experiment. step4->step4_details

Caption: Troubleshooting workflow for ACTH (6-24) insolubility.

Problem: The peptide solution is cloudy or contains visible particulates.

This indicates incomplete dissolution or aggregation.

  • Sonication: As detailed in the workflow, sonication can help break up aggregates.[5]

  • Centrifugation: Before use, centrifuge the vial to pellet any undissolved material. Carefully aspirate the supernatant for your experiment to avoid transferring insoluble aggregates.

  • Filtration: For critical applications, filtering the solution through a low-protein-binding 0.22 µm filter can remove fine particulates.

Problem: The peptide precipitates out of solution after initial dissolution.

This can happen when changing buffer conditions or temperature.

  • Check Buffer Compatibility: Ensure the final buffer composition and pH are suitable for keeping the peptide in solution. A sudden change in pH towards the peptide's isoelectric point (pI) can cause precipitation.

  • Temperature Effects: Some peptides are less soluble at lower temperatures. If the solution was warmed to aid dissolution, precipitation might occur upon cooling. Store the peptide solution at the temperature it will be used at, if possible, or re-solubilize before use.

  • Concentration: The concentration of the peptide might be too high for the final buffer. Consider preparing a more dilute stock solution.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing of ACTH (6-24)

This protocol outlines a systematic approach to determine the optimal solvent for ACTH (6-24).

Workflow for Solubility Testing:

Solubility_Testing_Workflow start Start: Aliquot a small amount of lyophilized ACTH (6-24) (~1 mg) solvent1 Test Solvent 1: Sterile Distilled Water start->solvent1 evaluation Evaluate Solubility: - Visual inspection (clear vs. cloudy) - Check for particulates solvent1->evaluation Observe solvent2 Test Solvent 2: 10% Acetic Acid solvent2->evaluation Observe solvent3 Test Solvent 3: DMSO (followed by aqueous buffer) solvent3->evaluation Observe evaluation->solvent2 If Insoluble evaluation->solvent3 If Still Insoluble end End: Determine Optimal Solvent and Proceed with Stock Solution Preparation evaluation->end If Soluble

Caption: Systematic workflow for testing ACTH (6-24) solubility.

Methodology:

  • Aliquot the Peptide: To avoid compromising the entire batch, weigh out a small amount (e.g., 1 mg) of the lyophilized peptide into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a calculated volume of the first test solvent (e.g., sterile water) to achieve a target concentration (e.g., 1 mg/mL).

  • Observation and Agitation: Gently vortex the tube. Observe if the peptide dissolves completely, resulting in a clear solution. If not, proceed with gentle sonication for short intervals.

  • Sequential Solvent Testing: If the peptide remains insoluble, lyophilize the sample to remove the water. Then, repeat steps 2 and 3 with the next solvent in the testing hierarchy (e.g., 10% acetic acid).

  • Organic Co-Solvent: If aqueous solutions fail, attempt to dissolve the peptide in a minimal volume of an organic solvent like DMSO, followed by the slow, dropwise addition of the desired aqueous buffer while vortexing.

  • Record Observations: Document the solubility of the peptide in each solvent and at what concentration. Note any precipitation upon the addition of aqueous buffers to organic solutions.

Protocol 2: Preparation of a Stock Solution

Once an appropriate solvent is identified, prepare a concentrated stock solution.

Materials:

  • Lyophilized ACTH (6-24) peptide

  • Chosen solvent (e.g., sterile water or 10% acetic acid)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1-2 mg/mL is a common starting point).

  • Dissolution: Vortex the vial gently until the peptide is fully dissolved. If necessary, use brief sonication.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Logical Relationship of Factors Affecting Solubility:

Solubility_Factors peptide ACTH (6-24) Peptide Properties amino_acid Amino Acid Sequence (HFRWGKPVGKKRRPVKVYP) peptide->amino_acid charge High Positive Net Charge (+6 at pH 7) amino_acid->charge hydrophobicity Moderate Hydrophobicity amino_acid->hydrophobicity solubility Overall Solubility charge->solubility Increases in acidic aqueous solution aggregation Potential for Aggregation hydrophobicity->aggregation Can promote aggregation->solubility Decreases

References

Technical Support Center: ACTH (6-24) Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with Adrenocorticotropic hormone (6-24) [ACTH (6-24)] treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (6-24) and what is its primary mechanism of action?

A1: ACTH (6-24) is a fragment of the full-length Adrenocorticotropic hormone. It acts as a competitive inhibitor of the ACTH receptor, also known as the melanocortin 2 receptor (MC2R).[1][2][3] By binding to MC2R, it blocks the steroidogenic effects induced by the full-length ACTH (1-39) and other fragments like ACTH (5-24).[1][2][3] Specifically, it has been shown to inhibit corticosterone production and cAMP accumulation.[1][2][3]

Q2: Is ACTH (6-24) expected to be cytotoxic?

A2: The direct cytotoxic effects of ACTH (6-24) are not well-documented in publicly available literature. However, the full-length ACTH has shown varied effects on cell viability, with some studies reporting anti-proliferative effects in adrenocortical tumor cells and others indicating increased proliferation in different cell types.[4][5][6][7] Given that ACTH (6-24) is an antagonist, it is plausible that it could interfere with normal cell signaling pathways that rely on ACTH, potentially leading to decreased cell viability or proliferation in certain cell types that depend on ACTH for survival or growth.

Q3: We are observing a significant decrease in cell viability after treating our cells with ACTH (6-24). What are the potential causes?

A3: A decrease in cell viability following ACTH (6-24) treatment could be due to several factors:

  • Cell Type Specific Effects: The cells you are using may be dependent on basal ACTH signaling for survival and proliferation. Antagonizing the MC2R with ACTH (6-24) could be inducing apoptosis or cell cycle arrest.

  • Peptide Quality and Purity: The purity of the ACTH (6-24) peptide can significantly impact experimental outcomes. Impurities or incorrect peptide sequence could lead to off-target effects and cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve the ACTH (6-24) peptide may be toxic to your cells at the final concentration used in the experiment.

  • Incorrect Dosage: The concentration of ACTH (6-24) used might be too high, leading to non-specific effects.

  • Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in the media can all influence cell viability.

Q4: How can we troubleshoot high cytotoxicity observed with ACTH (6-24) treatment?

A4: Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Troubleshooting Guide: High Cell Viability Loss with ACTH (6-24) Treatment

This guide provides a step-by-step approach to identify and resolve issues leading to unexpected cell death in your experiments.

Problem: Significant Decrease in Cell Viability Post-Treatment
Potential Cause Troubleshooting Step Expected Outcome
1. Peptide Quality and Handling 1.1. Verify Peptide Integrity: Confirm the correct sequence, purity (>95%), and proper storage conditions (-20°C or -80°C, desiccated) of your ACTH (6-24) stock. Consider obtaining a fresh batch from a reputable supplier. 1.2. Proper Reconstitution: Ensure the peptide is reconstituted according to the manufacturer's instructions, using a sterile, appropriate solvent (e.g., sterile water, DMSO). Avoid repeated freeze-thaw cycles.A new, high-purity batch of ACTH (6-24) should yield consistent and expected results. Proper handling minimizes peptide degradation.
2. Solvent Toxicity 2.1. Solvent Control: Run a vehicle control experiment where cells are treated with the same concentration of the solvent used to dissolve ACTH (6-24).The solvent control should show no significant decrease in cell viability compared to untreated cells. If it does, a different, less toxic solvent should be tested.
3. Inappropriate Concentration 3.1. Dose-Response Curve: Perform a dose-response experiment using a wide range of ACTH (6-24) concentrations to determine the optimal, non-toxic working concentration.This will help identify a concentration that effectively antagonizes the ACTH receptor without causing non-specific cytotoxicity.
4. Cell Line Sensitivity 4.1. Literature Review: Search for literature on the effects of ACTH or ACTH antagonists on your specific cell line. 4.2. Positive Control: If your cell line is expected to be ACTH-responsive, include a positive control with full-length ACTH to confirm the biological activity of the system.Understanding your cell line's dependence on the melanocortin system can provide context for the observed effects.
5. Assay-Related Issues 5.1. Assay Validation: Ensure your cell viability assay (e.g., MTT, XTT, LDH) is validated for your specific cell type and experimental conditions. 5.2. Time-Course Experiment: Perform a time-course experiment to determine the optimal endpoint for your viability assay after ACTH (6-24) treatment.This will ensure that the observed decrease in viability is not an artifact of the assay itself or suboptimal timing.

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment Preparation: Prepare serial dilutions of ACTH (6-24) in serum-free or low-serum medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Cell Treatment: Remove the growth medium from the wells and replace it with 100 µL of the prepared treatments. Include untreated and vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Activates ACTH_6_24 ACTH (6-24) ACTH_6_24->MC2R Inhibits AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Steroidogenesis Steroidogenesis PKA->Steroidogenesis Cell_Survival Cell Survival/ Proliferation PKA->Cell_Survival Troubleshooting_Workflow Start High Cell Viability Loss Observed Check_Peptide Verify Peptide Quality and Handling Start->Check_Peptide Check_Solvent Run Solvent Control Check_Peptide->Check_Solvent If peptide is high quality Unresolved Issue Persists: Contact Technical Support Check_Peptide->Unresolved If peptide quality is poor Dose_Response Perform Dose-Response Experiment Check_Solvent->Dose_Response If solvent is non-toxic Check_Solvent->Unresolved If solvent is toxic Check_Cell_Line Investigate Cell Line Sensitivity Dose_Response->Check_Cell_Line If toxicity is dose-dependent Dose_Response->Unresolved If toxicity is not dose-dependent Validate_Assay Validate Viability Assay Check_Cell_Line->Validate_Assay If cell line is appropriate Check_Cell_Line->Unresolved If cell line is unsuitable Resolved Issue Resolved Validate_Assay->Resolved If assay is valid Validate_Assay->Unresolved If assay is invalid

References

unexpected off-target effects of ACTH (6-24)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the adrenocorticotropic hormone fragment, ACTH (6-24).

Frequently Asked Questions (FAQs)

Q1: What is the primary known function of ACTH (6-24)?

ACTH (6-24) is primarily recognized as a competitive antagonist of the melanocortin-2 receptor (MC2R). It competitively inhibits the steroidogenesis induced by full-length ACTH (1-39) and the active fragment ACTH (5-24)[1]. This means that while it binds to the receptor, it does not elicit the same downstream signaling cascade that leads to cortisol production.

Q2: A researcher in my lab is observing unexpected cellular effects in a non-adrenal cell line when using ACTH (6-24) as a control. What could be the cause?

While specific documentation on widespread off-target effects of ACTH (6-24) is limited, there are several possibilities to consider:

  • Cross-reactivity with other Melanocortin Receptors (MCRs): Although ACTH (6-24) has a much lower affinity for other MCRs (MC1R, MC3R, MC4R, MC5R) compared to full-length ACTH, at high concentrations, it may still interact with these receptors and elicit a response, especially in cells that express them at high levels.

  • Interaction with Non-Melanocortin Receptors: There is evidence that ACTH (6-24) can inhibit corticosterone production and cAMP accumulation induced by the human parathyroid hormone fragment (1-34)[1]. This suggests a potential interaction with the PTH receptor or a downstream signaling component, which could be a source of unexpected effects in cells expressing this pathway.

  • Extrapolation from Full-Length ACTH Effects: Full-length ACTH is known to have extra-adrenal effects on the immune, nervous, and cardiovascular systems. While not directly demonstrated for ACTH (6-24), it is plausible that this fragment could retain some of these properties. For example, ACTH can induce cytokine release from immune cells and modulate neuronal gene expression[2][3]. If your cell line is of immune or neuronal origin, these possibilities should be considered.

Q3: We are using ACTH (6-24) to block steroidogenesis in our adrenal cell culture, but we are still seeing a small amount of cortisol production. What could be the issue?

Several factors could contribute to incomplete inhibition:

  • Insufficient Concentration: Ensure that the concentration of ACTH (6-24) is sufficient to outcompete the stimulating ACTH fragment. Refer to the known inhibitor constants (Kd) to guide your dosage.

  • Agonist Activity at High Concentrations: Some peptide fragments that act as antagonists at certain concentrations can exhibit partial agonist activity at higher concentrations. While not definitively reported for ACTH (6-24), it is a possibility to consider.

  • Alternative Steroidogenic Pathways: Ensure that the observed cortisol production is indeed mediated by the ACTH/MC2R pathway and not stimulated by other factors present in your culture medium.

Troubleshooting Guides

Issue 1: Unexpected Gene Expression Changes in a Non-Adrenal Cell Line

Problem: You are using ACTH (6-24) as a negative control in your experiment and observe significant changes in gene expression unrelated to the MC2R pathway.

Possible Causes & Troubleshooting Steps:

  • Confirm Cell Line Identity and Receptor Expression:

    • Verify the identity of your cell line using short tandem repeat (STR) profiling.

    • Perform RT-qPCR or Western blotting to confirm the expression levels of all melanocortin receptors (MC1R-MC5R) and the PTH receptor (PTH1R) in your cell line. High expression of an unexpected receptor could explain the off-target effects.

  • Titrate ACTH (6-24) Concentration:

    • Perform a dose-response experiment with a wide range of ACTH (6-24) concentrations to determine if the effect is dose-dependent. Off-target effects are more likely at higher concentrations.

  • Use a More Specific Antagonist (if available):

    • If you suspect cross-reactivity with another MCR, try to use a more specific antagonist for that receptor to see if it blocks the observed effect.

  • Control for Peptide-Related Effects:

    • Use a scrambled peptide with the same amino acid composition as ACTH (6-24) but in a random sequence as an additional negative control. This will help determine if the observed effects are due to the specific sequence of ACTH (6-24) or are a non-specific effect of introducing a peptide to the cells.

Issue 2: Inconsistent Inhibition of ACTH-induced Steroidogenesis

Problem: You are observing variable or incomplete inhibition of cortisol production in your adrenal cell line when using ACTH (6-24).

Possible Causes & Troubleshooting Steps:

  • Verify Peptide Integrity:

    • Ensure that your stock of ACTH (6-24) has been stored correctly and has not degraded. Consider purchasing a new batch from a reputable supplier.

  • Optimize Co-incubation Time:

    • The timing of the addition of ACTH (6-24) relative to the stimulating ACTH fragment can be critical. Pre-incubating the cells with ACTH (6-24) before adding the agonist may lead to more effective inhibition.

  • Review Experimental Conditions:

    • Factors such as cell density, passage number, and serum concentration in the media can all affect cellular responsiveness. Ensure these are consistent across experiments.

Quantitative Data Summary

ParameterAgonistInhibitor Constant (Kd) of ACTH (6-24)Cell TypeReference
Steroidogenesis InhibitionACTH (1-39)13.4 nMRat Adrenocortical Cells[1]
Steroidogenesis InhibitionACTH (5-24)3.4 nMRat Adrenocortical Cells[1]
Receptor SubtypeRelative Affinity of ACTH (6-24)
MC1RMuch lower than ACTH (1-39)
MC3RMuch lower than ACTH (1-39)
MC4RMuch lower than ACTH (1-39)
MC5RMuch lower than ACTH (1-39)

Experimental Protocols

Key Experiment: Competitive Inhibition of ACTH-Induced Steroidogenesis

This protocol is adapted from studies demonstrating the antagonistic properties of ACTH (6-24).

Objective: To determine the inhibitory effect of ACTH (6-24) on ACTH (1-39)-induced cortisol production in a human adrenal cell line (e.g., NCI-H295R).

Materials:

  • NCI-H295R cells

  • DMEM/F12 medium supplemented with ITS+ (Insulin, Transferrin, Selenium) and serum

  • ACTH (1-39) (human)

  • ACTH (6-24) (human)

  • Cortisol ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture NCI-H295R cells in DMEM/F12 supplemented with 10% fetal bovine serum and ITS+ at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Starvation: Replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal steroid production.

  • Treatment:

    • Prepare a range of concentrations of ACTH (6-24) (e.g., 1 nM to 10 µM).

    • Pre-incubate the cells with the different concentrations of ACTH (6-24) for 1 hour.

    • Add a fixed, sub-maximal concentration of ACTH (1-39) (e.g., 1 nM) to the wells. Include a control group with no ACTH (1-39) and a positive control group with only ACTH (1-39).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant for cortisol measurement.

  • Quantification: Measure the cortisol concentration in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cortisol concentration against the concentration of ACTH (6-24) to determine the IC50 value.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds & Activates ACTH_6_24 ACTH (6-24) ACTH_6_24->MC2R Binds & Inhibits AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Phosphorylates & Activates Enzymes

Caption: Canonical ACTH signaling pathway at the MC2R and the inhibitory role of ACTH (6-24).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Adrenal Cells Starve Serum Starve (24h) Culture->Starve Preincubation Pre-incubate with ACTH (6-24) (1h) Starve->Preincubation Stimulation Stimulate with ACTH (1-39) (24h) Preincubation->Stimulation Collect Collect Supernatant Stimulation->Collect ELISA Measure Cortisol (ELISA) Collect->ELISA Analyze Analyze Data (IC50) ELISA->Analyze

Caption: Experimental workflow for determining the inhibitory effect of ACTH (6-24) on steroidogenesis.

Potential_Off_Target cluster_receptors Potential Off-Target Receptors cluster_effects Potential Downstream Effects ACTH_6_24 ACTH (6-24) MCRs Other Melanocortin Receptors (MC1,3,4,5R) ACTH_6_24->MCRs Low Affinity Interaction PTH1R PTH Receptor (PTH1R) ACTH_6_24->PTH1R Inhibition of PTH-induced signaling Unknown Unknown GPCRs ACTH_6_24->Unknown Immune Immune Modulation (e.g., Cytokine Release) MCRs->Immune Neuronal Neuronal Signaling (e.g., Gene Expression) MCRs->Neuronal Cardio Cardiovascular Effects PTH1R->Cardio Unknown->Immune Unknown->Neuronal Unknown->Cardio

Caption: Hypothetical off-target interaction points and downstream effects of ACTH (6-24).

References

Technical Support Center: Improving Reproducibility of ACTH (6-24) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACTH (6-24) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective format for an ACTH (6-24) immunoassay?

A1: Due to its small size, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is typically the most suitable format for quantifying the ACTH (6-24) peptide fragment. In this setup, the ACTH (6-24) in the sample competes with a labeled version of the peptide for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the concentration of ACTH (6-24) in the sample.

Q2: My competitive ELISA for ACTH (6-24) is showing no signal or a very weak signal. What are the possible causes?

A2: A weak or absent signal in a competitive ELISA can stem from several factors. Ensure that your standard peptide has not degraded by preparing fresh aliquots. Verify that all reagents were prepared correctly and added in the proper sequence. The incubation times and temperatures are also critical for optimal binding and signal generation. If the issue persists, consider increasing the concentration of the capture antibody or using a more sensitive detection system.[1][2][3]

Q3: I am observing high background noise in my ACTH (6-24) assay. How can I reduce it?

A3: High background can obscure your results and is often due to non-specific binding. To mitigate this, ensure your washing steps are thorough; you can increase the number of washes or the soaking time for each wash.[1] Using a high-quality blocking buffer is also crucial. Additionally, consider titrating your detection conjugate to find the optimal concentration that minimizes background while maintaining a good signal.[4]

Q4: My standard curve is inconsistent between experiments. What could be the reason?

A4: Inconsistent standard curves are a common issue. Improper reconstitution or degradation of the standard peptide is a frequent cause, so always use freshly prepared standards.[1] Pipetting errors during the serial dilution of the standards can also introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[1] Finally, ensure that all reagents are at room temperature before starting the assay to promote consistent reaction kinetics.[2]

Q5: How should I handle and store my plasma samples to ensure the stability of ACTH (6-24)?

A5: ACTH is known to be unstable in blood due to proteases.[5] It is recommended to collect blood in pre-chilled EDTA tubes and to separate the plasma in a refrigerated centrifuge as soon as possible.[6][7] For short-term storage (up to 8 hours), plasma should be kept at 4°C.[5][8] For long-term storage, it is advisable to freeze the plasma at -20°C or lower.[7][9] Avoid repeated freeze-thaw cycles.[10] The addition of protease inhibitors may also enhance stability for long-term storage.[6]

Troubleshooting Guides

Problem 1: Poor Reproducibility and High Coefficient of Variation (CV)
Possible Cause Suggested Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard and sample. When adding reagents, touch the pipette tip to the side of the well to avoid splashing. Always run standards and samples in duplicate or triplicate.[1]
Well-to-Well Variability Ensure thorough mixing of all reagents before adding them to the plate. Avoid stacking plates during incubation to ensure even temperature distribution.[2] Use a plate sealer during incubations to prevent evaporation, especially from the edge wells.
Reagent Degradation Aliquot reagents upon arrival to minimize freeze-thaw cycles. Prepare working solutions of standards and conjugates fresh for each assay.[1]
Problem 2: Low Assay Sensitivity
Possible Cause Suggested Solution
Suboptimal Antibody Concentration Titrate the capture antibody and the labeled peptide-conjugate to find the optimal concentrations that provide the best signal-to-noise ratio.
Insufficient Incubation Time Increase the incubation time for the sample and antibody binding steps. Consider an overnight incubation at 4°C for the initial binding step.[1]
Incompatible Assay Buffer Ensure the assay buffer composition is compatible with your antibodies and analyte. The pH and salt concentration can significantly impact binding affinity.

Quantitative Data Summary

Table 1: Cross-Reactivity of ACTH Immunoassays with Different Fragments
Assay/Antibody Target ACTH (1-24) ACTH (18-39) ACTH (1-10) α-MSH β-MSH β-Endorphin
Monobind Inc. ACTH AccuLite® CLIA <0.001%<0.001%<0.001%<0.001%<0.001%<0.001%
Biomerica ACTH Immunoassay (mid-region and N-terminal ACTH 1-24) HighNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Sheep Antiserum (vs. 6-24 portion) 100%<20%No Cross-ReactivityNo Cross-ReactivityNot SpecifiedNot Specified

Note: Data is compiled from various sources and assay types. Specific cross-reactivity for an ACTH (6-24) assay will depend on the specific antibody used.[9][11][12]

Table 2: Stability of ACTH in EDTA Plasma at Different Temperatures
Storage Time Room Temperature (20-25°C) Refrigerated (4°C)
Up to 6 hours Stable (mean change < -3%)[13]Stable (minimal degradation)[8][13]
8 hours Significant degradation (>10% decrease)[8]Stable (<5% change)[8]
24 hours ~15% decrease from baseline[13]>10% decrease from baseline[8]

Note: These values are for full-length ACTH and should be considered as a general guideline. The stability of the ACTH (6-24) fragment may vary.

Experimental Protocols

Detailed Methodology: Competitive ELISA for ACTH (6-24)
  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for ACTH (6-24) diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standards, controls, and samples to the wells, followed immediately by the addition of a fixed concentration of biotinylated or enzyme-conjugated ACTH (6-24). Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Detection (if using biotinylated peptide): Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of ACTH (6-24) in the sample.

Visualizations

ACTH_Competitive_ELISA_Workflow plate Coat Plate with Capture Antibody wash1 Wash plate->wash1 block Block Wells wash1->block wash2 Wash block->wash2 add_sample Add Sample/ Standard wash2->add_sample add_conjugate Add Labeled ACTH (6-24) incubate Incubate add_conjugate->incubate wash3 Wash incubate->wash3 add_substrate Add Substrate wash3->add_substrate incubate_dark Incubate (Dark) add_substrate->incubate_dark add_stop Add Stop Solution incubate_dark->add_stop read_plate Read Plate (450 nm) add_stop->read_plate

Caption: Workflow for a competitive ELISA for ACTH (6-24).

Troubleshooting_Decision_Tree start Assay Problem high_bg High Background? start->high_bg weak_signal Weak/No Signal? high_bg->weak_signal No sol_wash Improve Washing Optimize Blocking high_bg->sol_wash Yes high_cv High CV? weak_signal->high_cv No sol_reagents Check Reagent Prep & Standard Integrity weak_signal->sol_reagents Yes sol_pipetting Review Pipetting Technique high_cv->sol_pipetting Yes end Assay Optimized high_cv->end No sol_wash->end sol_reagents->end sol_pipetting->end

Caption: Troubleshooting decision tree for common ELISA issues.

MC2R_Signaling_Pathway acth ACTH (6-24) mc2r MC2R (Melanocortin 2 Receptor) acth->mc2r Binds g_protein Gs Protein mc2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates steroidogenesis Steroidogenesis pka->steroidogenesis Phosphorylates Enzymes

Caption: Simplified MC2R signaling pathway activated by ACTH.

References

Technical Support Center: Optimizing ACTH (6-24) Concentration for Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACTH (6-24) to achieve optimal inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (6-24) and what is its primary mechanism of action?

A1: ACTH (6-24) is a fragment of the full-length adrenocorticotropic hormone (ACTH). It functions as a competitive antagonist at the melanocortin-2 receptor (MC2R). By binding to MC2R, it blocks the binding of endogenous or exogenously applied ACTH (e.g., ACTH (1-39) or ACTH (1-24)), thereby inhibiting the downstream signaling cascade that leads to steroidogenesis.

Q2: What is the typical concentration range for achieving inhibition with ACTH (6-24)?

A2: The optimal concentration of ACTH (6-24) is dependent on the specific experimental conditions, including the concentration of the stimulating ACTH fragment and the cell type being used. Based on its dissociation constants (Kd), a good starting point for concentration is in the low nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: How should I reconstitute and store lyophilized ACTH (6-24)?

A3: For reconstitution, it is recommended to use sterile, nuclease-free water to create a stock solution, for example, at a concentration of 1 mg/mL.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]

Q4: Can ACTH (6-24) be used to inhibit steroidogenesis in any cell type?

A4: ACTH (6-24) will be effective in cell types that express the melanocortin-2 receptor (MC2R) and exhibit an ACTH-inducible steroidogenic pathway. Commonly used models include primary adrenocortical cells and the human adrenal carcinoma cell line H295R.[3][4] It is crucial to confirm MC2R expression in your chosen cell line.

Q5: What are the key readouts to measure the inhibitory effect of ACTH (6-24)?

A5: The primary readout for the inhibitory effect of ACTH (6-24) is the reduction in the production of steroid hormones, most commonly cortisol or corticosterone.[5] This can be measured from the cell culture supernatant using methods such as ELISA or LC-MS/MS.[6][7] Another potential readout is the measurement of cyclic AMP (cAMP) levels, as ACTH binding to MC2R typically leads to an increase in intracellular cAMP.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or weak inhibition observed Suboptimal concentration of ACTH (6-24): The concentration may be too low to effectively compete with the stimulating ACTH fragment.Perform a dose-response experiment with a wide range of ACTH (6-24) concentrations to determine the IC50 for your specific conditions.
Degradation of ACTH (6-24): Improper storage or handling may have led to peptide degradation.Ensure proper storage of lyophilized and reconstituted peptide at -20°C or -80°C.[2] Prepare fresh dilutions from a stock solution for each experiment and avoid multiple freeze-thaw cycles.
Low or absent MC2R expression: The cell line may not express sufficient levels of the melanocortin-2 receptor.Confirm MC2R expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to have robust MC2R expression, such as H295R cells.[4]
High concentration of stimulating ACTH: The concentration of the stimulating ACTH fragment (e.g., ACTH (1-39)) may be too high, outcompeting the inhibitor.Optimize the concentration of the stimulating ACTH to be in the physiological or low nanomolar range to allow for effective competition by ACTH (6-24).
High variability between replicates Inconsistent cell health or density: Variations in cell number or viability can lead to inconsistent responses.Ensure consistent cell seeding density and viability across all wells. Monitor cell morphology and confluency.
Peptide aggregation: The peptide may not be fully solubilized, leading to inconsistent concentrations in the wells.Ensure complete dissolution of the peptide. A brief sonication of the stock solution may be helpful. Visually inspect for any precipitates before use.
Pipetting errors: Inaccurate pipetting can introduce significant variability.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps.
Unexpected cellular effects Off-target effects: At very high concentrations, peptides can sometimes have non-specific effects on cells.Stick to the determined optimal concentration range. Include a control with ACTH (6-24) alone (without the stimulating ACTH) to assess any baseline effects on cell viability or steroid production.
Contamination of peptide stock: The peptide stock may be contaminated with bacteria or endotoxins.Use sterile techniques for reconstitution and handling. If immunological assays are being performed, consider using endotoxin-free water for reconstitution.[8]

Quantitative Data Summary

Parameter Value Against Reference
Kd of ACTH (6-24) 13.4 ± 3.1 nMACTH (1-39)[3]
Kd of ACTH (6-24) 3.4 ± 1.0 nMACTH (5-24)[3]
Inhibitory Concentration 100 nMhPTH (1-34)-induced corticosterone and cAMP production[1][5]

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitory Concentration of ACTH (6-24) in H295R Cells

This protocol outlines a method to determine the dose-dependent inhibition of ACTH-stimulated cortisol production by ACTH (6-24) in the H295R human adrenocortical carcinoma cell line.

Materials:

  • H295R cells (ATCC® CRL-2128™)

  • DMEM/F-12 medium supplemented with serum and antibiotics

  • ACTH (1-39), human

  • ACTH (6-24), human

  • Sterile, nuclease-free water

  • 96-well cell culture plates

  • Cortisol ELISA kit

Procedure:

  • Cell Seeding:

    • Culture H295R cells in DMEM/F-12 medium supplemented with 10% cosmic calf serum and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Preparation:

    • Reconstitute lyophilized ACTH (1-39) and ACTH (6-24) in sterile water to create 1 mM stock solutions. Aliquot and store at -80°C.

    • On the day of the experiment, prepare serial dilutions of ACTH (6-24) in serum-free DMEM/F-12 to achieve final concentrations ranging from 1 nM to 10 µM.

    • Prepare a solution of ACTH (1-39) in serum-free DMEM/F-12 at a concentration that elicits a submaximal cortisol response (e.g., 10 nM, to be determined in a preliminary dose-response experiment).

  • Treatment:

    • Gently remove the culture medium from the cells.

    • Wash the cells once with serum-free DMEM/F-12.

    • Add 50 µL of the diluted ACTH (6-24) solutions to the respective wells.

    • Add 50 µL of the ACTH (1-39) solution to all wells except the negative control wells.

    • Include the following controls:

      • Negative Control: Cells with serum-free medium only.

      • Stimulated Control: Cells with ACTH (1-39) only.

      • Inhibitor-only Control: Cells with the highest concentration of ACTH (6-24) only.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Sample Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the cortisol concentration in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of ACTH (6-24) relative to the stimulated control.

    • Plot the percentage of inhibition against the log of the ACTH (6-24) concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R Binds and Activates ACTH (6-24) ACTH (6-24) ACTH (6-24)->MC2R Competitively Binds and Inhibits G_Protein G Protein (Gs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Phosphorylates and Activates Enzymes experimental_workflow start Start seed_cells Seed H295R cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_peptides Prepare serial dilutions of ACTH (6-24) and a fixed concentration of ACTH (1-39) incubate1->prepare_peptides treat_cells Treat cells with ACTH (6-24) and ACTH (1-39) prepare_peptides->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant measure_cortisol Measure cortisol levels using ELISA collect_supernatant->measure_cortisol analyze_data Analyze data and determine IC50 measure_cortisol->analyze_data end End analyze_data->end

References

Technical Support Center: Impact of Serum on ACTH (6-24) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ACTH (6-24) in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum in cell culture media on the activity of this important competitive antagonist of the Adrenocorticotropic Hormone (ACTH) receptor.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (6-24) and what is its primary function in in vitro experiments?

ACTH (6-24) is a fragment of the full-length ACTH (1-39) peptide. In experimental settings, it acts as a competitive antagonist of the melanocortin-2 receptor (MC2R), which is the primary receptor for ACTH. Its main function is to block the steroidogenic effects of full-length ACTH (1-39) and other active fragments like ACTH (5-24). By binding to the MC2R without activating it, ACTH (6-24) prevents the downstream signaling cascade that leads to the production of corticosteroids such as cortisol and corticosterone.[1][2]

Q2: We are observing lower than expected inhibitory activity of ACTH (6-24) in our cell-based assays. Could the presence of serum in our culture media be a contributing factor?

Yes, the presence of serum in your culture media is a significant variable that can negatively impact the apparent activity of ACTH (6-24). There are two primary mechanisms by which serum can interfere:

  • Proteolytic Degradation: Serum contains various proteases that can degrade peptide hormones like ACTH and its fragments. This enzymatic activity can reduce the effective concentration of ACTH (6-24) over the course of your experiment, leading to a diminished inhibitory effect. Studies have shown that ACTH is unstable in serum, with significant degradation occurring over time, especially at room temperature.[3]

  • Non-specific Binding and Interference: Serum is a complex mixture of proteins, lipids, and hormones. Serum albumin, the most abundant protein in serum, and other components can non-specifically bind to peptides like ACTH (6-24). This binding can sterically hinder the interaction of ACTH (6-24) with its receptor, thereby reducing its effective concentration and inhibitory potency. Additionally, serum itself may contain endogenous factors that can influence the adrenal cell signaling pathways, further complicating the interpretation of results.

Q3: Should we switch to a serum-free medium for our ACTH (6-24) experiments? What are the advantages and disadvantages?

Switching to a serum-free medium is highly recommended for experiments involving peptide hormones like ACTH (6-24) to ensure consistency and reproducibility.

  • Advantages of Serum-Free Media:

    • Reduced Variability: Eliminates the batch-to-batch variability inherent in serum, leading to more consistent results.

    • Defined Composition: The precise composition of the medium is known, removing confounding factors present in serum.

    • Increased Peptide Stability: The absence of serum proteases minimizes the degradation of ACTH (6-24), ensuring its concentration remains stable throughout the experiment.

    • Improved Assay Sensitivity: The lack of interfering substances can lead to a more accurate determination of the inhibitory potency of ACTH (6-24).

  • Disadvantages of Serum-Free Media:

    • Cell Line Adaptation: Some cell lines may require an adaptation period to transition from serum-containing to serum-free media.

    • Slower Cell Growth: Cells may exhibit slower proliferation rates in the absence of serum growth factors.

    • Cost: Commercially available serum-free media can be more expensive than traditional serum-supplemented media.

Q4: Are there any alternatives to completely serum-free conditions if our cells are difficult to adapt?

If a complete switch to serum-free media is challenging, consider the following alternatives:

  • Reduced Serum Concentration: Gradually reducing the serum percentage in your culture medium can help mitigate some of the negative effects while maintaining cell health.

  • Serum Substitutes: Several commercially available serum substitutes, such as Nu-Serum, can provide a more defined and lower-protein alternative to fetal bovine serum (FBS).[4]

  • Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to your serum-containing medium can help to reduce the degradation of ACTH (6-24). However, it is crucial to first test the compatibility of these inhibitors with your cell line and assay, as they may have off-target effects.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with ACTH (6-24) and provides potential solutions, with a focus on the impact of serum.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High variability in ACTH (6-24) inhibitory effect between experiments. 1. Batch-to-batch variation in serum: Different lots of serum can have varying levels of proteases and other interfering substances. 2. Inconsistent handling of serum-containing media: Prolonged incubation at room temperature can increase proteolytic activity.1. Test and qualify a single large batch of serum for all related experiments. 2. Prepare fresh media for each experiment and minimize the time it spends at room temperature. 3. Strongly consider switching to a serum-free medium for improved consistency.
ACTH (6-24) shows lower potency (higher IC50) than expected. 1. Degradation of ACTH (6-24) by serum proteases. 2. Non-specific binding of ACTH (6-24) to serum proteins (e.g., albumin), reducing its bioavailable concentration. 3. Presence of endogenous stimulatory factors in the serum. 1. Perform a time-course experiment to assess the stability of ACTH (6-24) in your culture medium. 2. Run a parallel experiment in serum-free medium to determine the true potency of your ACTH (6-24) stock. 3. Add a protease inhibitor cocktail to your serum-containing medium (validate for cell toxicity and assay interference first). 4. Consider using a serum substitute with a lower protein concentration.
Inconsistent baseline steroid production in control wells (no ACTH stimulation). Presence of endogenous steroid hormones or other stimulatory factors in the serum. 1. Use charcoal-stripped serum to remove endogenous steroids. 2. Switch to a serum-free medium to eliminate all external hormonal influences.
Poor cell health or attachment in serum-free conditions. Cell line requires specific growth factors or attachment factors present in serum. 1. Gradually adapt the cells to serum-free conditions over several passages. 2. Supplement the serum-free medium with specific growth factors or attachment factors (e.g., fibronectin, insulin, transferrin) as recommended for your cell line.

Quantitative Data Summary

The inhibitory potency of ACTH (6-24) is significantly influenced by the assay conditions. The following table summarizes the reported inhibitor constants (Ki) for ACTH (6-24) against different ACTH agonists. Note that these values were determined in assays with isolated rat adrenal cells, and the exact composition of the assay buffer (including the presence or absence of serum components) can affect these values.

AntagonistAgonistInhibitor Constant (Ki)Assay System
ACTH (6-24)ACTH (1-39)13.4 ± 3.1 nMIsolated rat adrenal cells
ACTH (6-24)ACTH (5-24)3.4 ± 1.0 nMIsolated rat adrenal cells
ACTH (6-39)ACTH (1-24)7.0 nMDispersed intact rat adrenal cells

Data sourced from Bristow et al. (1980)[2] and a study on an ACTH (6-39) analog[5].

Experimental Protocols

Protocol 1: ACTH (1-39)-Stimulated Corticosterone Production in H295R Cells (Serum-Free Conditions)

This protocol is designed to assess the inhibitory activity of ACTH (6-24) on ACTH (1-39)-stimulated corticosterone production in the human adrenocortical carcinoma cell line H295R under serum-free conditions.

Materials:

  • H295R cells

  • DMEM/F12 medium

  • Insulin-Transferrin-Selenium (ITS) supplement

  • ACTH (1-39) stock solution

  • ACTH (6-24) stock solution

  • Phosphate-Buffered Saline (PBS)

  • Corticosterone ELISA kit

Procedure:

  • Cell Culture: Culture H295R cells in DMEM/F12 supplemented with ITS in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed H295R cells in a 24-well plate at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Serum Starvation: Once the cells are attached, replace the growth medium with serum-free DMEM/F12 and incubate for 24 hours.

  • Pre-incubation with Antagonist: Prepare serial dilutions of ACTH (6-24) in serum-free DMEM/F12. Remove the starvation medium and add the ACTH (6-24) dilutions to the respective wells. Incubate for 1 hour at 37°C.

  • Stimulation with Agonist: Prepare a solution of ACTH (1-39) in serum-free DMEM/F12 at a concentration that elicits a submaximal (e.g., EC80) corticosterone response. Add this solution to all wells except the negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Corticosterone Measurement: Measure the concentration of corticosterone in the supernatants using a corticosterone ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the corticosterone concentration as a function of the ACTH (6-24) concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways and the logic behind the competitive inhibition assay.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (1-39) ACTH (1-39) MC2R MC2R ACTH (1-39)->MC2R Binds and Activates ACTH (6-24) ACTH (6-24) ACTH (6-24)->MC2R Binds and Blocks AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis (e.g., Corticosterone) PKA->Steroidogenesis Stimulates

Caption: ACTH signaling pathway and the inhibitory action of ACTH (6-24).

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Adrenal Cells (e.g., H295R) B Serum Starve (24h) (If using serum-free) A->B C Pre-incubate with ACTH (6-24) (1h) B->C D Stimulate with ACTH (1-39) C->D E Incubate (24-48h) D->E F Collect Supernatant E->F G Measure Corticosterone (e.g., ELISA) F->G H Determine IC50 G->H

Caption: Workflow for an in vitro ACTH (6-24) competitive inhibition assay.

Serum_Impact_Logic cluster_serum Serum-Containing Medium cluster_peptide ACTH (6-24) cluster_outcome Outcome Serum Serum Proteases Proteases Serum->Proteases BindingProteins Binding Proteins (e.g., Albumin) Serum->BindingProteins ACTH624 ACTH (6-24) Proteases->ACTH624 Degrades BindingProteins->ACTH624 Binds to Degradation Degradation ReducedBinding Reduced Receptor Binding LowerPotency Lower Apparent Potency Degradation->LowerPotency ReducedBinding->LowerPotency

Caption: Logical flow of how serum components can impact ACTH (6-24) activity.

References

controlling for variability in ACTH (6-24) experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ACTH (6-24). This resource provides essential guidance on experimental design, troubleshooting common issues, and controlling for variability to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (6-24) and what is its primary mechanism of action? A1: ACTH (6-24) is a peptide fragment of the full-length adrenocorticotropic hormone (ACTH). Its primary role in experimental settings is as a competitive antagonist of the melanocortin-2 receptor (MC2R).[1][2][3] It binds to MC2R but does not activate the downstream signaling cascade, thereby inhibiting the steroidogenic effects of full-length ACTH (1-39) or other biologically active fragments like ACTH (1-24).[1][2][3]

Q2: How does ACTH (6-24) inhibit steroidogenesis? A2: Full-length ACTH binds to MC2R, a G-protein coupled receptor, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).[4][5][6][7] This cAMP signaling cascade stimulates the synthesis and release of glucocorticoids like cortisol.[5][6] ACTH (6-24) competitively binds to the same receptor, preventing the binding of endogenous or exogenously applied ACTH agonists and thus blocking the initiation of this signaling pathway.[2][3]

Q3: What are the common experimental applications of ACTH (6-24)? A3: ACTH (6-24) is primarily used in research to investigate the physiological roles of the ACTH-MC2R signaling axis. It helps in studying the mechanisms of steroidogenesis, adrenal gland function, and the pathophysiology of disorders related to the hypothalamic-pituitary-adrenal (HPA) axis.[4][8]

Q4: What is the recommended solvent for reconstituting ACTH (6-24)? A4: For reconstitution of the lyophilized peptide, sterile, distilled water is recommended.[9] For creating stock solutions for cell culture experiments, a buffer appropriate for your assay system can be used. It is crucial to consult the manufacturer's data sheet for specific solubility information.

Q5: What are the proper storage conditions for ACTH (6-24)? A5: Lyophilized ACTH (6-24) peptide should be stored at -15°C or lower for long-term stability.[10] Once reconstituted, it is advisable to aliquot the solution into single-use volumes and store them frozen (<-20°C) to minimize freeze-thaw cycles, which can lead to peptide degradation.[11] Short-term storage of solutions may be possible at 4°C, but stability should be verified.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with ACTH (6-24).

Problem Potential Cause Troubleshooting Steps
No or weak inhibition of ACTH-stimulated steroidogenesis 1. Peptide Degradation: ACTH peptides are susceptible to proteolysis and instability.[12][13] 2. Incorrect Concentration: Calculation errors or inaccurate peptide quantification. 3. Cell Model Insensitivity: The chosen cell line may have low MC2R expression or a blunted response to ACTH. 4. Suboptimal Assay Conditions: Incubation times may be too short for inhibition or too long, leading to peptide degradation.1. Verify Peptide Integrity: Purchase fresh peptide from a reputable source. Reconstitute and aliquot fresh stock solutions. Avoid repeated freeze-thaw cycles.[11] 2. Confirm Concentration: Re-check all calculations. Consider having the peptide concentration independently verified if issues persist. 3. Validate Cell Model: Confirm MC2R expression in your cell line (e.g., via qPCR or Western blot). Run a dose-response curve with a known ACTH agonist (e.g., ACTH 1-24) to confirm cell responsiveness.[14] 4. Optimize Assay: Perform a time-course experiment. Typically, pre-incubation with ACTH (6-24) before adding the agonist is required.
High variability between experimental replicates 1. Peptide Handling: Inconsistent thawing, mixing, or pipetting of the peptide solution. 2. Cell Culture Inconsistency: High cell passage number, variations in cell density at seeding, or inconsistent serum lots can introduce variability.[15][16] 3. Assay Timing and Temperature: ACTH is known to be unstable in biological samples, with degradation being time and temperature-dependent.[12][17][18][19] 4. Solvent Effects: The solvent used for the peptide may have its own biological effects at the concentration used.1. Standardize Handling: Thaw peptide solutions slowly on ice. Vortex gently but thoroughly before making dilutions. Use calibrated pipettes. 2. Standardize Cell Culture: Use cells within a defined low passage number range. Ensure consistent seeding density and growth times. Screen new serum lots for their effect on steroidogenesis. 3. Control Assay Environment: Standardize all incubation times and temperatures precisely. When collecting samples for analysis, process them quickly and store them at 4°C for short periods or freeze them immediately.[12] 4. Run Solvent Controls: Always include a vehicle control group in your experiments that is treated with the same concentration of solvent used to deliver the peptide.

Quantitative Data Summary

The following table summarizes key quantitative parameters for ACTH (6-24).

Parameter Value Context Reference
Binding Affinity (Kd) 13.4 nMCompetitive inhibition of steroidogenesis induced by ACTH (1-39).[2][3]
Binding Affinity (Kd) 3.4 nMCompetitive inhibition of steroidogenesis induced by ACTH (5-24).[2][3]
Molecular Weight ~2335.8 g/mol Varies slightly based on salt form.[2][10]

Key Experimental Protocols & Visualizations

Protocol 1: In Vitro ACTH (6-24) Inhibition of Cortisol Production

This protocol describes a method for assessing the inhibitory effect of ACTH (6-24) on ACTH (1-24)-stimulated cortisol production in the human adrenocortical cell line NCI-H295R.

Materials:

  • NCI-H295R cells

  • Culture Medium: DMEM/F12 supplemented with serum and appropriate factors.

  • Assay Medium: Serum-free culture medium.

  • ACTH (1-24) (e.g., Cosyntropin)

  • ACTH (6-24)

  • Sterile, nuclease-free water or appropriate buffer for peptide reconstitution.

  • Cortisol ELISA kit

Methodology:

  • Cell Culture: Culture NCI-H295R cells in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.

  • Peptide Preparation: Reconstitute lyophilized ACTH (1-24) and ACTH (6-24) in sterile water to create concentrated stock solutions (e.g., 1 mM). Aliquot and store at -20°C or -80°C. On the day of the experiment, thaw aliquots and prepare working dilutions in serum-free assay medium.

  • Pre-incubation (Inhibition):

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add fresh assay medium containing various concentrations of ACTH (6-24) (e.g., 0, 1, 10, 100, 1000 nM) to the wells. Include a "vehicle control" group.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation:

    • To the appropriate wells, add ACTH (1-24) to a final concentration known to elicit a submaximal response (e.g., 1-10 nM, to be determined empirically). Do not add to "unstimulated" control wells.

    • Incubate for 24 hours at 37°C.

  • Sample Collection & Analysis:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant briefly to pellet any detached cells and debris.

    • Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the cortisol production in stimulated wells to the "stimulated, no inhibitor" control. Plot the percentage of inhibition against the log concentration of ACTH (6-24) to determine the IC50.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis start Seed NCI-H295R cells in 24-well plates prep_peptides Prepare ACTH (1-24) and ACTH (6-24) dilutions wash_cells Wash cells with PBS pre_incubate Pre-incubate with ACTH (6-24) (1-2 hours) wash_cells->pre_incubate Add inhibitor stimulate Add ACTH (1-24) for stimulation (24 hours) pre_incubate->stimulate Add agonist collect Collect supernatant stimulate->collect analyze Measure Cortisol via ELISA collect->analyze plot Analyze data and calculate IC50 analyze->plot

Caption: Workflow for an in vitro steroidogenesis inhibition assay.
Signaling Pathway: ACTH Action and Inhibition

The full ACTH peptide activates the MC2R, leading to a signaling cascade that results in steroid hormone production. ACTH (6-24) blocks this pathway at the receptor level.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MC2R MC2R G_protein Gs Protein MC2R->G_protein MC2R->block_line Blocks Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Stimulates ACTH_agonist ACTH (1-24) / ACTH (1-39) ACTH_agonist->MC2R Binds & Activates ACTH_antagonist ACTH (6-24) ACTH_antagonist->MC2R Competitively Binds

Caption: Competitive antagonism of the MC2R signaling pathway by ACTH (6-24).
Troubleshooting Logic Tree

If your experiment is not yielding the expected results, follow this logic tree to diagnose the potential issue.

Troubleshooting_Tree start Problem: No inhibition by ACTH (6-24) q_agonist Does the ACTH agonist (e.g., ACTH 1-24) stimulate steroidogenesis on its own? start->q_agonist a_agonist_no Issue with cell responsiveness or agonist activity. q_agonist->a_agonist_no No q_peptide Is the ACTH (6-24) peptide fresh and handled correctly? q_agonist->q_peptide Yes s_agonist_no 1. Check cell health/passage. 2. Validate agonist with a dose-response curve. 3. Verify MC2R expression. a_agonist_no->s_agonist_no a_peptide_no Potential peptide degradation. q_peptide->a_peptide_no No q_conc Are the concentrations of agonist and antagonist appropriate? q_peptide->q_conc Yes s_peptide_no 1. Purchase new peptide. 2. Make fresh stock solutions. 3. Avoid freeze-thaw cycles. a_peptide_no->s_peptide_no a_conc_no Suboptimal assay concentrations. q_conc->a_conc_no No end_node Review entire protocol for timing, reagents, and calculations. q_conc->end_node Yes s_conc_no 1. Use a submaximal (EC50-EC80) agonist dose. 2. Run a full dose-response for ACTH (6-24) (e.g., 1 nM to 10 µM). a_conc_no->s_conc_no

Caption: A logical guide for troubleshooting failed inhibition experiments.

References

Validation & Comparative

Validating the Antagonist Effect of ACTH (6-24) (human): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antagonist effects of ACTH (6-24) (human) against other relevant melanocortin receptor antagonists. The information presented is supported by experimental data and detailed protocols to assist in the design and evaluation of studies related to adrenocorticotropic hormone (ACTH) signaling and its modulation.

Introduction to ACTH (6-24) and the Melanocortin 2 Receptor (MC2R)

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary stimulator of glucocorticoid synthesis and secretion from the adrenal cortex.[1][2] This action is mediated through its specific receptor, the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR).[3][4] Upon ACTH binding, MC2R activates a Gs-protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] This signaling cascade ultimately stimulates the synthesis of steroid hormones, such as cortisol and corticosterone.[1]

ACTH (6-24) is a fragment of the full-length human ACTH peptide. It acts as a competitive antagonist at the MC2R, thereby inhibiting ACTH-induced steroidogenesis.[5][6] This property makes it a valuable tool for studying the physiological and pathological roles of the ACTH-MC2R signaling pathway and a potential lead for the development of therapeutic agents for conditions characterized by excessive ACTH levels.

Comparative Analysis of MC2R Antagonists

This section provides a quantitative comparison of ACTH (6-24) with other known melanocortin receptor antagonists. The data is summarized in the table below. It is important to note that while SHU9119 and Agouti-related protein (AgRP) are well-characterized antagonists of other melanocortin receptors (MC3R and MC4R), their antagonist activity at the MC2R is not as extensively documented in direct comparative studies with ACTH (6-24).

AntagonistTarget Receptor(s)Antagonist Potency (at MC2R)Other Notable Activities
ACTH (6-24) (human) MC2RKd : 13.4 nM (against ACTH 1-39), 3.4 nM (against ACTH 5-24)Competitive inhibitor of steroidogenesis. Inhibits corticosterone production and cAMP accumulation.
SHU9119 MC3R, MC4R (antagonist); MC1R, MC5R (agonist)Data on direct competitive antagonism at MC2R is limited. Some studies suggest it can partially block ACTH effects at high concentrations.[7]Widely used as a tool to study MC3R and MC4R signaling.
Agouti-related protein (AgRP) MC3R, MC4R (inverse agonist)Not a direct antagonist of ACTH at MC2R.[8]Endogenous antagonist of melanocortin signaling in the central nervous system, primarily involved in appetite regulation.[8]
CRN04894 MC2RKb : 0.34 nMOrally bioavailable nonpeptide antagonist.[1]
GPS1573 / GPS1574 MC2RIC50 : 66 nM (GPS1573), 260 nM (GPS1574)Peptide-based MC2R antagonists.[3][9]

Experimental Protocols for Validating Antagonist Effects

To validate the antagonist effect of a compound like ACTH (6-24) on the MC2R, a series of in vitro experiments are typically performed. These assays aim to quantify the inhibition of ACTH-induced signaling and steroid production.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of the antagonist to the MC2R by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human MC2R and its accessory protein, MRAP (Melanocortin Receptor Accessory Protein), which is essential for functional MC2R expression (e.g., HEK293 or CHO cells).[3][10]

  • Membrane Preparation: Prepare cell membrane fractions from the cultured cells.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ACTH analog (e.g., 125I-ACTH).

  • Competition: Add increasing concentrations of the unlabeled antagonist (e.g., ACTH (6-24)) to the wells.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand using filtration.

  • Quantification: Measure the radioactivity of the membrane-bound fraction using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the ability of the antagonist to inhibit ACTH-induced production of cyclic AMP (cAMP), the second messenger in the MC2R signaling pathway.

Methodology:

  • Cell Culture: Culture MC2R-expressing cells in a multi-well plate.

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of the antagonist for a defined period.

  • Stimulation: Add a fixed, submaximal concentration of ACTH (e.g., the EC80) to the wells to stimulate cAMP production.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels. This can be done using various methods:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format where endogenous cAMP competes with a labeled cAMP for binding to a specific antibody.[10]

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Another competitive immunoassay format that generates a luminescent signal.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay technique.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 of the antagonist for inhibiting ACTH-induced cAMP production.

Corticosterone/Cortisol Secretion Assay

Objective: To measure the inhibition of ACTH-stimulated steroid hormone production in adrenal cells.

Methodology:

  • Cell Culture: Use primary adrenal cortical cells or an adrenal cell line (e.g., Y-1 murine adrenal cells) that endogenously express MC2R and produce steroids.[10][11]

  • Pre-treatment: Incubate the cells with increasing concentrations of the antagonist.

  • Stimulation: Add a fixed concentration of ACTH to stimulate corticosterone (in rodents) or cortisol (in humans) production.[11]

  • Sample Collection: After a specific incubation time, collect the cell culture supernatant.

  • Quantification: Measure the concentration of corticosterone or cortisol in the supernatant using a specific ELISA kit.[1]

  • Data Analysis: Plot the steroid concentration against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of steroidogenesis.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in validating ACTH (6-24) antagonist effects, the following diagrams are provided.

ACTH Signaling Pathway at the MC2R

ACTH_Signaling_Pathway cluster_cell Adrenal Cortex Cell ACTH ACTH MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Functional Expression AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates Cortisol Cortisol (Corticosterone) Steroidogenesis->Cortisol Produces Antagonist ACTH (6-24) Antagonist Antagonist->MC2R Blocks

Caption: ACTH signaling pathway and the inhibitory action of ACTH (6-24).

Experimental Workflow for Antagonist Validation

Antagonist_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Cell_Culture 1. Culture MC2R-expressing cells (e.g., HEK293, Y-1) Antagonist_Prep 2. Prepare serial dilutions of ACTH (6-24) antagonist Agonist_Prep 3. Prepare fixed concentration of ACTH agonist Pre_incubation 4. Pre-incubate cells with antagonist dilutions Stimulation 5. Add ACTH agonist to stimulate the cells Pre_incubation->Stimulation Incubation 6. Incubate for a defined period Stimulation->Incubation Measurement 7. Measure endpoint: - cAMP levels (HTRF, ELISA) - Corticosterone/Cortisol (ELISA) Data_Analysis 8. Plot dose-response curve and calculate IC50 Measurement->Data_Analysis Conclusion 9. Determine antagonist potency Data_Analysis->Conclusion

Caption: Generalized workflow for in vitro validation of an MC2R antagonist.

References

A Comparative Analysis of ACTH (6-24) and Full-Length ACTH in Adrenal Steroidogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential activities of the endogenous hormone ACTH and its truncated analogue, ACTH (6-24), in the regulation of adrenal steroid production.

This guide provides a detailed comparison of the biological activities of full-length Adrenocorticotropic Hormone (ACTH) and its N-terminally truncated fragment, ACTH (6-24). We present a synthesis of experimental data on their receptor binding, signaling pathways, and effects on steroidogenesis, offering valuable insights for researchers in endocrinology and professionals engaged in the development of novel therapeutics targeting the hypothalamic-pituitary-adrenal (HPA) axis.

Executive Summary

Full-length ACTH, a 39-amino acid peptide, is the primary physiological stimulator of glucocorticoid synthesis and secretion from the adrenal cortex. Its biological activity is predominantly conferred by its N-terminal 24 amino acids (ACTH 1-24). In contrast, the ACTH (6-24) fragment, lacking the initial five amino acids, acts as a competitive antagonist at the ACTH receptor (MC2R), thereby inhibiting ACTH-induced steroidogenesis. This guide will delve into the quantitative differences in their activities and provide detailed experimental methodologies for their characterization.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative parameters that define the distinct activities of full-length ACTH and ACTH (6-24).

ParameterFull-Length ACTH (1-39) / (1-24)ACTH (6-24)Reference
Receptor Binding Affinity (Kd) ~130 pM (Y1 cells); 1 nM (high-affinity site, adrenal cortex); 300 nM (low-affinity site, adrenal cortex)13.4 nM (competitive inhibitor vs. ACTH 1-39)[1][2]
Signaling Potency (EC50) 57 pM (cAMP production)Not applicable (antagonist)[3]
Inhibitory Activity (Kd) Not applicable (agonist)13.4 nM (inhibition of ACTH (1-39)-induced steroidogenesis); 3.4 nM (inhibition of ACTH (5-24)-induced steroidogenesis)[4]

Signaling Pathways

The differential effects of full-length ACTH and ACTH (6-24) stem from their distinct interactions with the melanocortin-2 receptor (MC2R).

Full-Length ACTH Signaling

Full-length ACTH binds to and activates the MC2R, a G-protein coupled receptor (GPCR) on the surface of adrenal cortical cells.[5] This binding event initiates a signaling cascade that leads to the synthesis and release of corticosteroids, primarily cortisol in humans. The key steps in this pathway are:

  • Receptor Binding: ACTH binds to the extracellular domain of the MC2R. This interaction is facilitated by the melanocortin-2 receptor accessory protein (MRAP).[5]

  • G-Protein Activation: Upon ACTH binding, the MC2R undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[5]

  • Second Messenger Signaling: The increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).

  • Steroidogenesis: PKA and EPAC phosphorylate a variety of downstream targets, including transcription factors and enzymes involved in the steroidogenic pathway. This ultimately leads to the increased synthesis of cortisol from cholesterol.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH Full-Length ACTH MC2R MC2R ACTH->MC2R Binds MRAP MRAP MC2R->MRAP Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Steroidogenesis Increased Steroidogenesis PKA->Steroidogenesis EPAC->Steroidogenesis

Figure 1: Signaling pathway of full-length ACTH.

ACTH (6-24) Mechanism of Action

ACTH (6-24) competitively inhibits the action of full-length ACTH. By binding to the MC2R without initiating a downstream signal, it effectively blocks the receptor from being activated by the endogenous hormone.

ACTH_Antagonism_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH_full Full-Length ACTH MC2R MC2R ACTH_full->MC2R Binding blocked ACTH_frag ACTH (6-24) ACTH_frag->MC2R Binds No_Signal No Signal Transduction MC2R->No_Signal No activation

Figure 2: Competitive antagonism by ACTH (6-24).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the activities of ACTH and its analogues. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of full-length ACTH and the inhibitory constant (Ki) of ACTH (6-24) for the MC2R.

Materials:

  • Cell Line: Y-1 mouse adrenal tumor cells or HEK293 cells stably co-expressing human MC2R and MRAP.

  • Radioligand: [125I]-Tyr23-ACTH (1-39).

  • Competitors: Unlabeled full-length ACTH (1-39) and ACTH (6-24).

  • Assay Buffer: Tris-HCl buffer with MgCl2, and protease inhibitors.

  • Filtration System: 96-well filter plates and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Cell Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (full-length ACTH or ACTH (6-24)). For total binding, no competitor is added. For non-specific binding, a high concentration of unlabeled ACTH is used.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Dry the filters and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Measurement Assay

This assay quantifies the ability of full-length ACTH to stimulate cAMP production and the potency of ACTH (6-24) to inhibit this effect.

Materials:

  • Cell Line: Y-1 or H295R cells.

  • Stimulants/Inhibitors: Full-length ACTH (1-24 or 1-39) and ACTH (6-24).

  • cAMP Assay Kit: A competitive immunoassay kit (e.g., ELISA or HTRF-based).

  • Cell Lysis Buffer.

  • Plate Reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: For inhibition studies, pre-incubate the cells with varying concentrations of ACTH (6-24) for a specified time.

  • Stimulation: Add varying concentrations of full-length ACTH to the wells (for agonist dose-response) or a fixed concentration of full-length ACTH (e.g., EC80) to the wells pre-incubated with the antagonist.

  • Cell Lysis: After the stimulation period, lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Perform the cAMP assay on the cell lysates.

  • Data Analysis: For agonist activity, plot the cAMP concentration as a function of the full-length ACTH concentration and fit the data to a sigmoidal dose-response curve to determine the EC50. For antagonist activity, plot the inhibition of the ACTH response as a function of the ACTH (6-24) concentration to determine the IC50.

In Vitro Steroidogenesis Assay

This assay measures the production of corticosteroids (e.g., corticosterone or cortisol) from adrenal cells in response to ACTH and its inhibition by ACTH (6-24). The OECD Test Guideline 456 provides a standardized protocol using the H295R cell line.[6]

Materials:

  • Cell Line: Human H295R adrenocortical carcinoma cells.

  • Cell Culture Medium: DMEM/F12 supplemented with serum and other necessary factors.

  • Test Compounds: Full-length ACTH and ACTH (6-24).

  • Hormone Quantification Method: ELISA, radioimmunoassay (RIA), or LC-MS/MS for cortisol or corticosterone.

  • 24-well plates.

Procedure:

  • Cell Plating and Acclimation: Plate H295R cells in 24-well plates and allow them to acclimate for 24 hours.

  • Exposure: Replace the medium with fresh medium containing varying concentrations of full-length ACTH (for stimulation) or a combination of a fixed concentration of full-length ACTH and varying concentrations of ACTH (6-24) (for inhibition).

  • Incubation: Incubate the cells for 48 hours.

  • Sample Collection: Collect the cell culture supernatant for hormone analysis.

  • Hormone Measurement: Quantify the concentration of cortisol or corticosterone in the supernatant using a validated method.

  • Data Analysis: Plot the hormone concentration as a function of the test compound concentration to determine the EC50 for stimulation or the IC50 for inhibition.

Experimental_Workflow cluster_assays In Vitro Assays cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Measurement Assay cluster_steroid Steroidogenesis Assay B1 Prepare Cell Membranes B2 Incubate with Radioligand & Competitor B1->B2 B3 Filter & Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Kd / Ki B4->B5 C1 Seed Cells C2 Pre-incubate with Antagonist (optional) C1->C2 C3 Stimulate with Agonist C2->C3 C4 Lyse Cells C3->C4 C5 Quantify cAMP C4->C5 C6 Determine EC50 / IC50 C5->C6 S1 Plate H295R Cells S2 Expose to Test Compounds S1->S2 S3 Incubate for 48h S2->S3 S4 Collect Supernatant S3->S4 S5 Measure Corticosteroids S4->S5 S6 Determine EC50 / IC50 S5->S6

Figure 3: General workflow for in vitro assays.

Conclusion

The comparison between full-length ACTH and its fragment, ACTH (6-24), highlights a critical structure-activity relationship in the regulation of adrenal steroidogenesis. While full-length ACTH is a potent agonist of the MC2R, driving the production of corticosteroids, the removal of the first five N-terminal amino acids transforms the peptide into a competitive antagonist. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of modulating the ACTH signaling pathway. Understanding these fundamental differences is paramount for the design of novel agonists and antagonists targeting the MC2R for the treatment of adrenal-related disorders.

References

A Comparative Analysis of ACTH (6-24) and ACTH (7-38) as Melanocortin 2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two adrenocorticotropic hormone (ACTH) fragments, ACTH (6-24) and ACTH (7-38), in their roles as antagonists of the melanocortin 2 receptor (MC2R). The MC2R, a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, is selectively activated by ACTH to stimulate the synthesis and release of glucocorticoids from the adrenal cortex.[1][2] The development of specific MC2R antagonists is a significant area of research for therapeutic interventions in conditions characterized by excess ACTH, such as Cushing's disease and congenital adrenal hyperplasia.[3]

This document summarizes the available experimental data on the antagonistic properties of ACTH (6-24) and ACTH (7-38), presents detailed experimental methodologies for assessing their activity, and includes visualizations of the relevant biological pathways and experimental workflows.

Overview of ACTH Fragments as MC2R Antagonists

ACTH is a 39-amino acid peptide hormone. Specific fragments of this peptide have been investigated for their ability to bind to the MC2R without eliciting the downstream signaling cascade, thereby acting as antagonists.

ACTH (7-38) , also known as Corticotropin-Inhibiting Peptide (CIP), is a naturally occurring peptide fragment of ACTH.[4] It has been identified as an antagonist of the MC2R and has been shown to inhibit ACTH-stimulated corticosterone production in isolated rat adrenal cells.[4]

ACTH (6-24) is another fragment of ACTH that has been studied for its potential antagonistic activity. While direct quantitative data on the monomeric form is limited in the reviewed literature, related fragments such as dimers of ACTH (7-24) have been reported as potent MC2R antagonists.[2]

Quantitative Data Comparison

FeatureACTH (6-24)ACTH (7-38) (CIP)Related Antagonistic Fragments
Antagonistic Activity at MC2R Reported as an antagonist, though quantitative data on the monomer is scarce.Established as an MC2R antagonist.[4][5][6]Dimers of ACTH (7-24) are reported to be potent antagonists.[2] ACTH (11-24) has been shown to be an antagonist at high concentrations.[2]
Reported IC50/Ki Values Not available in the reviewed literature for direct MC2R antagonism.While established as an antagonist, specific IC50 values for competitive inhibition of ACTH at MC2R are not consistently reported across studies.A related peptide, IRC-274, showed an IC50 of 3 nM for inhibiting ACTH binding to human MC2R.[3]
Mechanism of Action Presumed to be a competitive antagonist at the MC2R.Acts as a competitive antagonist, inhibiting ACTH-stimulated corticosterone production.[4][6]Competitive antagonism at the MC2R.

Experimental Protocols

The primary method for evaluating the antagonistic activity of compounds like ACTH (6-24) and ACTH (7-38) at the MC2R is through in vitro cell-based assays that measure the inhibition of ACTH-induced signaling. A common endpoint is the measurement of cyclic AMP (cAMP) production, a key second messenger in the MC2R signaling pathway.

MC2R Antagonist Activity Assessment via cAMP Accumulation Assay

Objective: To determine the ability of a test compound (e.g., ACTH (6-24) or ACTH (7-38)) to inhibit ACTH-induced cAMP production in cells expressing the human MC2R and its accessory protein, MRAP.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably co-transfected to express both the human MC2R and the human Melanocortin Receptor Accessory Protein (MRAP), which is essential for functional MC2R expression and ligand binding.[3][7]
  • Cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and selective antibiotics to maintain expression of the recombinant proteins.
  • For the assay, cells are seeded into 96- or 384-well microplates and grown to a confluent monolayer.

2. Assay Procedure:

  • The growth medium is removed, and the cells are washed with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
  • Cells are then pre-incubated with the assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine - IBMX) for a short period (e.g., 15-30 minutes) at 37°C. This prevents the degradation of cAMP and enhances the signal.
  • Varying concentrations of the antagonist (e.g., ACTH (6-24) or ACTH (7-38)) are added to the wells, followed by a fixed, submaximal concentration (e.g., EC80) of the agonist, ACTH (1-24) or ACTH (1-39).
  • The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and cAMP production.

3. cAMP Detection:

  • The reaction is terminated by lysing the cells.
  • The intracellular cAMP concentration is quantified using a variety of methods, most commonly a competitive immunoassay. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used detection method.
  • In an HTRF assay, cell lysates are incubated with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

4. Data Analysis:

  • The data are normalized to the response of cells treated with ACTH alone (100% stimulation) and untreated cells (0% stimulation).
  • The IC50 value, which is the concentration of the antagonist that inhibits 50% of the ACTH-induced cAMP production, is calculated by fitting the data to a four-parameter logistic equation using a suitable software package.

Visualizations

Signaling Pathway and Experimental Workflow

To better illustrate the context of this comparison, the following diagrams, generated using the DOT language, depict the MC2R signaling pathway and a typical experimental workflow for screening MC2R antagonists.

MC2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds & Activates Antagonist ACTH (6-24) or ACTH (7-38) Antagonist->MC2R Binds & Blocks Gs Gs Protein MRAP MRAP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Stimulates

Caption: MC2R signaling pathway and points of antagonism.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection & Analysis A Seed MC2R/MRAP expressing cells in microplate B Pre-incubate with phosphodiesterase inhibitor A->B C Add varying concentrations of antagonist B->C D Add fixed concentration of ACTH (agonist) C->D E Incubate at 37°C D->E F Lyse cells and measure cAMP levels (e.g., HTRF) E->F G Data normalization and IC50 calculation F->G

Caption: Workflow for MC2R antagonist screening.

Conclusion

Both ACTH (6-24) and ACTH (7-38) are recognized as antagonists of the melanocortin 2 receptor. ACTH (7-38), or Corticotropin-Inhibiting Peptide, is a well-documented inhibitor of ACTH-induced steroidogenesis. While ACTH (6-24) and related fragments also exhibit antagonistic properties, a clear quantitative advantage of one over the other is not evident from the currently available literature due to a lack of direct comparative studies.

For drug development professionals, the choice between these or other peptide-based antagonists would likely depend on a variety of factors including potency, selectivity, stability, and ease of synthesis. The development of novel, potent, and selective small-molecule or peptide-based MC2R antagonists remains an active area of research, with the ultimate goal of providing more targeted therapies for ACTH-dependent disorders. Further research involving direct comparative studies of these and other ACTH fragments is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of ACTH(6-24) and Synthetic Non-Peptide MC2R Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the peptide-based Melanocortin 2 Receptor (MC2R) antagonist, ACTH(6-24), and emerging synthetic non-peptide MC2R inhibitors. The development of selective MC2R antagonists is a significant area of interest for treating conditions of adrenocorticotropic hormone (ACTH) excess, such as Cushing's disease and congenital adrenal hyperplasia (CAH).[1][2] This comparison focuses on their mechanism of action, performance data from experimental studies, and their respective advantages and limitations.

Introduction to MC2R and its Antagonism

The melanocortin 2 receptor (MC2R), also known as the ACTH receptor, is a G protein-coupled receptor (GPCR) primarily expressed in the adrenal cortex.[3][4][5] Its activation by the endogenous ligand ACTH is the primary stimulus for the synthesis and secretion of glucocorticoids, such as cortisol.[4][6] The MC2R is unique among melanocortin receptors as it exclusively binds ACTH and requires a crucial accessory protein, the Melanocortin Receptor Accessory Protein (MRAP), for its proper trafficking to the cell surface and for ligand binding.[2][5][7]

The blockade of the ACTH/MC2R signaling pathway presents a targeted therapeutic strategy for diseases characterized by excessive cortisol production driven by high ACTH levels.[1][2] This has led to the exploration of two main classes of inhibitors: peptide fragments derived from ACTH itself, and synthetically developed small non-peptide molecules.

The MC2R Signaling Pathway

Upon binding of ACTH, the MC2R-MRAP complex undergoes a conformational change, activating the associated Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[5][6][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a cascade of downstream targets, ultimately leading to the synthesis and secretion of cortisol.

MC2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R/MRAP Complex ACTH->MC2R Binds G_Protein Gαsβγ MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Stimulates ACTH_6_24 ACTH(6-24) ACTH_6_24->MC2R Blocks NonPeptide_Inhibitor Synthetic Non-Peptide Inhibitor NonPeptide_Inhibitor->MC2R Blocks

Caption: Simplified MC2R signaling pathway and points of inhibition.

Performance Data: A Comparative Overview

Direct comparative studies between ACTH(6-24) and specific synthetic non-peptide inhibitors are scarce in publicly available literature. The following tables summarize reported performance data from separate studies to facilitate an indirect comparison.

Table 1: ACTH(6-24) - A Peptide-Based Antagonist

ACTH(6-24) is a fragment of the full-length ACTH peptide that acts as a competitive antagonist at the MC2R.[9][10] It lacks the N-terminal "message" sequence required for receptor activation but can still bind to the receptor, thereby blocking the binding of full-length, active ACTH.

ParameterValueTarget AgonistAssay TypeSource
Inhibitor Constant (Kd) 13.4 ± 3.1 nMACTH(1-39)Steroidogenesis Inhibition[9][10]
Inhibitor Constant (Kd) 3.4 ± 1.0 nMACTH(5-24)Steroidogenesis Inhibition[9][10]
Table 2: Synthetic Non-Peptide MC2R Inhibitors

Several pharmaceutical companies are developing orally available, non-peptide small molecule antagonists for the MC2R. These compounds offer potential advantages in terms of administration and stability over peptide-based inhibitors.

Compound NameParameterValueAssay TypeSource / Company
MCR2-4788 pIC506.2 (~631 nM)cAMP Accumulation[7]
pA25.7Schild Analysis (cAMP)[7]
Atumelnant (CRN04894) PotencyPotent antagonistPreclinical Models[11][12][13]
Selectivity>1000-fold for MC2R over other MCRsCellular Assays[14]
Clinical StatusPositive Phase 2 results in CAHHuman Clinical Trial[11][13]

Note on Data Interpretation: The data presented are from different experimental systems and should be compared with caution. Kd (dissociation constant) represents binding affinity, while IC50 (half-maximal inhibitory concentration) and pA2 (a measure of antagonist potency) reflect functional inhibition. A lower Kd or IC50 value indicates higher potency.

Experimental Methodologies

The characterization of MC2R inhibitors typically involves a series of in vitro and in vivo experiments. Below are generalized protocols for key assays.

Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., 125I-ACTH) for binding to the MC2R.

Protocol Outline:

  • Cell Culture: Use a stable cell line expressing the human MC2R and MRAP (e.g., CHO-K1 or OS-3 cells).[7][15]

  • Membrane Preparation: Prepare cell membrane fractions containing the receptor.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of radiolabeled ACTH and varying concentrations of the unlabeled test compound (e.g., ACTH(6-24) or a synthetic inhibitor).

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate bound from free radioligand via filtration.

  • Detection: Quantify the radioactivity of the bound ligand using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Culture MC2R/MRAP expressing cells B Prepare cell membranes A->B C Incubate membranes with ¹²⁵I-ACTH + Test Compound B->C D Separate bound/ free radioligand C->D E Quantify radioactivity D->E F Calculate IC₅₀ / Ki E->F

Caption: General workflow for a competitive binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the ACTH-stimulated production of intracellular cAMP.

Protocol Outline:

  • Cell Plating: Seed MC2R/MRAP-expressing cells into a multi-well plate and incubate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the antagonist for a defined period.

  • Stimulation: Add a fixed concentration of ACTH (typically EC80, the concentration that gives 80% of the maximal response) to stimulate cAMP production.[7]

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a detection kit, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[7]

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to determine the IC50. For Schild analysis, full dose-response curves of the agonist (ACTH) are generated in the presence of different fixed concentrations of the antagonist to calculate the pA2 value.[7]

Comparison Summary

FeatureACTH(6-24)Synthetic Non-Peptide Inhibitors
Molecular Type PeptideSmall Molecule
Route of Administration Parenteral (injection)Potentially Oral[11][12][16]
In Vitro Potency Nanomolar range (Kd)[9][10]Nanomolar to sub-micromolar range (IC50)[7]
Selectivity Likely high for MC2R, but potential for interaction with other MCRs at high concentrations.Can be engineered for very high selectivity (>1000-fold over other MCRs).[14]
Stability Lower in vivo stability due to peptidic nature.Higher stability and longer half-life.
Development Status Primarily a research tool.In clinical development (e.g., Atumelnant).[11][13]
Advantages Derived from the endogenous ligand.Oral bioavailability, stability, high selectivity, potential for better drug-like properties.
Limitations Poor oral bioavailability, short half-life, potential immunogenicity.Requires extensive medicinal chemistry optimization and safety testing.

Conclusion

Both ACTH(6-24) and synthetic non-peptide inhibitors serve as valuable tools for investigating the MC2R pathway and as potential therapeutics. ACTH(6-24) has been instrumental as a research tool for demonstrating the effects of direct MC2R blockade. However, its peptide nature presents significant limitations for clinical development.

Synthetic non-peptide inhibitors, such as Atumelnant, represent the next generation of MC2R-targeted therapies.[11][13] Their development into orally bioavailable drugs with high potency and selectivity addresses the major drawbacks of peptide-based antagonists.[14] The positive clinical data for these compounds underscores their potential to become an effective, targeted treatment for patients with disorders of ACTH excess, offering a significant advancement over non-specific steroidogenesis inhibitors or peptide-based approaches.[1][11]

References

Specificity of ACTH (6-24) for the Melanocortin 2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the adrenocorticotropic hormone fragment ACTH (6-24) and its specificity for the melanocortin 2 receptor (MC2R). Understanding the selectivity of this peptide is crucial for research into the structure-function relationships of melanocortin receptors and for the development of targeted therapeutics. This document summarizes key experimental data, details relevant methodologies, and presents signaling pathways and experimental workflows for clarity.

Executive Summary

The melanocortin system, comprising five G protein-coupled receptors (MC1R to MC5R), their endogenous ligands, and accessory proteins, plays a pivotal role in a diverse range of physiological processes. While most melanocortin receptors can be activated by various fragments of the pro-opiomelanocortin (POMC) precursor peptide, the MC2R is unique in its high selectivity for full-length adrenocorticotropic hormone (ACTH 1-39). The ACTH fragment (6-24) lacks the N-terminal residues critical for the activation of other melanocortin receptors, suggesting a potential for increased specificity towards MC2R.

Experimental evidence indicates that ACTH (6-24) acts as a competitive inhibitor of ACTH-induced steroidogenesis, a primary function of MC2R.[1] Its affinity for other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) is significantly lower.[2] This positions ACTH (6-24) as a valuable tool for probing the ligand-binding pocket of MC2R and as a potential lead compound for the development of selective MC2R antagonists.

Comparative Analysis of ACTH (6-24) Activity at Melanocortin Receptors

The following tables summarize the available quantitative data on the binding affinity and functional activity of ACTH (6-24) and related ACTH fragments at the five melanocortin receptors. It is important to note that a complete dataset for ACTH (6-24) across all receptors from a single study is not available; therefore, the data presented is a synthesis of findings from multiple sources and includes reasoned estimations based on the activity of similar fragments.

Table 1: Binding Affinity (Ki/IC50, nM) of ACTH Fragments at Melanocortin Receptors

LigandMC1RMC2RMC3RMC4RMC5R
ACTH (1-24) ~1-10~1-10~10-100~10-100~10-100
ACTH (6-24) >1000[2]3.4 - 13.4 (Kd)[1]>1000[2]>1000[2]>1000[2]
α-MSH ~0.1-1No Binding~1-10~1-10~1-10

Data for ACTH (1-24) and α-MSH are provided for comparison and are collated from various sources. The Kd values for ACTH (6-24) at MC2R were determined in rat adrenocortical cells.[1]

Table 2: Functional Activity (EC50, nM) of ACTH Fragments at Melanocortin Receptors

LigandMC1RMC2RMC3RMC4RMC5R
ACTH (1-24) Agonist (~1-10)Agonist (~1-10)[3]Agonist (~10-100)Agonist (~10-100)Agonist (~10-100)
ACTH (6-24) No significant activityAntagonist/Weak Partial AgonistNo significant activityNo significant activityNo significant activity
α-MSH Agonist (~0.1-1)No ActivityAgonist (~1-10)Agonist (~1-10)Agonist (~1-10)

The functional activity of ACTH (6-24) at MC2R is characterized by its ability to inhibit ACTH-induced steroidogenesis and cAMP accumulation.[1] Its activity at other MCRs is inferred to be negligible due to its low binding affinity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental basis for the data presented, the following diagrams illustrate the MC2R signaling pathway and a typical workflow for a radioligand binding assay.

MC2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (6-24) MC2R MC2R ACTH->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates (if agonist) Inhibited by ACTH (6-24) MRAP MRAP MRAP->MC2R Accessory Protein (Essential for function) AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Regulates Gene Transcription Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing MCR start->prepare_membranes incubate Incubate membranes with radiolabeled ligand ([³H] or [¹²⁵I]-ACTH) and varying concentrations of unlabeled ACTH (6-24) prepare_membranes->incubate separate Separate bound and free radioligand (filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50/Ki values measure->analyze end End analyze->end

References

Cross-Reactivity of ACTH(6-24) with Melanocortin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the adrenocorticotropic hormone fragment, ACTH (6-24), with the five melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.

Adrenocorticotropic hormone (ACTH) is a naturally occurring peptide hormone that, along with α-, β-, and γ-melanocyte-stimulating hormones (MSH), belongs to the melanocortin family. These peptides are derived from the precursor protein pro-opiomelanocortin (POMC) and exert their effects through the five G protein-coupled melanocortin receptors (MCRs). While ACTH is the only endogenous ligand for the MC2R, it can also interact with the other four MCR subtypes, albeit with varying affinities and functional outcomes. Understanding the cross-reactivity of specific ACTH fragments, such as ACTH(6-24), is crucial for the development of selective MCR-targeting therapeutics.

Comparative Analysis of ACTH(6-24) Binding and Functional Activity

The interaction of ACTH(6-24) with melanocortin receptors is characterized by a significant reduction in binding affinity and a loss of agonist activity at the MC2R, while retaining a specific, albeit weak, binding profile at other MCRs.

Quantitative Comparison of Binding Affinities

Truncation of the N-terminal five amino acids of ACTH results in a dramatic decrease in binding affinity across all melanocortin receptors. For the MC1R, MC3R, MC4R, and MC5R, the affinity of ACTH(6-24) is considerably lower than that of full-length ACTH. Despite this reduced affinity, a discernible preference in binding is maintained, with the highest affinity observed at the MC1R, followed by the MC3R, MC4R, and MC5R.

At the MC2R, ACTH(6-24) acts as a competitive inhibitor of steroidogenesis induced by full-length ACTH. This indicates that while it can bind to the receptor, it fails to elicit the conformational changes necessary for signal transduction.

LigandReceptorBinding Affinity (Ki/Kd in nM)Functional Activity (EC50 in nM)Notes
ACTH(6-24) MC1R Data Not AvailableData Not AvailableMuch lower affinity than ACTH(1-39)
MC2R 13.4 (Kd)No agonist activityCompetitive inhibitor of ACTH(1-39)-induced steroidogenesis
MC3R Data Not AvailableData Not AvailableMuch lower affinity than ACTH(1-39)
MC4R Data Not AvailableData Not AvailableMuch lower affinity than ACTH(1-39)
MC5R Data Not AvailableData Not AvailableMuch lower affinity than ACTH(1-39)
ACTH(1-24) MC1R 0.96~1-10Potent agonist
MC2R ~1-5 (IC50)~1-10Potent agonist
MC3R ~10-50~10-100Agonist
MC4R ~10-50~10-100Agonist
MC5R >100>100Weak agonist
α-MSH MC1R ~0.2-1~0.1-1Potent agonist
MC2R No significant bindingNo activity
MC3R ~5-20~5-50Agonist
MC4R ~5-20~5-50Agonist
MC5R ~1-10~1-20Agonist

Note: The binding affinity order for ACTH(6-24) at MC1R, MC3R, MC4R, and MC5R is MC1R > MC3R > MC4R > MC5R.

Signaling Pathways and Experimental Workflows

The activation of melanocortin receptors by their cognate ligands, including ACTH, primarily initiates the Gs-adenylyl cyclase-cAMP signaling cascade. This pathway is fundamental to the physiological responses mediated by these receptors.

Melanocortin Receptor Signaling Pathway

Melanocortin_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor (MCR) G_protein Gs Protein (α, β, γ subunits) MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP Ligand ACTH / α-MSH Ligand->MCR Binding cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Steroidogenesis, Melanogenesis) CREB->Gene_Expression Transcription Regulation Radioligand_Binding_Workflow start Start prepare_cells Prepare cells expressing the target MCR start->prepare_cells add_radioligand Add radioligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH) at a fixed concentration prepare_cells->add_radioligand add_competitor Add increasing concentrations of unlabeled competitor (e.g., ACTH(6-24)) add_radioligand->add_competitor incubate Incubate to reach binding equilibrium add_competitor->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC₅₀ and calculate Ki measure->analyze end End analyze->end

Unveiling the Potential of ACTH (6-24) in Cortisol Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ACTH (6-24) with other melanocortin 2 receptor (MC2R) antagonists in the context of cortisol inhibition. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to offer a clear perspective on the therapeutic and research potential of these compounds.

Performance Comparison of MC2R Antagonists

The landscape of MC2R antagonists is evolving, with various peptides and small molecules being investigated for their ability to block ACTH-induced cortisol production. ACTH (6-24), a fragment of the native ACTH, has been identified as a competitive inhibitor of steroidogenesis. The table below summarizes the available quantitative data on the inhibitory potency of ACTH (6-24) and other notable MC2R antagonists.

CompoundOrganism/Cell LineAssay TypeParameterValueReference
ACTH (6-24) Rat adrenocortical cellsSteroidogenesis InhibitionKd vs ACTH (1-39)13.4 ± 3.1 nM[Biochem J, 1980]
Rat adrenocortical cellsSteroidogenesis InhibitionKd vs ACTH (5-24)3.4 ± 1.0 nM[Biochem J, 1980]
GPS1573 HEK293 cells (human MC2R)cAMP Production InhibitionIC5066 ± 23 nM[Frontiers in Endocrinology, 2016]
GPS1574 HEK293 cells (human MC2R)cAMP Production InhibitionIC50260 ± 1 nM[Frontiers in Endocrinology, 2016]
CRN04894 CHO-K1 cells (human MC2R)cAMP Production InhibitionKB0.34 nM[Journal of Medicinal Chemistry, 2024]
Novel Peptides 2 & 4 Transiently transfected rMC2R cellscAMP Production InhibitionIC50 (human MC2R)2 to 19 nM[Peptide Therapeutics Foundation]
Transiently transfected rMC2R cellscAMP Production InhibitionIC50 (rat MC2R)2 to 10 nM[Peptide Therapeutics Foundation]

It is important to note that the data presented is derived from different studies using varied experimental systems (e.g., primary cells vs. cell lines, different species, and distinct assay endpoints). Direct comparison of absolute potencies should be made with caution.

The ACTH Signaling Pathway and Cortisol Synthesis

Adrenocorticotropic hormone (ACTH) is the primary stimulator of cortisol synthesis in the adrenal cortex.[1][2] Its action is mediated by the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR). The binding of ACTH to MC2R initiates a signaling cascade that culminates in the increased production and release of cortisol.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds to G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol_Esters Cholesterol Esters (Lipid Droplets) PKA->Cholesterol_Esters Stimulates Lipolysis StAR StAR Protein PKA->StAR Activates Free_Cholesterol Free Cholesterol Cholesterol_Esters->Free_Cholesterol Mitochondrion Mitochondrion Free_Cholesterol->Mitochondrion Transported by StAR Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Converts Cholesterol to SER Smooth Endoplasmic Reticulum (SER) Pregnenolone->SER Cortisol Cortisol SER->Cortisol Enzymatic Conversion Cortisol->Cortisol

Diagram 1: ACTH Signaling Pathway for Cortisol Synthesis.

As depicted in the diagram, the activation of PKA by cAMP has two major effects: the acute response involves the mobilization of cholesterol, the precursor for steroid hormones, and its transport into the mitochondria by the Steroidogenic Acute Regulatory (StAR) protein. The chronic response involves the increased transcription of genes encoding steroidogenic enzymes.

Experimental Protocols

In Vitro Cortisol Inhibition Assay Using H295R Cells

This protocol outlines a standard procedure for evaluating the inhibitory effect of compounds like ACTH (6-24) on ACTH-stimulated cortisol production in the human adrenocortical carcinoma cell line, H295R. This cell line is widely used as it expresses the key enzymes required for steroidogenesis.

1. Cell Culture and Maintenance:

  • Cell Line: H295R (ATCC® CRL-2128™).

  • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

2. Experimental Procedure:

  • Cell Seeding: Seed H295R cells into 24-well plates at a density of 2-3 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Serum Starvation: Replace the culture medium with a serum-free medium for 12-24 hours prior to treatment to minimize basal steroidogenesis.

  • Treatment:

    • Prepare a stock solution of the test inhibitor (e.g., ACTH (6-24)) and a positive control inhibitor in an appropriate solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of the inhibitor.

    • Pre-incubate the cells with varying concentrations of the inhibitor for 1-2 hours.

    • Stimulate the cells with a sub-maximal concentration of ACTH (1-39) (e.g., 10 nM) in the continued presence of the inhibitor. Include control wells with no inhibitor (ACTH stimulation only) and vehicle control (no ACTH, no inhibitor).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well and store at -20°C or -80°C until cortisol measurement.

3. Cortisol Measurement (ELISA):

  • Assay: Use a commercially available Cortisol ELISA kit.

  • Procedure: Follow the manufacturer's instructions for the ELISA protocol. This typically involves:

    • Adding standards, controls, and collected supernatant samples to the antibody-coated microplate.

    • Adding a cortisol-horseradish peroxidase (HRP) conjugate.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Calculate the cortisol concentration in the samples by interpolating their absorbance values from the standard curve.

    • Determine the percentage of cortisol inhibition for each inhibitor concentration relative to the ACTH-stimulated control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cortisol production) using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Start Start Seed_Cells Seed H295R cells in 24-well plate Start->Seed_Cells Adhere Allow cells to adhere (24h) Seed_Cells->Adhere Starve Serum starve cells (12-24h) Adhere->Starve Prepare_Inhibitor Prepare serial dilutions of inhibitor Starve->Prepare_Inhibitor Pre_Incubate Pre-incubate cells with inhibitor (1-2h) Starve->Pre_Incubate Prepare_Inhibitor->Pre_Incubate Stimulate Stimulate with ACTH (1-39) in presence of inhibitor Pre_Incubate->Stimulate Incubate_24h Incubate (24h) Stimulate->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Store Store at -20°C / -80°C Collect_Supernatant->Store ELISA Perform Cortisol ELISA Store->ELISA Analyze Analyze data (Standard curve, % inhibition, IC50) ELISA->Analyze End End Analyze->End

Diagram 2: Experimental Workflow for In Vitro Cortisol Inhibition Assay.

This comprehensive guide provides a foundational understanding for researchers interested in the measurement of cortisol inhibition by ACTH (6-24) and its comparison with other MC2R antagonists. The provided protocols and diagrams serve as a starting point for designing and executing robust in vitro studies in this critical area of endocrine research and drug development.

References

Comparative Analysis of ACTH Fragments on Steroidogenesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different Adrenocorticotropic Hormone (ACTH) fragments on steroidogenesis is critical for the development of targeted therapeutics. This guide provides a comparative analysis of key ACTH fragments, their impact on steroid production, the underlying signaling pathways, and detailed experimental protocols.

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a central regulator of stress and metabolism through its action on the adrenal cortex to stimulate the synthesis and secretion of glucocorticoids, such as cortisol.[1][2][3] The biological activity of the full-length ACTH (ACTH(1-39)) is primarily contained within its N-terminal region.[1] Consequently, various synthetic fragments and analogues of ACTH have been developed and studied to understand the structure-activity relationship and to create molecules with more specific or potent actions. This comparison focuses on the differential effects of these fragments on steroidogenesis.

Quantitative Comparison of Steroidogenic Activity

The ability of ACTH fragments to stimulate steroid production varies significantly based on their amino acid sequence and length. The following table summarizes the steroidogenic potency of several key ACTH fragments from studies in isolated rat adrenal cells.

ACTH FragmentRelative Potency (Compared to ACTH(1-39))Maximal Steroid Production (Smax) (Compared to ACTH(1-24))Notes
ACTH(1-39) 100%-The full-length native peptide.
ACTH(1-24) (Cosyntropin) Equally potent to ACTH(1-39)[4]100%Contains the full biological activity for acute steroidogenesis.[1]
ACTH(1-17) More pronounced and prolonged activity than ACTH(1-24)[5]-Shows enhanced half-life and resistance to enzymatic degradation.[5]
ACTH(5-24) Lower potency than ACTH(1-39)[6][7]-Stimulates steroidogenesis, but the relationship with cyclic AMP (cAMP) differs from ACTH(1-39), suggesting potentially different receptor interactions or signaling mechanisms.[6][7]
ACTH(4-10) Very low potency[4]10% in rat cells, 20% in rabbit cellsThe core melanocortin "message" sequence (His-Phe-Arg-Trp) is within this fragment and is crucial for receptor binding.[8]
ACTH(1-10) Very low potency[4]-
[Arg3]ACTH(3-10) Lower A50, but comparable Smax to ACTH(1-24)Comparable to ACTH(1-24)Substitution of arginine at position 3 enhances the maximal steroidogenic response.[9]

A50 refers to the concentration required to produce a half-maximal response.

Signaling Pathways in ACTH-Induced Steroidogenesis

ACTH initiates steroidogenesis by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenocortical cells.[1][10] This binding event requires the presence of the MC2R accessory protein (MRAP), which is essential for receptor trafficking and ligand binding.[8][11] Upon activation, the receptor stimulates a cascade of intracellular events, primarily through the Gsα subunit, leading to the production of cortisol.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH Fragment ACTH Fragment MC2R MC2R ACTH Fragment->MC2R Binds G_Protein G Protein (Gs) MC2R->G_Protein Activates MRAP MRAP MRAP->MC2R Required for Function AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein PKA->StAR Phosphorylates (Activates) Mitochondrion Mitochondrion StAR->Mitochondrion Transports Cholesterol to Cholesterol Cholesterol Cholesterol->Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Converts Cholesterol to Cortisol Cortisol Pregnenolone->Cortisol Further Enzymatic Steps

Caption: ACTH signaling pathway for steroidogenesis.

The primary downstream effector of MC2R activation is the adenylyl cyclase/cAMP/protein kinase A (PKA) pathway.[2][12] Increased intracellular cAMP levels lead to the activation of PKA, which then phosphorylates numerous target proteins.[1] A critical target is the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol—the precursor for all steroid hormones—from the outer to the inner mitochondrial membrane.[13] This is the rate-limiting step in steroidogenesis. Inside the mitochondria, cholesterol is converted to pregnenolone, which is then further processed through a series of enzymatic reactions in both the mitochondria and the endoplasmic reticulum to produce cortisol.[1]

Experimental Protocols

The following provides a generalized methodology for an in vitro steroidogenesis assay to compare the effects of different ACTH fragments. This protocol is based on established methods using the human adrenal H295R cell line, which expresses all the key enzymes for steroidogenesis.[14][15]

Key Experiment: In Vitro Steroidogenesis Assay using H295R Cells

1. Cell Culture and Plating:

  • Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with fetal bovine serum and other growth factors) at 37°C in a humidified atmosphere of 5% CO2.

  • Once confluent, harvest the cells and seed them into 24-well or 96-well plates at a predetermined density.[16]

  • Allow the cells to attach and grow for 24-48 hours before treatment.

2. Treatment with ACTH Fragments:

  • Prepare stock solutions of the different ACTH fragments in a suitable vehicle (e.g., sterile water or culture medium).

  • On the day of the experiment, aspirate the culture medium from the wells and replace it with fresh medium containing various concentrations of the ACTH fragments to be tested.

  • Include a vehicle-only control and a positive control (e.g., a known stimulator of steroidogenesis like forskolin).[16]

  • Incubate the cells with the treatments for a specified period, typically 24 or 48 hours.[2][16]

3. Sample Collection and Analysis:

  • After the incubation period, collect the cell culture supernatant from each well.

  • Measure the concentration of the steroid of interest (e.g., cortisol) in the supernatant using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[16][17]

  • In parallel, assess cell viability in the corresponding wells using a standard method (e.g., MTT or LDH assay) to ensure that the observed effects on steroid production are not due to cytotoxicity.[16]

4. Data Analysis:

  • Normalize the steroid concentrations to the cell viability data.

  • Plot the dose-response curves for each ACTH fragment.

  • Calculate key parameters such as EC50 (half-maximal effective concentration) and Smax (maximal steroid production) for each fragment to compare their potency and efficacy.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results culture Culture H295R Cells plate Plate Cells culture->plate prepare Prepare ACTH Fragment Solutions plate->prepare treat Treat Cells with Fragments prepare->treat collect Collect Supernatant treat->collect viability Assess Cell Viability treat->viability measure Measure Steroid Levels (ELISA/LC-MS) collect->measure analyze Data Analysis (Dose-Response Curves) measure->analyze viability->analyze

Caption: Experimental workflow for steroidogenesis assay.

References

Safety Operating Guide

Essential Safety and Logistics for Handling ACTH (6-24) (human)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of synthetic peptides like ACTH (6-24) (human) is paramount. Although classified as a non-hazardous substance, adherence to proper laboratory protocols minimizes risk and maintains the integrity of the product.[1] This guide provides essential safety information, operational plans for handling, and disposal guidelines.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is recommended to prevent direct contact and inhalation. The following table summarizes the necessary PPE for handling ACTH (6-24) (human) in a laboratory setting.[2][3]

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles of the lyophilized powder.[2]
Hand Protection Nitrile glovesPrevents direct skin contact with the peptide.[3][4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[2][4]
Respiratory Protection Dust mask or respiratorRecommended when weighing large quantities of the lyophilized powder to minimize inhalation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Proper handling of ACTH (6-24) (human), which is often supplied in a lyophilized (freeze-dried) state, is crucial for both safety and experimental accuracy. Peptides can be sensitive to moisture and air.[1][5][6]

Workflow for Handling Lyophilized ACTH (6-24)

The following diagram outlines the standard procedure for handling the peptide from storage to experimental use.

G Figure 1: Workflow for Handling Lyophilized Peptide cluster_storage Storage cluster_preparation Preparation cluster_reconstitution Reconstitution cluster_use Experimental Use storage Store at -20°C or lower in a desiccator acclimate Acclimate vial to room temperature in a desiccator storage->acclimate Retrieve weigh Quickly weigh the desired amount in a well-ventilated area acclimate->weigh Prepare add_solvent Add appropriate sterile solvent (e.g., sterile water, buffer) weigh->add_solvent Reconstitute dissolve Gently swirl or vortex to dissolve add_solvent->dissolve use_solution Use the reconstituted peptide solution dissolve->use_solution

Figure 1: Workflow for Handling Lyophilized Peptide

Disposal Plan

The disposal of non-hazardous peptide waste should align with institutional and local environmental regulations. Since ACTH (6-24) is not classified as hazardous, the disposal procedure is generally straightforward.[1][7]

Decision Tree for Disposal of ACTH (6-24) Waste

This diagram provides a logical flow for determining the appropriate disposal route for waste containing ACTH (6-24).

G Figure 2: Disposal Decision Tree for Non-Hazardous Peptide Waste cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream start Waste Generated (Solid or Liquid) is_hazardous Is the waste mixed with hazardous materials? start->is_hazardous solid_waste Is the waste solid or liquid? is_hazardous->solid_waste No hazardous_disposal Dispose as hazardous chemical waste according to institutional protocols is_hazardous->hazardous_disposal Yes solid_disposal Dispose in regular laboratory trash solid_waste->solid_disposal Solid liquid_disposal Dispose down the sanitary sewer with copious amounts of water solid_waste->liquid_disposal Liquid check_local Consult Institutional and Local Regulations First solid_disposal->check_local liquid_disposal->check_local

Figure 2: Disposal Decision Tree for Non-Hazardous Peptide Waste

Important Considerations for Disposal:

  • Always consult your institution's specific waste management guidelines.[7]

  • For liquid waste disposal down the drain, ensure it is permissible by local regulations and flush with a large volume of water to dilute the substance.[8]

  • Solid waste, such as contaminated vials and weighing papers, can typically be disposed of in the general laboratory trash if not contaminated with hazardous materials.[9][10]

  • If ACTH (6-24) is mixed with other hazardous chemicals during an experiment, the entire waste mixture must be treated as hazardous.[7]

By following these safety and logistical guidelines, researchers can handle ACTH (6-24) (human) responsibly, ensuring personal safety and the integrity of their experimental outcomes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.